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Core Science & Biosynthesis

Foundational

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid CAS 2089292-48-6

An In-depth Technical Guide to 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid (CAS 2089292-48-6): A Heterobifunctional PEG Linker for Advanced Bioconjugation Authored by a Senior Application Scientist This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid (CAS 2089292-48-6): A Heterobifunctional PEG Linker for Advanced Bioconjugation

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid, a discrete polyethylene glycol (PEG) derivative. This molecule serves as a quintessential example of a heterobifunctional linker, a critical component in modern drug development and bioconjugation. We will explore its core chemical attributes, its role in enhancing therapeutic molecules, and the technical considerations for its application in research and pharmaceutical sciences.

Introduction: The Critical Role of Linkers in Bioconjugate Design

In the realm of targeted therapeutics, such as antibody-drug conjugates (ADCs), the linker molecule is a pivotal element that connects the targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug).[1][2] The properties of this linker profoundly influence the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1][] 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid represents a class of hydrophilic, flexible linkers designed to optimize the performance of these complex biomolecules.[2][][4]

This molecule is structurally defined as a short-chain polyethylene glycol (PEG) derivative, featuring two distinct functional groups at its termini: a carboxylic acid and a methyl ester. This "heterobifunctional" nature is key to its utility, allowing for the sequential and controlled conjugation of two different molecules.[4][5]

Physicochemical Properties and Structural Analysis

The fundamental characteristics of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid are summarized below. These properties are central to its function as a linker in aqueous biological environments.

PropertyValueSource
CAS Number 2089292-48-6[6][7]
Molecular Formula C9H16O6[6][7]
InChI Key QNHNJMBVDKGEEJ-UHFFFAOYSA-N[6]
Purity Typically ≥97%[6]
Appearance Varies; often a liquid or solid[8]

The core of this molecule is a short, discrete PEG chain (dPEG®), which imparts hydrophilicity. This is a crucial feature for improving the solubility of often-hydrophobic drug payloads and preventing aggregation of the final bioconjugate.[1][2][9]

Structural Diagram

Caption: Chemical structure of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid.

The Role of PEG Linkers in Drug Development

Polyethylene glycol (PEG) linkers are widely used in pharmaceutical applications due to their unique properties.[2] When incorporated into bioconjugates, they offer several advantages:

  • Enhanced Solubility and Stability: PEGylation can significantly increase the water solubility of hydrophobic molecules, which is a common challenge with potent cytotoxic drugs.[][10] This improved solubility helps to prevent aggregation and improves the overall stability of the conjugate.[1][9]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the conjugate, increasing its hydrodynamic volume.[1] This can lead to reduced renal clearance, a longer plasma half-life, and increased exposure of the target tissue to the drug.[1][5][11]

  • Reduced Immunogenicity: The PEG chain can act as a "stealth" agent, masking the bioconjugate from the host's immune system.[4][5][9] This can reduce the likelihood of an immune response and premature clearance of the therapeutic.

Application in Bioconjugation: A Step-by-Step Workflow

The heterobifunctional nature of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid allows for a controlled, two-step conjugation process. The carboxylic acid and the methyl ester provide orthogonal reactivity, enabling the specific attachment of two different molecules.

Conceptual Conjugation Workflow

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation A Molecule A (e.g., a targeting antibody with available amine groups) C EDC/NHS Activation of Carboxylic Acid A->C 1a B 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid B->C 1b D Intermediate 1: Linker attached to Molecule A C->D Amide Bond Formation E Intermediate 1 F Ester Hydrolysis (e.g., with NaOH) E->F G Intermediate 2: Activated Linker with free Carboxylic Acid F->G I EDC/NHS Activation G->I H Molecule B (e.g., a drug with an amine group) H->I J Final Bioconjugate: Molecule A - Linker - Molecule B I->J Amide Bond Formation

Caption: A conceptual workflow for a two-step bioconjugation reaction.

Protocol: Amine-Reactive Conjugation via Carboxylic Acid Activation

This protocol describes the general steps for conjugating the carboxylic acid terminus of the linker to a molecule containing a primary amine.

  • Activation of the Carboxylic Acid:

    • Dissolve 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester.

  • Conjugation to Amine-Containing Molecule:

    • Prepare a solution of the target molecule (e.g., an antibody or protein) in a suitable buffer, typically at a pH of 7.2-8.0.

    • Add the activated NHS-ester solution dropwise to the protein solution while gently stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted linker and byproducts using size exclusion chromatography (SEC) or dialysis.

    • Characterize the resulting conjugate to determine the degree of labeling.

Note: This is a generalized protocol and may require optimization for specific molecules.

Safety and Handling

Based on available data for similar propanoic acid derivatives, standard laboratory safety precautions should be observed.[12][13][14]

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[6][15]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]

    • Handle in a well-ventilated area or under a fume hood.[16]

    • Avoid inhalation of dust or vapors.[16]

    • In case of contact with eyes or skin, rinse immediately with plenty of water.[13]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.[6]

Conclusion and Future Perspectives

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a valuable tool for researchers and drug developers. As a heterobifunctional PEG linker, it provides a means to improve the physicochemical and pharmacokinetic properties of bioconjugates.[5][11] The ability to precisely control the conjugation of two different molecular entities is essential for the rational design of next-generation targeted therapies.[4][5] As the field of bioconjugation continues to advance, the demand for well-defined, discrete PEG linkers like this one will undoubtedly grow, enabling the development of safer and more effective therapeutics.[][10]

References

  • PEG Linkers. ADC Review. Available from: [Link]

  • What are PEG Linkers?. Creative Biolabs. Available from: [Link]

  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). MolecularCloud. Available from: [Link]

  • 3-(2-Methoxyphenyl)propionic acid - SAFETY DATA SHEET. Available from: [Link]

  • pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses Procedure. Available from: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

  • Safety Data Sheet. DC Fine Chemicals. Available from: [Link]

  • 3-(2-Methoxyethoxy)propanoic acid | C6H12O4 | CID 16718874. PubChem. Available from: [Link]

  • Propionic acid. Wikipedia. Available from: [Link]

  • Propanoic acid, 3-methoxy-, methyl ester. NIST WebBook. Available from: [Link]

  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Request PDF. Available from: [Link]

    • The Royal Society of Chemistry. Available from: [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed. Available from: [Link]

  • (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. ResearchGate. Available from: [Link]

Sources

Exploratory

Acid-PEG2-methyl ester chemical structure and properties

The following technical guide details the chemical structure, properties, and experimental applications of Acid-PEG2-methyl ester , a critical heterobifunctional linker in modern drug discovery. A Strategic Heterobifunct...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, properties, and experimental applications of Acid-PEG2-methyl ester , a critical heterobifunctional linker in modern drug discovery.

A Strategic Heterobifunctional Linker for PROTAC and Bioconjugation

Executive Summary

Acid-PEG2-methyl ester (CAS: 2089292-48-6) is a high-precision heterobifunctional crosslinker utilized primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its structure features a hydrophilic polyethylene glycol (PEG) spacer flanked by two orthogonal reactive groups: a free carboxylic acid and a methyl ester.

This dual-functionality allows for stepwise, controlled conjugation. The free acid can be activated for immediate coupling to an amine-containing ligand, while the methyl ester serves as a "masked" carboxylate, protecting the second terminus until a specific deprotection step (hydrolysis) is performed. This guide analyzes its physiochemical properties, synthetic utility, and validated protocols for laboratory application.

Chemical Identity & Properties

Structural Analysis

The molecule is a derivative of diethylene glycol, extended by propionic acid moieties on both ends—one free, one methylated.

  • IUPAC Name: 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid

  • Common Name: Acid-PEG2-methyl ester; Methyl-PEG2-propionic acid ester

  • CAS Number: 2089292-48-6[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 220.22 g/mol [1]

Physiochemical Data Table
PropertyValueRelevance
Physical State Viscous Oil / Low-melting SolidHandling requires precise weighing; often dispensed as stock solution.
Solubility DCM, DMF, DMSO, WaterHighly soluble in organic and aqueous buffers, facilitating diverse reaction conditions.
Spacer Length ~9 Å (approx.)Short, semi-rigid spacer ideal for PROTACs requiring close E3-POI proximity.
Linker Type HeterobifunctionalEnables sequential conjugation (Orthogonal chemistry).
Purity Standard >95% (NMR/HPLC)Critical for preventing homobifunctional byproducts in library synthesis.
Structural Visualization

The diagram below illustrates the functional zones of the molecule, highlighting the orthogonal reactivity of the acid and ester termini.

ChemicalStructure Figure 1: Functional Zones of Acid-PEG2-methyl ester. The methyl ester protects one end while the acid reacts. Ester Methyl Ester (Masked Acid) Spacer PEG2 Spacer (Hydrophilicity/Flexibility) Ester->Spacer Stable Acid Carboxylic Acid (Active Conjugation Site) Spacer->Acid Reactive

[1]

Applications in Drug Discovery

PROTAC Linker Design

In PROTAC development, the linker is not merely a connector but a determinant of degradation efficiency.[2] Acid-PEG2-methyl ester is classified as a short-chain PEG linker .

  • Exit Vector Modulation: The propionic acid termini provide flexibility for amide bond formation without introducing excessive steric bulk near the ligand binding site.

  • Solubility Enhancement: The ether oxygens in the PEG2 backbone form hydrogen bonds with water, improving the physicochemical profile of hydrophobic warheads (e.g., VHL or CRBN ligands).

  • Permeability: Unlike long PEG chains (PEG > 4), the PEG2 unit maintains a lower topological polar surface area (tPSA), which is favorable for cell membrane permeability.

Orthogonal Bioconjugation

The methyl ester acts as a robust protecting group. It is stable under acidic conditions (e.g., TFA deprotection of Boc groups) and mild coupling conditions, allowing researchers to build complex molecules directionally.

  • Step 1: Couple the free acid to Ligand A (e.g., E3 ligase binder).

  • Step 2: Hydrolyze the methyl ester to reveal the second acid.

  • Step 3: Couple the newly formed acid to Ligand B (e.g., Target protein binder).

Experimental Protocols

Protocol A: Selective Amide Coupling (Free Acid)

Objective: Conjugate Acid-PEG2-methyl ester to an amine-containing ligand (


) while preserving the methyl ester.

Reagents:

  • Acid-PEG2-methyl ester (1.0 eq)[1]

  • HATU (1.2 eq) or EDC/NHS

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Activation: Dissolve Acid-PEG2-methyl ester in anhydrous DMF. Add DIPEA and HATU. Stir for 5 minutes at room temperature (RT) to generate the activated ester.

  • Coupling: Add the amine-containing ligand (

    
    ) to the mixture.
    
  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then brine. Dry over

    
    .
    
  • Note: Avoid strong nucleophiles or high pH (>10) to prevent premature hydrolysis of the methyl ester.

Protocol B: Methyl Ester Deprotection (Hydrolysis)

Objective: Convert the methyl ester terminus into a reactive carboxylic acid.

Reagents:

  • Lithium Hydroxide (LiOH·H2O) (2.0–4.0 eq)

  • Solvent: THF/Water (3:1) or MeOH/Water

Procedure:

  • Dissolution: Dissolve the intermediate (from Protocol A) in THF/Water.

  • Hydrolysis: Add LiOH. Stir at RT for 1–2 hours.

    • Caution: Monitor closely. Prolonged exposure to strong base may degrade sensitive ligands (e.g., thalidomide derivatives are base-sensitive; use milder conditions like

      
       or enzymatic hydrolysis if necessary).
      
  • Quench: Acidify to pH ~3–4 using 1M HCl.

  • Extraction: Extract with EtOAc or DCM. The product now contains a free acid ready for the second coupling.

Synthesis Workflow Diagram

The following flowchart visualizes the stepwise assembly of a PROTAC using this linker.

PROTACSynthesis Figure 2: Stepwise PROTAC assembly using Acid-PEG2-methyl ester. Start Acid-PEG2-Methyl Ester Step1 Step 1: Amide Coupling (Ligand A-NH2 + HATU) Start->Step1 Inter Intermediate: Ligand A-PEG2-COOMe Step1->Inter Step2 Step 2: Hydrolysis (LiOH/THF/H2O) Inter->Step2 AcidInter Free Acid: Ligand A-PEG2-COOH Step2->AcidInter Step3 Step 3: Second Coupling (Ligand B-NH2) AcidInter->Step3 Final Final PROTAC Step3->Final

Troubleshooting & Stability

  • Ester Stability: Methyl esters are generally stable in dry organic solvents. However, avoid storing stock solutions in water or alcohols for extended periods to prevent transesterification or hydrolysis.

  • Purification: The polarity of the PEG chain often makes these compounds "streaky" on silica gel. Use DCM:MeOH gradients (e.g., 95:5 to 90:10) or Reverse Phase (C18) chromatography for purification.

  • Detection: The molecule lacks a strong UV chromophore. Use ELSD (Evaporative Light Scattering Detector) or stain with Potassium Permanganate (

    
    ) or Iodine for TLC visualization.
    

References

  • AxisPharm. (n.d.). PEG Carboxylic Acid Linkers and Applications. Retrieved March 6, 2026, from [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved March 6, 2026, from [Link]

Sources

Foundational

Engineering Precision Bioconjugates: A Technical Guide to Heterobifunctional PEG2 Linker Carboxylic Acid Methyl Esters

Executive Summary Heterobifunctional PEG linkers are specialized polyethylene glycol chains featuring two distinct, orthogonally reactive functional groups[1]. Among these, the heterobifunctional PEG2 linker with a termi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterobifunctional PEG linkers are specialized polyethylene glycol chains featuring two distinct, orthogonally reactive functional groups[1]. Among these, the heterobifunctional PEG2 linker with a terminal carboxylic acid methyl ester (e.g., Amino-PEG2-methyl ester, Azido-PEG2-methyl ester) has emerged as a critical structural motif in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex bioconjugates[2],[1]. The methyl ester serves as a robust protecting group that prevents unwanted side reactions during primary conjugation, allowing for controlled, stepwise molecular assembly[3],[4].

Structural Rationale: The Causality of PEG2 and Methyl Esters

As a Senior Application Scientist, it is vital to understand that a linker is never just a passive spacer; it is a thermodynamic and pharmacokinetic driver of the final therapeutic complex.

Why PEG2? In targeted drug delivery and PROTAC design, the distance between the Protein of Interest (POI) ligand and the E3 ligase ligand dictates the probability of forming a productive ternary complex[1]. A PEG2 linker provides exactly two ethylene oxide units. This specific length minimizes steric hindrance while maintaining a tight spatial proximity (~8–9 Å) between the conjugated ligands, which is often optimal for inducing E3 ligase-mediated protein degradation[2],[5].

Why a Methyl Ester Terminus? Carboxylic acids are highly reactive and prone to cross-coupling or polymerization. By capping the carboxylic acid as a methyl ester, the terminus is rendered inert to standard coupling conditions (e.g., EDC/NHS or HATU activation)[3],[4]. Once the primary functional group (e.g., an amine or azide) is successfully conjugated, the methyl ester can be chemoselectively hydrolyzed back to a reactive carboxylic acid under mild basic conditions[3],[6].

Quantitative Linker Metrics

To contextualize the selection of PEG2, the following table compares its physicochemical contributions against other standard PEG lengths used in bioconjugation.

Linker TypeEthylene Oxide UnitsApprox. Spacer Length (Å)Hydrophilicity ContributionPrimary Application Profile
PEG1 1~4.5LowUltra-rigid PROTACs; minimal solvent exposure
PEG2 2~8.0 - 9.0ModeratePROTACs; ADCs requiring tight spatial proximity[2]
PEG3 3~11.5 - 12.5HighFlexible PROTACs; enhanced aqueous solubility
PEG4 4~15.0 - 16.0Very HighSurface bioconjugation; maximum steric relief[4]

Logical Workflow of Stepwise Bioconjugation

The true power of the heterobifunctional PEG2 methyl ester lies in its capacity for orthogonal, stepwise synthesis. The workflow below illustrates the logical progression from a protected monomer to a fully assembled PROTAC.

Workflow Start Heterobifunctional PEG2 Methyl Ester (e.g., NH2-PEG2-COOMe) Coupling1 Primary Amide Coupling (HATU / DIPEA) Start->Coupling1 Ligand1 Biomolecule 1 (e.g., E3 Ligase Ligand) Ligand1->Coupling1 Intermediate Ligand 1 - PEG2 - COOMe (Protected Intermediate) Coupling1->Intermediate Hydrolysis Chemoselective Hydrolysis (LiOH, THF/H2O, 0°C to RT) Intermediate->Hydrolysis Acid Ligand 1 - PEG2 - COOH (Activated Acid) Hydrolysis->Acid Coupling2 Secondary Coupling (EDC / NHS) Acid->Coupling2 Ligand2 Biomolecule 2 (e.g., Target Protein Ligand) Ligand2->Coupling2 Final Final Bioconjugate (Fully Assembled PROTAC) Coupling2->Final

Stepwise bioconjugation workflow utilizing a heterobifunctional PEG2 methyl ester.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checks to ensure high-fidelity bioconjugation.

Protocol A: Primary Conjugation (Amide Bond Formation)

Objective: Couple the free amine of an Amino-PEG2-methyl ester to a carboxylic acid-bearing ligand (e.g., an E3 ligase binder). Causality: HATU is selected over EDC for organic-phase couplings due to its superior kinetics and high yield. DIPEA acts as a non-nucleophilic base that drives the reaction without prematurely attacking the methyl ester.

  • Preparation : Dissolve the carboxylic acid ligand (1.0 eq) in anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling : Add the Amino-PEG2-methyl ester (1.2 eq) dropwise.

  • Validation (In-Process) : Monitor via LC-MS. The reaction is complete when the mass of the starting ligand is consumed and the intermediate mass (Ligand-PEG2-COOMe) appears.

  • Workup : Quench with water, extract with ethyl acetate, wash with brine to remove DMF, dry over Na2SO4, and concentrate.

Protocol B: Chemoselective Hydrolysis of the Methyl Ester

Objective: Unmask the carboxylic acid for the final conjugation step without epimerizing sensitive chiral centers on the attached ligand. Causality: Alkali metal hydroxides are standard, but Lithium Hydroxide (LiOH) in a THF/Water mixture is the base of choice for complex substrates[6]. LiOH is a milder base than NaOH/KOH, significantly reducing the risk of racemization at adjacent stereocenters[6],[7]. Using LiOH monohydrate is critical, as anhydrous LiOH is often contaminated with insoluble carbonates[7]. THF solubilizes the organic intermediate, while water acts as the hydroxide source[8],[9].

  • Solvent System : Dissolve the Ligand-PEG2-COOMe intermediate (1.0 eq) in a 3:1 mixture of THF and deionized water. Cool the mixture to 0°C in an ice bath[7],[8].

  • Hydrolysis : Add LiOH·H2O (1.5 to 2.0 eq) in one portion[7],[8].

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Validation (In-Process) : Monitor by TLC or LC-MS. The disappearance of the methyl ester peak and the shift to a more polar baseline spot (the carboxylate salt) indicates completion[3],[9].

  • Acidification & Extraction : Concentrate under reduced pressure to remove THF. Cool the aqueous residue to 0°C and carefully acidify with 1M HCl to pH 2-3[8],[9]. Extract the free carboxylic acid with dichloromethane (DCM) or ethyl acetate.

  • Validation (Post-Workup) : Perform 1H-NMR. Successful hydrolysis is definitively confirmed by the complete disappearance of the sharp methyl singlet at ~3.7 ppm[8].

Protocol C: Secondary Conjugation and PROTAC Assembly

Once the carboxylic acid is unmasked, it can be conjugated to the final target protein ligand to form the PROTAC, which subsequently drives the degradation pathway shown below.

PROTAC_Mechanism PROTAC PROTAC Molecule (PEG2 Linker) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Bridges Target Protein of Interest (POI) Target->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ubiquitin Polyubiquitination Ternary->Ubiquitin Catalyzes Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets to

Mechanism of action for a fully assembled PEG2-linked PROTAC molecule.

Objective: Form the final amide bond between the newly generated Ligand-PEG2-COOH and the amine of the Protein of Interest (POI) ligand. Causality: For this step, EDC in the presence of NHS is utilized, as it forms a stable activated ester in semi-aqueous or organic conditions, making it highly versatile for coupling to complex biomolecules[3].

  • Activation : Dissolve the Ligand-PEG2-COOH in DMF or an activation buffer. Add EDC (2.0 eq) and NHS (2.0 eq)[3].

  • Incubation : Stir for 30 minutes at room temperature to form the stable NHS-ester[3].

  • Conjugation : Add the POI ligand (amine-bearing) and stir overnight.

  • Purification : Purify the final PROTAC via preparative HPLC to remove excess reagents and unreacted byproducts[3].

References

  • Title: Acid-PEG4-mono-methyl ester Source: AxisPharm URL: [Link]

  • Title: 6.3 Methyl Esters and Derivatives Source: Thieme-Connect URL:[Link]

  • Title: Hydrolysis of chiral methyl ester Source: Reddit (r/Chempros) URL: [Link]

  • Title: LiOH hydrolysis of methyl 2,2-dimethoxyacetate Source: Chemistry StackExchange URL: [Link]

  • Title: Saponification-Typical procedures Source: OperaChem URL: [Link]

Sources

Exploratory

Engineering Targeted Protein Degradation: A Comprehensive Guide to the C9H16O6 (Acid-PEG-Methyl Ester) Linker in PROTAC Synthesis

Executive Summary Proteolysis Targeting Chimeras (PROTACs) have revolutionized modern drug discovery by co-opting the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The success of a P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized modern drug discovery by co-opting the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The success of a PROTAC relies heavily on its linker—a structural component that dictates ternary complex formation, solubility, and cell permeability. Historically, polyethylene glycol (PEG) chains are the most prevalent motifs in PROTAC linker design, comprising approximately 55% of published degrader structures [1].

This technical whitepaper provides an in-depth analysis of the C9H16O6 PEG linker (CAS: 2089292-48-6), a highly versatile heterobifunctional building block. By acting as a Senior Application Scientist, this guide explores the mechanistic rationale, orthogonal reactivity, and step-by-step experimental protocols required to deploy this linker effectively in PROTAC synthesis.

Section 1: Chemical Profiling & Mechanistic Rationale

The C9H16O6 linker, systematically named 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid, is commonly referred to in literature as Acid-PEG2-Methyl Ester or MeOAc-PEG-acid .

Quantitative Data & Physicochemical Profile
PropertyValue
Chemical Name 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid
Common Synonyms Acid-PEG2-Methyl Ester, MeOAc-PEG-acid
Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
CAS Registry Number 2089292-48-6
Reactive Termini Carboxylic Acid (-COOH), Methyl Ester (-COOCH3)
Spacer Type Polyethylene Glycol (PEG) derivative
Physical State Viscous Liquid
The Causality of Linker Selection

The length and composition of the linker are critical determinants of the physicochemical properties and degradation efficiency of the resulting PROTAC [2]. The C9H16O6 linker is engineered to solve two primary challenges in PROTAC development:

  • Physicochemical Optimization: The PEG core enhances aqueous solubility and cellular permeability, counteracting the highly hydrophobic nature of typical E3 ligase and target protein (POI) ligands.

  • Synthetic Orthogonality: Homobifunctional linkers (e.g., di-acids or di-amines) often lead to statistical mixtures and undesired homodimers (Warhead-PEG-Warhead) during synthesis. The heterobifunctional nature of C9H16O6—featuring a reactive free acid on one end and a protected methyl ester on the other—allows for absolute control over the sequential conjugation of ligands [3].

Section 2: The Logic of Orthogonal Coupling

To induce degradation, a PROTAC must successfully recruit the POI to an E3 ubiquitin ligase, forming a ternary complex. The mechanism of action is visualized below.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (C9H16O6 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Figure 1: PROTAC-mediated targeted protein degradation pathway via the ubiquitin-proteasome system.

To construct this chimera, the C9H16O6 linker dictates a strict, three-stage synthetic workflow. The free carboxylic acid is first coupled to an amine-bearing ligand. Once secured, the methyl ester is saponified to unmask the second carboxylic acid, which is subsequently coupled to the second ligand. This self-validating system ensures a 1:1:1 stoichiometry of Warhead : Linker : E3 Ligand.

Synthesis_Workflow Start C9H16O6 Linker (Acid-PEG-Methyl Ester) Step1 Coupling 1: Free Acid + Ligand 1 (Amine) Reagents: HATU, DIPEA, DMF Start->Step1 Intermediate Intermediate: Ligand 1 - PEG - Methyl Ester Step1->Intermediate Step2 Deprotection: Ester Hydrolysis Reagents: LiOH, THF/H2O Intermediate->Step2 Intermediate2 Intermediate: Ligand 1 - PEG - Free Acid Step2->Intermediate2 Step3 Coupling 2: Free Acid + Ligand 2 (Amine) Reagents: HATU, DIPEA, DMF Intermediate2->Step3 Final Final PROTAC Molecule (Ligand 1 - PEG - Ligand 2) Step3->Final

Figure 2: Step-by-step orthogonal synthesis workflow using the heterobifunctional C9H16O6 linker.

Section 3: Step-by-Step Experimental Methodologies

The following protocols represent a self-validating system for PROTAC synthesis. Analytical checkpoints (LC-MS) are embedded to ensure trustworthiness and high-fidelity conjugation.

Protocol 1: Amide Coupling of Ligand 1 (Warhead)

Objective: Conjugate the free carboxylic acid of the C9H16O6 linker to the primary amine of Ligand 1. Causality: HATU is selected as the coupling reagent due to its superior efficiency and ability to suppress epimerization in sterically hindered systems. DIPEA serves as a non-nucleophilic base to deprotonate the amine, facilitating rapid nucleophilic attack on the activated ester [3].

  • Preparation: Dissolve the C9H16O6 linker (1.0 eq) and Ligand 1-NH₂ (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature (RT) under a nitrogen atmosphere.

  • Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Validation: Monitor the reaction via LC-MS. The formation of the intermediate (Ligand 1-PEG-Methyl Ester) should reach >95% conversion within 1–2 hours.

  • Workup: Quench the reaction with deionized water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol 2: Saponification of the Methyl Ester

Objective: Unmask the second carboxylic acid for the final coupling step. Causality: Lithium hydroxide (LiOH) is utilized in a mixed aqueous/organic solvent system. This provides mild, selective hydrolysis of the methyl ester without risking the cleavage of the newly formed amide bond or the PEG ether linkages.

  • Preparation: Dissolve the purified intermediate from Protocol 1 in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add LiOH monohydrate (2.0 eq) and stir the mixture at RT.

  • Validation: Monitor the disappearance of the starting material via TLC and LC-MS. Hydrolysis typically completes in 2–4 hours.

  • Acidification: Carefully acidify the mixture to pH 3–4 using 1M HCl to protonate the newly formed carboxylate into a free carboxylic acid.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo to yield the free acid intermediate.

Protocol 3: Amide Coupling of Ligand 2 (E3 Ligase Anchor)

Objective: Attach the E3 ligase ligand (e.g., a Cereblon or VHL binder) to the newly revealed carboxylic acid to finalize the PROTAC structure. Causality: Repeating the HATU/DIPEA chemistry ensures high-yielding amide bond formation. Because the first ligand is already covalently locked, the risk of homodimerization is entirely eliminated.

  • Preparation: Dissolve the free acid intermediate (1.0 eq) and Ligand 2-NH₂ (1.0 eq) in anhydrous DMF.

  • Coupling: Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Reaction: Stir at RT under nitrogen for 2 hours.

  • Final Validation & Purification: Analyze the crude mixture via LC-MS to confirm the mass of the target PROTAC. Purify the final molecule via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve the >95% purity required for downstream biological assays.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. URL:[Link]

Foundational

A Senior Application Scientist's In-Depth Guide to Acid-PEG2-C1-Ester: Structure, Synthesis, and Application in Advanced Bioconjugation

Introduction: Decoding the Nomenclature and Strategic Importance of Short-Chain PEG Linkers In the landscape of modern drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Decoding the Nomenclature and Strategic Importance of Short-Chain PEG Linkers

In the landscape of modern drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the chemical linker that connects the active components is a critical determinant of therapeutic success. Far from being a mere spacer, the linker's composition, length, and flexibility profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the entire construct.[1] This guide provides an in-depth technical overview of a frequently utilized class of short-chain polyethylene glycol (PEG) linkers, commonly referred to as "Acid-PEG2-C1-ester."

We will begin by deconstructing this nomenclature to establish a clear understanding of the chemical entities involved. This will be followed by a detailed exploration of their synthesis, physicochemical properties, and, most importantly, their strategic application in the rational design of next-generation therapeutics. As a senior application scientist, my goal is to not only present protocols but to elucidate the causal relationships behind experimental choices, providing researchers with the foundational knowledge to effectively utilize these versatile molecular tools.

Part 1: Nomenclature and Chemical Identity

The term "Acid-PEG2-C1-ester" is a common shorthand used in the field of bioconjugation and medicinal chemistry. While highly descriptive to those familiar with PEG linker nomenclature, it can be ambiguous without a precise definition. Let's break it down:

  • Acid : This indicates the presence of a carboxylic acid functional group (-COOH) at one terminus of the linker. This group is crucial for forming stable amide bonds with amine-containing molecules, a common conjugation strategy.

  • PEG2 : This signifies a polyethylene glycol chain composed of two ethylene glycol units. The PEG component imparts hydrophilicity, which can enhance the solubility and bioavailability of the final conjugate.[2]

  • C1-ester : This is the most ambiguous part of the name. "C1" typically refers to a one-carbon alkyl group, making the ester a methyl ester (-COOCH₃). While methyl esters are the most common, it is important to note that other short-chain alkyl esters, such as ethyl (-COOCH₂CH₃) or tert-butyl (-COOC(CH₃)₃), are also used and may sometimes be colloquially included under this general term.

For the purpose of this guide, we will focus primarily on the methyl ester variant, which is the most probable interpretation of "Acid-PEG2-C1-ester."

IUPAC Name and Synonyms

The systematic IUPAC name for the most common interpretation of "Acid-PEG2-C1-ester" (the methyl ester) can be derived from its parent acid. The core acid structure is 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid . Therefore, the corresponding methyl ester's IUPAC name is methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate .

Due to the widespread use of PEG linkers, a variety of synonyms and commercial names are in circulation. Understanding these is crucial for navigating the scientific literature and supplier catalogs.

Table 1: Synonyms and IUPAC Names for Acid-PEG2-Ester Variants

Common NameMost Likely EsterIUPAC NameOther Common Synonyms
Acid-PEG2-C1-esterMethyl Estermethyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoateHydroxy-PEG2-methyl ester, HO-PEG2-CH2CH2COOMe
Acid-PEG2-t-butyl estertert-Butyl Estertert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoateHydroxy-PEG2-t-butyl ester, HO-PEG2-CH2CH2COOtBu, PEG3-carboxylic Acid tert-Butyl Ester[3][4]

It is imperative for researchers to carefully verify the exact chemical structure from the supplier's documentation, as the shorthand nomenclature can lead to confusion.

Part 2: Physicochemical Properties

The physicochemical properties of Acid-PEG2-C1-ester are largely dictated by the balance between the hydrophilic di-ethylene glycol chain and the more hydrophobic ester terminus. These properties are critical for its handling, reactivity, and its impact on the characteristics of the final bioconjugate.

Table 2: Physicochemical Properties of Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate

PropertyValueSource
Molecular Formula C₈H₁₆O₅N/A
Molecular Weight 192.21 g/mol N/A
Appearance Colorless to pale yellow liquid or oilN/A
Solubility Soluble in water, methanol, ethanol, DMSO, DMF[5]
Storage Conditions Typically stored at -20°C to prevent degradation[5]

The presence of the PEG chain generally enhances the aqueous solubility of molecules it is conjugated to, which is a significant advantage when working with hydrophobic drugs or proteins.[6]

Part 3: Synthesis of Acid-PEG2-C1-Ester

The synthesis of Acid-PEG2-C1-ester and its analogues can be achieved through several routes. A common and straightforward approach involves the Michael addition of a protected diethylene glycol to an acrylate ester, followed by deprotection.

A representative synthesis for a related compound, 3-(2-hydroxyethoxy)-2-ethyl-propionic acid methyl ester, is described in US Patent 4,278,808, which involves the hydrogenation of an acrylic acid methyl ester derivative.[7] Another relevant synthetic strategy is the solvolysis of 1,1,1-trichloro-4-methoxy-3-buten-2-one with methanol to produce methyl 3,3-dimethoxypropanoate, a precursor for similar structures.[8]

For the synthesis of the core structure, a general approach involves the reaction of diethylene glycol with methyl acrylate in the presence of a base. The hydroxyl group of the resulting adduct can then be further modified or deprotected as needed.

Part 4: The Strategic Role of Acid-PEG2-C1-Ester in PROTACs

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, and short PEG linkers like Acid-PEG2-C1-ester are frequently employed.

The Linker's Influence on Ternary Complex Formation

The primary function of the PROTAC is to induce the formation of a stable ternary complex between the target protein and the E3 ligase. The length and flexibility of the linker are paramount in achieving a productive complex geometry.[10]

  • Optimal Length: A linker that is too short can lead to steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[11] Short PEG linkers, such as the PEG2 variant, are often used as a starting point for linker optimization studies.

  • Flexibility and Conformational Tuning: The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, which can be advantageous in facilitating the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation.[2]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System POI Target Protein (POI) PROTAC PROTAC (e.g., with PEG2 linker) POI->PROTAC Binds to warhead TernaryComplex Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 ligand Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Degradation Degraded Peptides Proteasome->Degradation Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

Figure 1: General mechanism of PROTAC-induced protein degradation, highlighting the central role of the linker in forming the ternary complex.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The optimization of linker length is a crucial aspect of PROTAC design, often involving the synthesis and testing of a series of linkers with varying numbers of PEG units. The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

The following table presents synthesized data from a study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on degradation potency.

Table 3: Impact of PEG Linker Length on BRD4 Degradation

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data synthesized from studies on BRD4-targeting PROTACs.[12]

As the data indicates, there is a clear structure-activity relationship with respect to linker length, with the PEG5 linker demonstrating optimal degradation of BRD4 in this specific context.[12] This highlights the necessity of fine-tuning this parameter for maximal efficacy. It's important to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[11]

Part 5: The Strategic Role of Acid-PEG2-C1-Ester in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker in an ADC plays a critical role in ensuring the stability of the conjugate in circulation and the efficient release of the payload at the target tumor site.[6]

Enhancing Solubility and Stability

Many potent cytotoxic payloads are highly hydrophobic. Conjugating them to an antibody can lead to aggregation and poor solubility, compromising the ADC's efficacy and safety. The incorporation of hydrophilic PEG linkers, such as those derived from Acid-PEG2-C1-ester, is a powerful strategy to mitigate these issues.[13] The PEG chain can "shield" the hydrophobic drug, improving the overall solubility and stability of the ADC, and allowing for higher drug-to-antibody ratios (DARs).[6]

Modulating Pharmacokinetics

The hydrodynamic radius of an ADC can be increased by PEGylation, which can lead to reduced renal clearance and a prolonged plasma half-life.[13] This extended circulation time can facilitate greater tumor accumulation and improved therapeutic outcomes.

ADC_Workflow cluster_0 ADC Design & Synthesis cluster_1 Systemic Circulation & Targeting cluster_2 Internalization & Payload Release Antibody Monoclonal Antibody Linker Acid-PEG2-ester Antibody->Linker Conjugation ADC Antibody-Drug Conjugate (ADC) Payload Cytotoxic Payload Linker->Payload Attachment Circulation Systemic Circulation ADC->Circulation TumorCell Tumor Cell (with target antigen) Circulation->TumorCell Targeting Internalization Internalization TumorCell->Internalization Binding & Release Payload Release Internalization->Release Lysosomal Degradation Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Figure 2: Experimental workflow for the design and evaluation of an Antibody-Drug Conjugate (ADC) utilizing a PEG linker.

Part 6: Experimental Protocol - Amide Bond Formation Using Acid-PEG2-C1-Ester

This protocol describes a general procedure for the conjugation of an amine-containing molecule (e.g., a PROTAC E3 ligase ligand with a free amine or an amine-modified payload for an ADC) to the carboxylic acid terminus of a hydrolyzed Acid-PEG2-C1-ester. This requires the initial hydrolysis of the ester to the free carboxylic acid.

Step 1: Hydrolysis of the Methyl Ester to the Carboxylic Acid

Rationale: The methyl ester is a stable protecting group for the carboxylic acid. It must be removed to allow for the formation of an amide bond. Alkaline hydrolysis is a standard and efficient method for this deprotection.

Materials:

  • Acid-PEG2-methyl ester

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the Acid-PEG2-methyl ester in methanol.

  • Add an excess (2-3 equivalents) of 1 M NaOH solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to a pH of ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free carboxylic acid (Acid-PEG2-acid).

Step 2: EDC/NHS Coupling to an Amine-Containing Molecule

Rationale: Carbodiimide-mediated coupling, such as with EDC and NHS, is a widely used and robust method for forming amide bonds. EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS-ester intermediate. This intermediate then reacts with the primary amine to form a stable amide bond, minimizing side reactions.

Materials:

  • Acid-PEG2-acid (from Step 1)

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Stir bar and reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the Acid-PEG2-acid in anhydrous DMF or DCM under an inert atmosphere.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • In a separate vial, dissolve the amine-containing molecule in anhydrous DMF or DCM.

  • Add the solution of the amine-containing molecule to the activated Acid-PEG2-acid solution.

  • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Conclusion

The "Acid-PEG2-C1-ester" and its related analogues are more than just simple chemical building blocks; they are enabling tools for the development of sophisticated and highly effective therapeutics. Their short, hydrophilic PEG chain provides a crucial balance of properties that can enhance the solubility, stability, and pharmacokinetic profiles of both PROTACs and ADCs. A thorough understanding of their chemical identity, the rationale behind their use, and the methods for their conjugation is essential for any researcher working in the field of targeted drug delivery and protein degradation. By carefully selecting and optimizing the linker, scientists can significantly improve the therapeutic index of their drug candidates, paving the way for safer and more effective treatments for a wide range of diseases.

References

  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
  • BenchChem. (2025).
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • BenchChem. (2025). A Researcher's Guide to Validating PROTAC Activity Using PEG-Based Linkers: A Focus on DC50 and Dmax Values.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Tietze, L. F., Voss, E., & Hartfiel, U. (1988).
  • Stahnecker, P. (1981). U.S. Patent No. 4,278,808. Washington, DC: U.S.
  • PubChem. (n.d.). Methyl 3-(2-hydroxyethoxy)propanoate.
  • CymitQuimica. (n.d.). CAS 133803-81-3: Propanoic acid, 3-[2-(2-hydroxyethoxy)ethoxy].
  • Royal Society of Chemistry. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases.
  • Sigma-Aldrich. (n.d.). 3-(2-(2-Hydroxyethoxy)ethoxy)propanoic acid.
  • MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(7), 988.
  • BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • BroadPharm. (n.d.). m-PEG2-acid, 149577-05-9.
  • Labinsights. (2025).
  • CymitQuimica. (n.d.). CAS 133803-81-3: Propanoic acid, 3-[2-(2-hydroxyethoxy)ethoxy].
  • PubChem. (n.d.). Methyl 3-(2-hydroxyethoxy)
  • Benchchem. (2025). ADC Case Study: Improving Solubility and Stability with a Monodisperse PEG-Based Linker.
  • Royal Society of Chemistry. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases.
  • Organic Syntheses. (1988).
  • Sigma-Aldrich. (n.d.). 3-(2-(2-Hydroxyethoxy)ethoxy)propanoic acid.
  • Semantic Scholar. (1990).
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  • Benchchem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • Precise PEG. (n.d.). Acid-PEG2-Methyl Ester.
  • BroadPharm. (n.d.). m-PEG2-acid, 149577-05-9.
  • Clinivex. (n.d.). 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid.
  • Glyco MindSynth. (n.d.). Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, ethyl ester.
  • ChemicalBook. (2026). m-PEG2-acid.
  • MedchemExpress. (n.d.). m-PEG2-acid.
  • PubChem. (n.d.). Aspartic acid methyl ester.

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Exploratory

Engineering Bioconjugates: The Strategic Role of Hydrophilic PEG Linkers with Ester and Acid Termini

Executive Summary In the rapidly advancing fields of Antibody-Drug Conjugates (ADCs) and targeted nanomedicines, the molecular bridge connecting the targeting vector to the therapeutic payload is a critical determinant o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the rapidly advancing fields of Antibody-Drug Conjugates (ADCs) and targeted nanomedicines, the molecular bridge connecting the targeting vector to the therapeutic payload is a critical determinant of clinical success. This technical whitepaper explores the mechanistic advantages of hydrophilic poly(ethylene glycol) (PEG) linkers, specifically focusing on heterobifunctional architectures featuring ester and acid termini. By dissecting the causality behind pharmacokinetic modulation and providing self-validating bioconjugation protocols, this guide serves as an authoritative resource for drug development professionals.

The Mechanistic Imperative for Hydrophilic Linkers

Historically, bioconjugation relied heavily on hydrophobic linkers (such as SPDB and SMCC). However, when conjugating highly potent, hydrophobic cytotoxic payloads, these linkers restrict the Drug-to-Antibody Ratio (DAR) to a maximum of 3 to 4 1. Attempting to push the DAR beyond this threshold inherently triggers non-covalent intermolecular interactions, leading to severe protein aggregation, loss of target affinity, and rapid clearance from systemic circulation 1.

To circumvent this, modern architectures utilize hydrophilic PEG linkers. Composed of repeating ethylene oxide units (


), PEG chains form a dense hydration shell via hydrogen bonding with surrounding water molecules 2.

Causality in Pharmacokinetics: This hydration shell sterically shields the hydrophobic payload, effectively increasing the overall hydrodynamic radius of the conjugate. Consequently, renal filtration is reduced, and recognition by the reticuloendothelial system (RES) is minimized. This directly causes a prolonged pharmacokinetic (PK) half-life and an increased Area Under the Curve (AUC) [[1]](), 3. The strategic use of PEG linkers enables a "doubled payload" approach, safely achieving DARs of up to 8 without triggering aggregation 4.

PK Hydrophobic Hydrophobic Payload (High DAR) Aggregation Protein Aggregation & Rapid Clearance Hydrophobic->Aggregation Without PEG PEG Hydrophilic PEG Linker (Hydration Shell) Hydrophobic->PEG Conjugation Shielding Steric Shielding & Solubilization PEG->Shielding PK Prolonged Half-Life & High Efficacy Shielding->PK

Logical flow demonstrating how hydrophilic PEG linkers rescue hydrophobic payloads from aggregation.

Terminal Chemistry: The Synergy of Ester and Acid Functionalities

Precision bioconjugation relies on heterobifunctional linkers that prevent unwanted homobifunctional cross-linking. Linkers featuring both ester and acid termini—or their protected derivatives—provide a highly controlled, step-wise conjugation strategy.

  • Active Esters (e.g., N-Hydroxysuccinimide / NHS Esters): NHS esters are the gold standard for amine-reactive bioconjugation. They undergo rapid nucleophilic acyl substitution with primary amines (such as the

    
    -amino groups of lysine residues on monoclonal antibodies) to form stable amide bonds [[5]](), 6.
    Causality Check: Because NHS esters are highly susceptible to hydrolysis in aqueous environments, conjugation buffers must be strictly devoid of competing primary amines (e.g., Tris or glycine buffers). The reaction is highly pH-dependent; a pH of 7.2–8.0 is maintained to ensure the target amines are unprotonated and nucleophilic, while minimizing the rate of spontaneous ester hydrolysis.
    
  • Carboxylic Acids: A terminal carboxylic acid provides a stable, unreactive moiety during the initial handling of the linker. It can be orthogonally activated using carbodiimide chemistry (EDC/sulfo-NHS) only when the second conjugation step is required [[7]]().

  • Cleavable Ester Linkages: Beyond terminal conjugation groups, ester bonds can be incorporated within the linker backbone to serve as enzyme-cleavable sites. Esterase-cleavable linkers are designed to remain stable in the neutral pH of blood plasma but undergo rapid hydrolysis upon internalization into the esterase-rich, acidic environment of the tumor cell lysosome, ensuring targeted payload release , 9.

Quantitative Impact of PEG Architecture on ADC Properties

The length and architecture of the PEG chain must be precisely tuned. Short PEGs may not provide sufficient shielding, while excessively long PEGs can interfere with payload internalization or receptor binding.

Table 1: Influence of PEG Linker Length on Bioconjugate Properties

PEG Length (Ethylene Oxide Units)Typical Application / ExampleDAR Limit (Hydrophobic Payload)Impact on Pharmacokinetics (PK)Aggregation Propensity
PEG4 to PEG8 Standard ADCs (e.g., Zynlonta uses PEG8) 54 - 6Balances solubility with efficient cellular internalization.Moderate to Low
PEG12 High-DAR ADCs, Nanoparticles 56 - 8Significantly extends half-life; shields highly hydrophobic toxins.Low
PEG24+ (Linear/Branched) Pendant architectures, PEGylated proteins 10Up to 8+Maximizes hydrodynamic radius; drastically reduces hepatic clearance.Very Low
Experimental Methodology: Step-by-Step Heterobifunctional Conjugation

To demonstrate the self-validating nature of these chemical principles, the following protocol outlines a two-step bioconjugation using a tBu-Ester-PEG-Acid heterobifunctional linker. Rationale: Using a tert-butyl (tBu) protected ester prevents the linker from polymerizing with itself during the initial acid activation step, ensuring a highly homogenous product.

Protocol: Synthesis of an Antibody-Drug Conjugate via tBu-Ester-PEG-Acid

Step 1: Payload Conjugation to the Acid Terminus

  • Reagent Preparation: Dissolve the tBu-Ester-PEG-Acid linker and an amine-bearing cytotoxic payload in anhydrous Dimethylformamide (DMF). Causality: Anhydrous conditions prevent the hydrolysis of the active intermediates formed in the next step.

  • Activation: Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of NHS to the mixture. Stir for 2 hours at room temperature. EDC activates the carboxylic acid to an unstable O-acylisourea intermediate, which NHS immediately converts to a semi-stable NHS ester, which then reacts with the payload's amine.

  • Purification: Purify the Payload-PEG-Ester(tBu) intermediate via preparative HPLC to remove unreacted EDC/NHS.

Step 2: Deprotection of the t-Butyl Ester 4. Acidic Cleavage: Treat the purified intermediate with a solution of 95% Trifluoroacetic acid (TFA) and 5% water for 1 hour. Causality: The strong acid selectively cleaves the t-butyl protecting group, exposing a free carboxylic acid, while leaving the stable amide bonds and the PEG ether backbone intact. 5. Lyophilization: Evaporate the TFA under a stream of nitrogen and lyophilize to obtain the Payload-PEG-Acid.

Step 3: Conjugation to the Monoclonal Antibody (mAb) 6. In Situ Activation: Dissolve the Payload-PEG-Acid in anhydrous DMSO. Add EDC and sulfo-NHS (water-soluble analog) to form the active ester. 7. Bioconjugation: Add the activated payload-linker to a solution of the mAb in Phosphate-Buffered Saline (PBS), pH 7.5. Causality: The pH of 7.5 ensures the lysine


-amines on the mAb are sufficiently deprotonated to attack the active ester, forming the final ADC.
8. Buffer Exchange:  Remove unreacted small molecules using a Sephadex G-25 desalting column or centrifugal ultrafiltration.

G Payload Amine-Bearing Payload Coupling EDC/NHS Coupling (Amide Bond Formation) Payload->Coupling Linker tBu-Ester-PEG-Acid Linker->Coupling Intermediate Payload-PEG-Ester(tBu) Coupling->Intermediate Deprotection TFA Deprotection (Removes tBu group) Intermediate->Deprotection FreeAcid Payload-PEG-Acid Deprotection->FreeAcid Activation EDC/NHS Activation & mAb Conjugation FreeAcid->Activation ADC Antibody-Drug Conjugate (ADC) Activation->ADC

Workflow of ADC bioconjugation using a tBu-Ester-PEG-Acid heterobifunctional linker.

Conclusion

The integration of hydrophilic PEG linkers with distinct ester and acid termini represents a paradigm shift in bioconjugate engineering. By carefully selecting the PEG chain length, researchers can precisely tune the pharmacokinetic profile and solubility of the conjugate, enabling higher DARs without the penalty of aggregation. Furthermore, the orthogonal reactivity of ester and acid groups allows for robust, self-validating synthetic workflows that ensure high-yield, homogeneous therapeutic products. As the field of targeted therapeutics evolves, the strategic application of these polymeric bridges will remain central to the development of next-generation ADCs and nanomedicines.

References
  • PEG Linkers - ADC Review, adcreview.com,1

  • Overview of PEG Linkers - ChemPep, chempep.com, 2

  • What are PEG Linkers? - BroadPharm, broadpharm.com, 5

  • Building and Delivering Bioconjugate Linkers. - 2BScientific, 2bscientific.com, 3

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates, researchgate.net, 10

  • What are PEG Linkers? - Creative Biolabs, creative-biolabs.com, 7

  • Enzyme Cleavable Linker | ADC Services - BOC Sciences, bocsci.com,

  • Advance Your ADC Research with Precision-Engineered Linkers and Payloads - Tebubio, tebubio.com, 6

  • ADC Linker - Development and Challenges - Technology Networks, technologynetworks.com, 4

  • Ultimate Guide to Choosing the Right Cleavable Linker for ADCs - AxisPharm, axispharm.com, 9

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Foundational

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid SMILES code

An In-Depth Technical Guide to 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic Acid: A Heterobifunctional PEG Linker for Advanced Bioconjugation Authored by a Senior Application Scientist This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic Acid: A Heterobifunctional PEG Linker for Advanced Bioconjugation

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid, a discrete polyethylene glycol (dPEG®) derivative that serves as a heterobifunctional linker. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, core applications, and the scientific principles governing its use in sophisticated bioconjugation strategies.

Core Identity and Physicochemical Properties

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a short-chain, monodisperse polyethylene glycol (PEG) derivative. Unlike traditional, polydisperse PEG polymers, this molecule has a precisely defined structure and molecular weight, ensuring batch-to-batch consistency and simplifying the characterization of its conjugates.

The key structural feature of this molecule is its heterobifunctionality: it possesses a terminal carboxylic acid and a methyl ester. This asymmetry is fundamental to its utility, allowing for selective, sequential reactions with different nucleophiles. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to react with primary amines, while the methyl ester can be hydrolyzed to reveal a second carboxylic acid or be used in other ester-specific ligations.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid-
CAS Number 2089292-48-6[1]
Canonical SMILES COC(=O)CCOCCOCCOC(=O)ODerived from InChI
InChI 1S/C9H16O6/c1-13-9(12)3-5-15-7-6-14-4-2-8(10)11/h2-7H2,1H3,(H,10,11)[1]
Molecular Formula C₉H₁₆O₆[1]
Molecular Weight 220.22 g/mol Calculated
Purity Typically ≥97%[1]

The hydrophilic ethylene glycol backbone enhances the aqueous solubility of molecules to which it is conjugated, a critical advantage when working with hydrophobic drugs or peptides.[2][3]

The Role in Modern Drug Development: A Heterobifunctional Linker

The strategic importance of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid lies in its function as a heterobifunctional PEG linker.[4] Such linkers are foundational in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and pegylated proteins or peptides.[2][5]

The PEG spacer offers several key advantages in these applications:

  • Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain can significantly increase the solubility and stability of conjugated molecules, particularly those that are hydrophobic.[3]

  • Reduced Immunogenicity : The PEG chain can create a hydration shell around the conjugated molecule, masking it from the immune system and thereby reducing its immunogenic potential.[5]

  • Improved Pharmacokinetics : The increased hydrodynamic radius of a PEGylated molecule slows its renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.[2]

The diagram below illustrates the logical workflow of employing a heterobifunctional linker in a typical bioconjugation strategy.

Caption: Sequential conjugation workflow using a heterobifunctional linker.

Experimental Protocols: Synthesis and Characterization

Representative Synthesis Protocol

The synthesis can be envisioned as a multi-step process, likely involving the protection of a di-acid, followed by etherification and subsequent deprotection. A more common industrial approach might involve the reaction of a protected diethylene glycol with appropriate acrylate derivatives.

A representative method for the synthesis of a related propanoic acid ether involves the Williamson ether synthesis, followed by ester hydrolysis.[6]

Step 1: Ether Formation (Illustrative)

  • To a stirred solution of a suitable protected diethylene glycol derivative (1.0 eq) in a dry aprotic solvent (e.g., THF), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a protected 3-halopropanoate (e.g., methyl 3-bromopropanoate) (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Deprotection and Hydrolysis (Illustrative)

  • The protecting groups are then selectively removed. For instance, a terminal ester can be hydrolyzed.

  • Dissolve the protected intermediate (1.0 eq) in a mixture of THF and water.

  • Add a base such as lithium hydroxide (2.0 eq) and stir at room temperature for 12-18 hours.

  • Acidify the mixture to pH ~2 with dilute HCl.

  • Extract the final product with ethyl acetate, dry the organic phase, and concentrate to yield the carboxylic acid.

Characterization of PEG Linkers

Thorough characterization is essential to confirm the identity, purity, and stability of the linker and its subsequent conjugates.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a primary tool for structural elucidation of PEG derivatives.[8]

  • ¹H NMR: The proton NMR spectrum provides information on the key functional groups. For 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid, one would expect to see:

    • A singlet around 3.67 ppm for the methoxy (-OCH₃) protons.

    • A complex multiplet region between 3.6 and 3.8 ppm for the ethylene glycol backbone protons (-O-CH₂-CH₂-O-).

    • Triplets corresponding to the methylene groups adjacent to the carbonyls and ether oxygens of the propanoate moieties.[8]

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework, with characteristic peaks for the ester and carboxylic acid carbonyls (~172-175 ppm), the methoxy carbon (~52 ppm), and the carbons of the PEG backbone (~70 ppm).[8]

Table 2: Representative ¹H NMR Data for a Short PEG-Acid Linker

AssignmentChemical Shift (δ, ppm)Multiplicity
-OCH₃ (Ester)~3.67s
PEG Backbone (-O-CH₂-CH₂-O-)~3.6-3.8m
-CH₂-COO- (Ester side)~2.6t
-CH₂-COOH (Acid side)~2.7t
Note: These are expected shifts and can vary based on solvent and specific molecular conformation.

Mass Spectrometry (MS) Mass spectrometry is critical for confirming the molecular weight of the PEG linker.[9] Electrospray ionization (ESI) is a common technique used for PEG analysis.[10] The high-resolution mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the molecule (e.g., [M+Na]⁺). The polydispersity of the sample can also be assessed, which for a discrete PEG like this, should be very low.[11]

The diagram below outlines a typical characterization workflow.

Characterization_Workflow Start Synthesized Product (Crude Linker) Purification Purification (e.g., Column Chromatography) Start->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR ¹H and ¹³C NMR Spectroscopy Structure_Verification->NMR Primary Structure MS High-Resolution Mass Spectrometry Structure_Verification->MS Molecular Weight Purity_Analysis Purity Assessment (e.g., HPLC) Structure_Verification->Purity_Analysis Identity Confirmed Final_Product Qualified Linker (>97% Purity) Purity_Analysis->Final_Product

Caption: Workflow for the characterization of a synthetic PEG linker.

Conclusion and Future Outlook

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid represents a class of well-defined, heterobifunctional linkers that are critical for advancing the field of bioconjugation. Its precise length and distinct terminal functionalities enable the rational design and synthesis of complex therapeutic and diagnostic agents with improved properties. As the demand for highly specific and potent biopharmaceuticals grows, the importance of such discrete PEG linkers in providing control over conjugate stoichiometry, purity, and performance will continue to increase. The methodologies and principles outlined in this guide provide a foundational understanding for the effective application of this versatile chemical tool in research and development.

References

  • Waters Corporation. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Retrieved from [Link]

  • Waters Corporation. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Retrieved from [Link]

  • Leskoff, S. (n.d.). InChIKey to SMILES. Retrieved from [Link]

  • PubMed. (n.d.). Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry. Retrieved from [Link]

  • RT Pred. (n.d.). InChI to SMILES Convertor. Retrieved from [Link]

  • ChemAI. (n.d.). SMILES to Structure Converter | Free Online Tool. Retrieved from [Link]

  • Open-i. (n.d.). 1H-NMR spectra of mPEG-COOH (A) and mPEG-PEI (B). Retrieved from [Link]

  • KNIME Community Forum. (2019, February 28). InCHi to a SMILES. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Heterobifunctional Linear PEGs. Retrieved from [Link]

  • ACS Publications. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • matchms documentation. (n.d.). matchms.filtering.filter_utils.smile_inchi_inchikey_conversions module. Retrieved from [Link]

  • MDPI. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

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Exploratory

The Critical Ångström: Navigating the Differences Between Acid-PEG2-Methyl Ester and Acid-PEG3-Methyl Ester in Bioconjugation

Executive Summary In the rational design of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not a passive structural element; it is a dynamic parti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not a passive structural element; it is a dynamic participant that dictates solubility, pharmacokinetics, and target-binding geometry[1]. Among the most versatile tools in a synthetic chemist's arsenal are heterobifunctional polyethylene glycol (PEG) linkers.

This whitepaper provides an in-depth technical analysis of two closely related but functionally distinct linkers: Acid-PEG2-methyl ester and Acid-PEG3-methyl ester . By examining their structural nuances, mechanistic impacts on drug design, and orthogonal conjugation protocols, this guide empowers researchers to make empirical, data-driven decisions when fine-tuning spacer lengths.

Structural and Physicochemical Profiling

The fundamental difference between Acid-PEG2-methyl ester and Acid-PEG3-methyl ester is the presence of a single additional ethylene glycol (–CH₂–CH₂–O–) repeating unit. While seemingly trivial, this addition alters the molecular weight, extends the linear spacer length by approximately 3.5 to 4.0 Ångströms, and increases the hydrogen-bonding capacity of the molecule.

Both molecules are heterobifunctional . They feature a free carboxylic acid at one terminus (ready for immediate amide coupling) and a methyl-protected carboxylic acid (methyl ester) at the other terminus, which remains inert during the first coupling and can be subsequently deprotected via saponification[2][3].

Quantitative Data Summary
PropertyAcid-PEG2-Methyl EsterAcid-PEG3-Methyl Ester
CAS Number 2089292-48-6[3]1807505-26-5[2]
Molecular Formula C₉H₁₆O₆[3]C₁₁H₂₀O₇[2]
Molecular Weight ~220.22 g/mol 264.27 g/mol [2]
Chemical Structure HOOC-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-COOCH₃HOOC-CH₂CH₂-O-(CH₂CH₂-O)₂-CH₂CH₂-COOCH₃
Spacer Length (Approx.) ~12.5 Å~16.0 Å
Hydrophilicity (logD trend) ModerateHigher (due to extra oxygen atom)[4]
Primary Use Case Compact bridging, minimizing entropic penaltyRelieving steric hindrance, improving solubility

Mechanistic Causality: Why One Ethylene Glycol Unit Matters

As a Senior Application Scientist, I often observe teams defaulting to longer PEG chains to guarantee solubility. However, linker length is a critical trade-off between maintaining high in vitro binding affinity and optimizing in vivo pharmacokinetic properties[5].

PROTAC Ternary Complex Formation and Steric Hindrance

PROTACs function by recruiting an E3 ubiquitin ligase to a Protein of Interest (POI)[6]. The linker must be exactly long enough to bridge the two binding pockets without causing steric clashes, but short enough to prevent excessive conformational entropy that would destabilize the ternary complex.

Computational tools frequently fail to predict the exact optimal linker length for PROTACs due to the highly dynamic nature of these ternary complexes[7]. Therefore, SAR (Structure-Activity Relationship) exploration is primarily empirical[7]. A PEG2 linker might pull the E3 ligase and POI too close, causing electrostatic repulsion. Upgrading to a PEG3 linker provides an additional ~3.5 Å of breathing room, which can be the difference between a highly potent degrader and an inactive compound.

PROTAC_Mechanism POI Protein of Interest (POI) TargetLigand Target Ligand POI->TargetLigand Ubiquitin Ubiquitination & Degradation POI->Ubiquitin Targeted for Proteasome Linker PEG2 / PEG3 Linker (Spacer Length dictates Ternary Stability) TargetLigand->Linker Amide Bond E3Ligand E3 Ligase Ligand Linker->E3Ligand Amide Bond E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase E3Ligase->Ubiquitin Transfers Ub

Caption: PROTAC Ternary Complex Formation highlighting the structural bridging role of PEG2/PEG3 linkers.

Pharmacokinetics and Biodistribution

In bioconjugates like ADCs or radiolabeled peptides, the length of the PEG spacer impacts clearance rates. Shorter linkers (like PEG2 and PEG3) are optimal for applications requiring high binding affinity and compact structures[1]. While longer linkers (PEG4-PEG6) generally lead to slower clearance, studies have shown that the difference in hepatic uptake and overall biodistribution between PEG2 and PEG3 is often minor, allowing chemists to fine-tune target affinity without drastically altering the molecule's macroscopic PK profile[4].

Experimental Workflow: Orthogonal Bioconjugation

The true power of Acid-PEG-methyl ester linkers lies in their orthogonality. The methyl ester acts as a robust protecting group, allowing the free carboxylic acid to be coupled to a primary amine (Ligand 1) without the risk of linker oligomerization. Once the first coupling is validated, the methyl ester is selectively saponified to reveal a new carboxylic acid for the second coupling (Ligand 2).

Protocol: Step-by-Step Heterobifunctional Coupling

Note: This protocol is a self-validating system. Do not proceed to subsequent steps without analytical confirmation.

Phase 1: First Amide Coupling (Targeting Ligand)

  • Activation: Dissolve Acid-PEG2-methyl ester (1.0 eq) and your amine-containing target ligand (1.05 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality Note: HATU is preferred over EDC/NHS here because it provides superior activation kinetics for hindered amines, minimizing the degradation of the PEG chain.

  • Reaction: Stir at room temperature for 2 hours under nitrogen.

  • Validation (IPC): Monitor via LC-MS. Look for the complete disappearance of the Acid-PEG-methyl ester mass and the formation of the intermediate conjugate.

  • Purification: Purify via preparative HPLC or flash chromatography to isolate the Ligand1-PEGn-methyl ester intermediate.

Phase 2: Saponification of the Methyl Ester

  • Deprotection: Dissolve the purified intermediate in a 3:1 mixture of THF:H₂O. Cool to 0°C.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) dropwise.

    • Causality Note: LiOH is chosen over NaOH or KOH because the lithium ion provides milder, more controlled hydrolysis, preventing the off-target cleavage of the newly formed amide bond or sensitive epimerizable stereocenters on the ligand.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Validation (IPC): Quench a 5 µL aliquot in 100 µL of 0.1% TFA/Water and analyze via LC-MS. The mass should shift by exactly -14 Da (loss of the methyl group).

  • Workup: Acidify the mixture to pH 3-4 using 1M HCl, extract with EtOAc, and concentrate to yield the free acid intermediate (Ligand1-PEGn-COOH).

Phase 3: Second Amide Coupling (E3 Ligase Ligand / Payload)

  • Final Conjugation: React the newly formed Ligand1-PEGn-COOH with the second amine-containing molecule (e.g., an E3 ligase ligand like a thalidomide derivative) using the same HATU/DIPEA conditions described in Phase 1.

  • Final Validation: Confirm the final PROTAC or bioconjugate mass via High-Resolution Mass Spectrometry (HRMS) and assess purity via analytical HPLC (>95% required for biological assays).

Workflow Step1 1. Acid-PEGn-Methyl Ester + Amine Ligand 1 Step2 Amide Coupling HATU, DIPEA, DMF (RT, 2h) Step1->Step2 Step3 2. Intermediate Ligand1-PEGn-Methyl Ester (Validate via LC-MS) Step2->Step3 Step4 Saponification LiOH (aq), THF (0°C to RT) Step3->Step4 Step5 3. Free Acid Intermediate Ligand1-PEGn-COOH (Validate: Mass shift -14 Da) Step4->Step5 Step6 Second Amide Coupling Amine Ligand 2, HATU/DIPEA Step5->Step6 Step7 4. Final Bioconjugate Ligand1-PEGn-Ligand2 Step6->Step7

Caption: Orthogonal bioconjugation workflow utilizing the methyl ester protecting group of PEG linkers.

Conclusion

The distinction between Acid-PEG2-methyl ester and Acid-PEG3-methyl ester extends far beyond a simple chemical formula. That single ethylene glycol unit dictates the spatial geometry, entropic flexibility, and solubility of the resulting bioconjugate. Because computational modeling cannot perfectly predict the optimal spacer length for complex systems like PROTACs[7], researchers must leverage both PEG2 and PEG3 variants in parallel empirical screens to identify the optimal therapeutic candidate.

References

  • Precise PEG. "Acid-PEG3-Methyl Ester | 1807505-26-5".
  • Sigma-Aldrich. "MeOAc-PEG2-acid | 2089292-48-6".
  • Precise PEG. "Acid-PEG2-Methyl Ester | 2089292-48-6".
  • BenchChem. "A Comparative Guide to PEG Spacer Lengths (PEG2, PEG3, PEG4, PEG6) for Researchers and Drug Development Professionals".
  • BenchChem. "A Comparative Guide to Methylamino-PEG4-Boc and Other PEG Linker Lengths (PEG2, PEG3, PEG6) in Drug Development".
  • JenKem Technology USA. "PROTAC PEG Linkers".
  • SciSpace. "The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonist".

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Foundational

Strategic Sourcing and Application of High-Purity 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid in Targeted Therapeutics

Executive Summary and Chemical Profiling In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linker chemistry dictates the pharmacokinetic stability, solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Profiling

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linker chemistry dictates the pharmacokinetic stability, solubility, and target-binding efficacy of the final therapeutic. 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid (commonly referred to as Acid-PEG2-Methyl Ester or MeOAc-PEG2-acid ) is a critical heterobifunctional building block.

Identified by CAS Number 2089292-48-6 (Molecular Formula: C9H16O6), this molecule features a short, hydrophilic diethylene glycol (PEG2) core flanked by a free carboxylic acid and a methyl ester. This specific architecture provides orthogonal reactivity : the free acid can be immediately engaged in amide coupling, while the methyl ester serves as a robust, base-labile protecting group that prevents unwanted polymerization during early synthetic steps.

Supplier Landscape & Quantitative Specifications

Sourcing this linker requires strict attention to purity. Impurities in PEG linkers—such as oligomeric variants (PEG1 or PEG3) or prematurely hydrolyzed esters—can lead to heterogeneous drug-to-antibody ratios (DAR) in ADCs or complex, inseparable impurity profiles in PROTAC synthesis.

The table below summarizes the quantitative data and specifications from leading commercial suppliers of CAS 2089292-48-6 [1][2][3].

SupplierProduct Name / CatalogClaimed PurityStorage ConditionsScale AvailabilityAnalytical Validation
MeOAc-PEG2-acid≥ 97%4°CResearch (mg to g)NMR, HPLC
Acid-PEG2-Methyl Ester (AG-2502)> 96%-20°C (Long term)Bulk (> 10 kg)NMR, HPLC-ELSD/CAD
BD753055Standard (95-97%)Ambient / SealedResearch (mg to g)LC-MS, NMR

Analytical Validation: A Self-Validating Quality Control System

Before initiating bioconjugation, researchers must validate incoming batches. Because PEG chains lack a strong UV chromophore, standard UV-Vis HPLC at 210 nm or 254 nm is highly susceptible to solvent interference and baseline drift, often masking underlying oligomeric impurities.

Causality in Experimental Choice: To establish a self-validating system, purity quantification must utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) . These detectors provide a mass-proportional response independent of the molecule's optical properties, ensuring that any non-UV active PEG impurities are accurately quantified.

Protocol 1: HPLC-CAD Purity Verification
  • Sample Preparation: Dissolve 1 mg of Acid-PEG2-Methyl Ester in 1 mL of 50:50 Water/Acetonitrile.

  • Mobile Phase: Solvent A: Water (0.1% TFA); Solvent B: Acetonitrile (0.1% TFA).

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH).

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: CAD set to 35°C evaporation temperature.

  • Acceptance Criteria: A single sharp peak accounting for >97% of the total area, with no secondary peaks at ±0.5 minutes (which would indicate PEG1 or PEG3 variants).

QC_Workflow A Incoming Batch: Acid-PEG2-Methyl Ester B 1H & 13C NMR (Structural Integrity) A->B C HPLC-CAD / ELSD (Purity Quantification) A->C D Purity > 97% & No Polymerization? B->D Confirms Structure C->D Confirms >97% E Approve for Bioconjugation D->E Yes F Reject / Repurify D->F No

Caption: Quality control workflow for validating PEG linker purity using orthogonal analytical methods.

Experimental Protocols: Bifunctional Coupling Workflow

The primary utility of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid lies in its sequential, orthogonal reactivity. The following protocol outlines the construction of a PROTAC linker system.

Step 1: Amide Coupling (E3 Ligase Binder Attachment)

Objective: Couple the free carboxylic acid of the PEG linker to an amine-bearing E3 ligase ligand (e.g., a VHL or CRBN binder).

  • Reagents: Acid-PEG2-Methyl Ester (1.0 eq), Amine-Ligand (1.05 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

  • Procedure:

    • Dissolve the Acid-PEG2-Methyl Ester and Amine-Ligand in anhydrous DMF under nitrogen.

    • Add DIPEA, followed by HATU. Stir at room temperature for 2 hours.

    • Quench with saturated NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Mechanistic Causality: HATU is selected as the coupling reagent because it forms a highly active highly active 7-azabenzotriazole active ester. This ensures rapid kinetics, outcompeting potential side reactions. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the amine without attacking the methyl ester.

Step 2: Ester Saponification (Orthogonal Deprotection)

Objective: Unmask the methyl ester to yield a free carboxylic acid for the second coupling step.

  • Reagents: Intermediate from Step 1 (1.0 eq), LiOH·H2O (3.0 eq), THF/H2O (3:1 v/v, 0.1 M).

  • Procedure:

    • Dissolve the intermediate in THF. Add the aqueous solution of LiOH dropwise at 0°C.

    • Warm to room temperature and monitor via LC-MS. (Reaction typically completes in 1-3 hours).

    • Acidify to pH 3 using 1M HCl, extract with DCM, and concentrate.

  • Mechanistic Causality: Lithium hydroxide is chosen over harsher acids (like TFA) or stronger bases (like NaOH) because it provides mild, controlled saponification. The THF/H2O solvent mixture ensures that the hydrophobic PROTAC intermediate remains soluble while providing the necessary water for the hydrolysis mechanism, selectively cleaving the ester without degrading the newly formed amide bond.

Step 3: Second Amide Coupling (Target Protein Binder)

Objective: Couple the newly liberated acid to the target-binding warhead.

  • Procedure: Repeat the conditions from Step 1 using the target protein binder.

Bioconjugation_Workflow A Acid-PEG2-Methyl Ester (CAS: 2089292-48-6) B Amide Coupling (HATU/DIPEA) + Ligand 1 (Amine) A->B Step 1 C Intermediate: Ligand1-PEG2-Methyl Ester B->C D Ester Hydrolysis (LiOH/H2O) C->D Step 2 E Intermediate: Ligand1-PEG2-Acid D->E F Amide Coupling (HATU/DIPEA) + Ligand 2 (Amine) E->F Step 3 G Final PROTAC / Conjugate F->G

Caption: Step-by-step bioconjugation workflow for heterobifunctional PROTAC synthesis.

References

Protocols & Analytical Methods

Method

Strategic Synthesis of PROTACs Utilizing Bifunctional PEG Linkers: An Application Note and Protocol

An Application Guide for Researchers Introduction: The Central Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's end...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[][2] These heterobifunctional molecules are comprised of three key components: a ligand to engage a protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3] The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the pivotal event in this process, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][5]

The linker is far from a passive tether; it is a critical determinant of a PROTAC's success.[6] Its length, composition, and flexibility profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[6][7] Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed due to their ability to enhance aqueous solubility, improve cell permeability, and provide the conformational flexibility needed to achieve a productive ternary complex orientation.[7][8]

This guide provides a detailed protocol and expert insights for the synthesis of PROTACs using a versatile and efficient bifunctional linker strategy. While various linker chemistries exist, we will focus on a robust and widely adopted convergent approach utilizing a heterobifunctional PEG linker , such as one possessing a carboxylic acid and an azide (e.g., HOOC-PEG2-N₃). This choice is predicated on the need for orthogonal reactive handles, which allow for a reliable, step-wise construction of the final PROTAC molecule through distinct, high-yielding chemical transformations: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[6][9]

Part 1: The Strategic Imperative for Orthogonal Chemistry in PROTAC Synthesis

A successful PROTAC synthesis hinges on a convergent design, where the E3 ligand and POI ligand are prepared or modified separately and then joined to the linker in a controlled, sequential manner. This requires a bifunctional linker with two chemically distinct (orthogonal) reactive groups. Each group must react under specific conditions without interfering with the other, ensuring a clean and high-yielding assembly.

The combination of a carboxylic acid and an azide on a PEG linker is an exemplary choice for this strategy.

  • The Carboxylic Acid: Serves as a handle for standard and reliable amide bond formation with an amine-functionalized binding ligand (either for the E3 ligase or the POI). This reaction is well-characterized and robust.[4]

  • The Azide: Remains inert during the amide coupling step. It is specifically reserved for the final "click chemistry" step, where it will react with a terminal alkyne on the second binding ligand with exceptional efficiency and selectivity.[9][10]

This orthogonal, two-step approach is superior to strategies using linkers with similar functional groups (e.g., an acid and an ester), which would necessitate additional protection and deprotection steps, often leading to lower overall yields and more complex purification challenges.[11]

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule (Warhead-Linker-Anchor) PROTAC->Ternary Recycle PROTAC Recycling E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 2: Experimental Protocols for PROTAC Synthesis

This section provides a detailed, two-stage protocol for synthesizing a PROTAC using a commercially available HOOC-PEG2-N₃ linker. The protocol assumes the user has an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH₂) and an alkyne-functionalized POI ligand.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: CuAAC 'Click' Reaction Ligand1 E3 Ligase Ligand (with -NH2) Intermediate Azide-Functionalized Intermediate Ligand1->Intermediate HATU, DIPEA DMF, rt, 2-4h Linker HOOC-PEG2-N3 Linker Linker->Intermediate HATU, DIPEA DMF, rt, 2-4h PROTAC Final PROTAC Product Intermediate->PROTAC CuSO4, Na-Ascorbate t-BuOH/H2O, rt, 1-2h Ligand2 POI Ligand (with Alkyne) Ligand2->PROTAC CuSO4, Na-Ascorbate t-BuOH/H2O, rt, 1-2h

Sources

Application

Application Notes and Protocols for Amide Coupling with 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Bifunctional Linker in Amide Synthesis The formation of a stable amide bond is a cornerstone of modern chemical and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Linker in Amide Synthesis

The formation of a stable amide bond is a cornerstone of modern chemical and pharmaceutical science, underpinning the synthesis of a vast array of molecules from peptides and proteins to complex drug conjugates.[1] The choice of reagents and protocols for this critical transformation is paramount to achieving high yields, purity, and reproducibility. This application note provides a detailed guide to the use of 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid , a hydrophilic, bifunctional linker, in amide coupling reactions.

This particular linker possesses two key functionalities: a terminal carboxylic acid amenable to standard amide coupling protocols, and a methyl ester at the opposing end. The ethylene glycol-based spacer imparts increased water solubility to the parent molecule and any subsequent conjugate, a desirable property in many biological applications.[2] These protocols are designed to be a robust starting point for researchers, providing both the "how" and the "why" behind the experimental design. Two of the most reliable and widely used coupling methodologies, HATU-mediated and EDC/NHS-mediated amide bond formation, will be detailed.[2]

Core Concepts in Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically slow. Therefore, the carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.[1] Modern coupling reagents have been developed to achieve this activation under mild conditions, minimizing side reactions and preserving the integrity of sensitive functional groups.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of racemization, making it an excellent choice for sensitive or sterically hindered substrates.[3]

Reaction Rationale

The HATU-mediated coupling proceeds via a two-step mechanism. First, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is activated by HATU to form a highly reactive OAt-active ester. This activated ester is then readily attacked by the primary amine to form the desired amide bond.[4]

Experimental Workflow

A Dissolve 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid in anhydrous DMF B Add HATU and DIPEA for pre-activation A->B C Add amine solution to the activated acid B->C D Monitor reaction by TLC or LC-MS C->D E Aqueous work-up and extraction D->E F Purification by column chromatography E->F

Caption: General workflow for HATU-mediated amide coupling.

Materials
  • 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Protocol
  • To a solution of 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid (1.0 equivalent) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 equivalents).

  • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid, forming the OAt-active ester.[4]

  • In a separate flask, dissolve the primary amine (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated acid mixture.

  • Continue stirring at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Quantitative Data Summary
ParameterRecommended ValueRationale
Stoichiometry
Acid:Amine:HATU:DIPEA1 : 1.1 : 1.1 : 2.5A slight excess of the amine and coupling reagent ensures complete consumption of the starting acid. The excess base neutralizes the generated hexafluorophosphate salt and drives the reaction forward.[4]
Reaction Conditions
SolventAnhydrous DMFA polar aprotic solvent that effectively dissolves the reagents. Anhydrous conditions are crucial to prevent hydrolysis of HATU and the active ester.
TemperatureRoom TemperatureSufficient for most HATU-mediated couplings.
Time1-4 hoursReaction is typically rapid. Monitor for completion.

Protocol 2: EDC/NHS-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a classic and widely used method for amide bond formation, particularly in bioconjugation due to its water-solubility and mild reaction conditions.[5]

Reaction Rationale

This is a two-step, one-pot reaction. EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This unstable intermediate is prone to hydrolysis. The addition of NHS intercepts the O-acylisourea to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine to yield the final amide.[5]

Mechanistic Diagram

cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester O_Acylisourea->NHS_Ester + NHS - EDC-urea NHS NHS Amide Amide Product NHS_Ester->Amide + R'-NH2 - NHS Amine R'-NH2

Caption: Mechanism of EDC/NHS-mediated amide bond formation.

Materials
  • 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF or DCM (Dichloromethane)

  • Triethylamine (TEA) or DIPEA

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Protocol
  • Dissolve 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid (1.0 equivalent) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours to ensure the formation of the NHS ester. Progress can be monitored by TLC or LC-MS.

  • In a separate vial, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the amine solution to the activated acid mixture.

  • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Quantitative Data Summary
ParameterRecommended ValueRationale
Stoichiometry
Acid:Amine:EDC:NHS1 : 1.0 : 1.2 : 1.2A slight excess of the coupling reagents ensures efficient activation of the carboxylic acid.[6]
Reaction Conditions
SolventAnhydrous DMF or DCMGood solvents for a wide range of substrates. Anhydrous conditions are preferred to minimize hydrolysis of the O-acylisourea intermediate.
TemperatureRoom TemperatureMild conditions suitable for most substrates.
Time2-16 hoursThe reaction with the NHS ester is generally slower than with the HATU-activated ester.

Troubleshooting and Scientific Insights

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive coupling reagent due to moisture.Use fresh, anhydrous reagents and solvents. Handle hygroscopic reagents under an inert atmosphere.
Low nucleophilicity of the amine (e.g., anilines).Consider using a more potent coupling reagent like HATU. Gentle heating (40-60 °C) may also improve yields for less reactive partners.
Hydrolysis of the activated ester.For EDC/NHS couplings, ensure the amine is added promptly after the activation step.
Presence of Byproducts Formation of N-acylurea (with EDC).This is more common with sterically hindered carboxylic acids. Using an additive like NHS or HOBt can suppress this side reaction.
Guanidinylation of the amine (with HATU).This is a potential side reaction, although less common with HATU. Ensure proper stoichiometry and reaction conditions.
Difficulty in Purification Water-soluble byproducts (e.g., EDC-urea, tetramethylurea from HATU).For EDC, the urea byproduct is water-soluble and can be removed with aqueous washes. For HATU, the tetramethylurea byproduct can sometimes be challenging to remove completely by chromatography. Washing with 5% LiCl can aid in its removal from organic extracts.[6]

References

  • BenchChem. (2025). Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid.
  • BenchChem. (2025). Creating Stable Amide Bonds with PEG Linkers: Application Notes and Protocols.
  • BenchChem. (2025). Technical Support Center: Optimizing Bioconjugation with Bifunctional Linkers.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Boc-NH-PEG4-C3-acid to a Primary Amine.
  • Crews, C. M., & Schneekloth, J. S. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
  • Sigma-Aldrich. (n.d.). 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid.
  • Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide.
  • ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Sigma-Aldrich. (n.d.). 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid | 2089292-48-6.
  • BenchChem. (2025). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
  • BCA Protein Assay Kit. (2026). Optimizing Amide Bond Formation: Scenario-Driven Insights....
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Sigma-Aldrich. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BroadPharm. (2022). Protocol for Amino PEG.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Reddit. (2022). amide coupling help : r/Chempros.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Thermo Fisher Scientific. (n.d.). instructions - edc.
  • SpringerLink. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Simagchem Corporation. (n.d.). 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications.
  • Fluorochem. (n.d.). 3-(3-Methoxyphenoxy)propionic acid.
  • ResearchGate. (2025). Amide Synthesis via Molecular Shuffling of Carboxylic Acids.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Methoxy-3-oxopropanoic Acid | 16695-14-0.

Sources

Method

Application Note: Selective Hydrolysis of Methyl Esters in PEG Linkers for PROTAC and ADC Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Polyethylene glycol (PEG) linkers are foundational components in the design of Proteolysis Targeting Chim...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Polyethylene glycol (PEG) linkers are foundational components in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). During the multi-step synthesis of these complex bifunctional molecules, carboxylic acids are frequently protected as methyl esters to prevent unwanted side reactions. However, the subsequent deprotection step must be highly selective to avoid cleaving sensitive amide bonds, degrading the PEG ether backbone, or epimerizing adjacent chiral centers [3].

The Causality of Reagent Selection: While Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are strong bases that rapidly hydrolyze esters, they often lack the chemoselectivity required for complex PEG-linkers containing multiple labile functional groups. The optimal solution is the use of Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water solvent system [1].

The causality behind selecting LiOH lies in the unique properties of the lithium cation (


). 

is highly oxophilic and acts as a mild Lewis acid. In a PEG-linker context,

coordinates with both the carbonyl oxygen of the methyl ester and the adjacent ether oxygens of the PEG backbone. This coordination effectively polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxide ion (

) at lower temperatures (0°C to RT). Consequently, the reaction proceeds smoothly without requiring the harsh, highly basic conditions that lead to off-target cleavage [2]. Furthermore, the THF/H2O solvent system ensures the complete solubilization of the amphiphilic PEG chain and any attached hydrophobic payloads, while providing the necessary aqueous environment for hydrolysis.

Quantitative Data: Comparison of Hydrolysis Reagents

The following table summarizes the performance metrics of various reagents used for ester saponification in PEGylated systems, highlighting why LiOH is the industry standard for complex linkers [4].

Hydrolysis ReagentTypical EquivalentsSolvent SystemReaction TimeSelectivity ProfileRisk of PEG/Amide Degradation
LiOH 1.5 - 4.0 eqTHF/H2O (1:1 to 4:1)2 - 12 hHigh (Coordinates with PEG)Low
NaOH / KOH 2.0 - 5.0 eqMeOH/H2O1 - 4 hModerate to LowMedium to High
Lipase (Enzymatic) CatalyticBuffer/Organic24 - 48 hExtremely HighVery Low

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates mandatory in-process controls (IPC) via LC-MS to ensure the reaction is driven to completion without over-hydrolysis, validating the integrity of the product in real-time.

Materials & Reagents
  • PEG-Methyl Ester substrate

  • Lithium Hydroxide monohydrate (

    
    , high purity)
    
  • Tetrahydrofuran (THF, HPLC grade, uninhibited)

  • Deionized Water (Milli-Q)

  • 1M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step 1: Reagent Preparation & Solubilization
  • Weigh the PEG-Methyl Ester (1.0 eq) and transfer it to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the substrate in THF to achieve a concentration of 0.1 M to 0.2 M. Ensure complete dissolution.

  • In a separate vial, dissolve

    
     (1.5 to 3.0 eq, depending on steric hindrance) in an equal volume of Deionized Water (to achieve a 1:1 THF:H2O final ratio).
    
Step 2: Controlled Nucleophilic Addition
  • Cool the THF solution to 0°C using an ice-water bath.

  • Add the aqueous LiOH solution dropwise over 5-10 minutes to prevent localized spikes in pH and temperature.

  • Remove the ice bath and allow the reaction mixture to warm to Room Temperature (20-25°C). Stir vigorously.

Step 3: Self-Validating Reaction Monitoring (IPC)
  • After 2 hours, withdraw a 10 µL aliquot of the reaction mixture.

  • Validation Checkpoint: Quench the aliquot with 10 µL of 1M HCl, dilute with 100 µL of Acetonitrile (MeCN), and inject into an LC-MS system. The reaction is self-validated as complete when the Total Ion Chromatogram (TIC) shows the complete disappearance of the methyl ester mass (

    
    ) and the emergence of the carboxylic acid mass (
    
    
    
    ).
  • If unreacted starting material remains, continue stirring and re-sample every 2 hours.

Step 4: Quenching and Workup
  • Once LC-MS confirms completion, cool the reaction mixture back to 0°C.

  • Carefully add 1M HCl dropwise until the pH of the aqueous layer reaches 3.0 - 4.0. (Causality: Acidification protonates the PEG-carboxylate lithium salt, converting it to the free carboxylic acid, which is essential for partitioning into the organic phase during extraction).

  • Evaporate the majority of the THF under reduced pressure (rotary evaporator, bath temp <30°C) to prevent the amphiphilic PEG from forming an intractable emulsion.

  • Extract the remaining aqueous phase with DCM or EtOAc (3 × equal volume).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure PEG-Carboxylic Acid.
    

Reaction Workflow Visualization

G Start PEG-Methyl Ester (Protected Linker) Reagents Add LiOH (1.5 - 4.0 eq) in THF:H2O (1:1 to 4:1) Temp: 0°C to RT Start->Reagents Solubilization Intermediate Tetrahedral Intermediate (Li+ coordinated) Reagents->Intermediate Nucleophilic Attack (OH-) Carboxylate PEG-Carboxylate (Lithium Salt) Intermediate->Carboxylate Elimination of MeOH Quench Acidic Quench (1M HCl to pH 3-4) Carboxylate->Quench Workup Product PEG-Carboxylic Acid (Active Linker) Quench->Product Protonation & Extraction

Workflow for the selective LiOH-mediated hydrolysis of PEG-methyl esters to carboxylic acids.

Troubleshooting & Optimization

  • Emulsion formation during extraction: PEG linkers act as powerful surfactants. If an emulsion forms during the DCM/Water extraction, add a small amount of solid NaCl to saturate the aqueous layer, or centrifuge the biphasic mixture at 3000 rpm for 5 minutes to force phase separation.

  • Incomplete Hydrolysis: Sterically hindered esters (e.g., adjacent to branching points) may require up to 4.0 eq of LiOH and gentle heating (up to 40°C). Alternatively, switch to a 4:1 THF:H2O ratio to increase the solubility of highly lipophilic PROTAC intermediates.

  • Cleavage of adjacent amides: If the molecule contains highly labile amides, reduce the LiOH equivalents to 1.1 - 1.2 eq and strictly maintain the temperature at 0°C. Alternatively, employ enzymatic hydrolysis using Candida rugosa lipase in a biphasic buffer/organic system [4].

References

  • Combinatorial synthesis of PEG oligomer libraries.
  • Extending the in vivo persistence of synthetic glycoconjug
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
Application

Application Note: Bioconjugation Protocols for Heterobifunctional NHS-PEG2-Acid Linkers

Abstract & Strategic Utility Heterobifunctional PEG linkers are the structural backbone of modern Antibody-Drug Conjugates (ADCs), PROTACs, and surface immobilization strategies. Unlike high-molecular-weight PEGs used fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

Heterobifunctional PEG linkers are the structural backbone of modern Antibody-Drug Conjugates (ADCs), PROTACs, and surface immobilization strategies. Unlike high-molecular-weight PEGs used for half-life extension, PEG2 (diethylene glycol) serves as a precise molecular spacer (approx. 13 Å).

This guide focuses on the NHS-PEG2-COOH architecture. Its utility lies in its dual reactivity:

  • NHS Ester (N-hydroxysuccinimide): Provides rapid, specific conjugation to primary amines (

    
    ) on proteins (Lysine residues, N-terminus).
    
  • Carboxylic Acid (

    
    ):  A "dormant" handle that alters solubility or pI, which can be subsequently activated (via EDC) to attach a secondary payload, creating a defined conjugate.
    

Chemical Mechanism & Critical Parameters

The "Race" Against Hydrolysis

The success of this protocol depends entirely on managing the competition between Aminolysis (desired reaction with protein) and Hydrolysis (degradation by water).

  • Mechanism: The carbonyl carbon of the NHS ester is susceptible to nucleophilic attack.

    • Target: Primary amine (

      
      ) 
      
      
      
      Stable Amide Bond.[1][2]
    • Competitor: Water (

      
      ) 
      
      
      
      Carboxylic Acid (Non-reactive, "Dead" linker).
Critical Parameter: pH Sensitivity

The half-life (


) of the NHS ester is strictly pH-dependent. You must balance amine nucleophilicity (requires higher pH) with ester stability (requires lower pH).[3]
pH EnvironmentNHS Ester Half-Life (

)
Amine ReactivityVerdict
pH 7.0 4–5 HoursLow (Amines protonated)Too slow for efficient coupling
pH 8.0 ~1 HourModerateOptimal Window
pH 8.6+ < 10 MinutesHighRisky (Hydrolysis dominates)

Expert Insight: Never store NHS esters in aqueous buffer. Dissolve in anhydrous organic solvent (DMSO/DMA) immediately prior to addition.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for creating a Protein-Linker-Payload construct using NHS-PEG2-COOH.

BioconjugationWorkflow cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Payload Conjugation Protein Protein (Lysine -NH2) Intermed Intermediate: Protein-PEG2-COOH Protein->Intermed pH 7.2-8.0 (Amide Bond Formation) Linker NHS-PEG2-COOH (Reagent) Linker->Intermed Activation Activation: Add EDC + Sulfo-NHS Intermed->Activation Purification (Remove excess linker) Final Final Conjugate: Protein-PEG2-Payload Activation->Final Ester Activation Payload Amine-Payload (Drug/Dye) Payload->Final Coupling

Caption: Two-step conjugation workflow. Step 1 utilizes the NHS ester.[1][2][3][4][5][6][7] Step 2 activates the terminal acid for payload attachment.[4]

Detailed Protocol: Primary Conjugation (Amine Targeting)

This protocol describes the attachment of NHS-PEG2-COOH to a target protein (e.g., IgG Antibody).

Materials Required[7][8]
  • Target Protein: 1–5 mg/mL in Modification Buffer.

  • Linker: NHS-PEG2-COOH (Store at -20°C under desiccant).[7]

  • Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2–8.0. (Strictly NO Tris, Glycine, or Azide).

  • Solvent: Anhydrous DMSO or DMA (Dimethylacetamide).

  • Desalting Column: Zeba™ Spin Columns or PD-10 (Sephadex G-25).

Step-by-Step Procedure
  • Buffer Exchange (Critical): Ensure the protein is in the Modification Buffer. If the protein is in Tris or contains Sodium Azide, dialyze or desalt immediately. Primary amines in Tris will irreversibly quench the NHS ester.

  • Reagent Preparation:

    • Calculate the molar excess.[6] For an IgG antibody (150 kDa), a 10x to 20x molar excess of NHS-PEG2-COOH is standard to achieve 3–5 PEGs per antibody.

    • Equilibrate the NHS-PEG2-COOH vial to room temperature before opening to prevent moisture condensation.[7]

    • Dissolve the linker in Anhydrous DMSO to a concentration of 10–50 mM.

    • Note: The DMSO volume should not exceed 10% of the final reaction volume to avoid protein denaturation.

  • Conjugation Reaction:

    • Add the protein solution to a reaction tube.

    • Slowly add the calculated volume of NHS-PEG2-COOH/DMSO solution while gently vortexing.

    • Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C .

    • Self-Validation: Do not extend RT incubation beyond 2 hours; hydrolysis will have depleted the reagent, and protein aggregation risks increase.

  • Quenching: Add 1 M Tris (pH 8.0) or 1 M Glycine to a final concentration of 50 mM. Incubate for 15 minutes. This reacts with any remaining NHS esters, preventing cross-reactivity during purification.

  • Purification: Remove the hydrolyzed linker and quench byproducts using a Desalting Column (for small scale) or Dialysis (for large scale) into PBS (pH 7.4).

Protocol: Secondary Activation (Carboxyl Targeting)

If the goal is to attach a drug or dye to the now-tethered COOH group, proceed with EDC/Sulfo-NHS activation .[8]

Rationale

The PEG2 linker now presents a free Carboxyl group on the protein surface. This group is not reactive until activated by EDC (Carbodiimide).

Procedure
  • Acidification (Optional but Recommended): Adjust protein buffer to pH 6.0 (MES buffer) if possible, as EDC is most efficient at pH 4.5–6.0. However, EDC/Sulfo-NHS works adequately at pH 7.2 if done quickly.

  • Activation:

    • Add EDC (10-fold excess over COOH groups) and Sulfo-NHS (25-fold excess).

    • Incubate for 15 minutes at Room Temperature.

  • Conjugation:

    • Add the amine-containing payload (Drug/Dye).[]

    • Adjust pH back to 7.2–7.5 (if previously lowered) to ensure the payload's amine is deprotonated and nucleophilic.

    • Incubate overnight at 4°C.

  • Final Purification: Size Exclusion Chromatography (SEC) is required to separate the conjugate from free drug.

Troubleshooting & QC

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS esterUse anhydrous DMSO. Ensure buffer pH is < 8.[7]0. Do not store solvated linker.
Precipitation Over-modification (Hydrophobicity change)Reduce molar excess (e.g., from 20x to 10x). Check pI shift (COOH adds negative charge).
No Reaction Interfering BufferEnsure NO Tris, Glycine, or Ammonium ions in the starting buffer.
Quality Control (QC)
  • TNBS Assay: Measures free amines. A reduction in free amines compared to the native protein confirms NHS conjugation.

  • MALDI-TOF MS: The "Gold Standard." You should see a mass shift corresponding to the linker + payload.

    • Mass Shift Calculation: MW of NHS-PEG2-COOH is ~300 Da. The added mass is the acyl portion (Linker - NHS group).

References

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Seminal text on EDC/NHS chemistry and heterobifunctional crosslinkers).
  • Broad Institute. Carbodiimide Crosslinker Chemistry (EDC/NHS). Available at: [Link] (General reference for carbodiimide activation protocols).

Sources

Method

Application Note: A Strategic Guide to Optimizing Linker Length in PROTAC Design Using PEG2 Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Passive Spacer - The Linker as a Key Determinant of PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Passive Spacer - The Linker as a Key Determinant of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct parts: a ligand to bind the target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This assembly forms a ternary complex (POI-PROTAC-E3 ligase), inducing proximity that leads to the ubiquitination and subsequent degradation of the target protein.[5][6]

While the two ligands determine specificity, the linker is far from a passive spacer; it is an active and critical determinant of the PROTAC's overall success.[7][8] The linker's length, composition, and attachment points profoundly influence the formation, stability, and geometry of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[5][9] Among various linker types, those based on polyethylene glycol (PEG) have gained widespread use due to several key advantages:

  • Enhanced Solubility: The inherent hydrophilicity of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for bioavailability and achieving effective concentrations at the target site.[7][10][11]

  • Improved Permeability: By modulating properties like the topological polar surface area (TPSA), PEG and alkyl-PEG linkers can be tuned to balance solubility and cell permeability.[8][]

  • Conformational Flexibility: The flexible nature of PEG linkers allows the PROTAC to adopt multiple conformations, facilitating the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation.[7][13]

  • Tunable Length: PEG linkers can be synthesized with precise, repeating ethylene glycol units, allowing for systematic and empirical optimization of the distance between the two ends of the molecule.[7][10]

This guide provides a detailed framework for the rational design and optimization of PROTACs, with a specific focus on varying the length of PEG2-based linkers to maximize degradation efficiency.

The Core Principle: Linker Length Dictates Ternary Complex Efficacy

The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex.[5] The linker's length is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[5] An improperly sized linker can lead to two primary modes of failure:

  • Steric Hindrance (Linker Too Short): If the linker cannot adequately span the distance between the two proteins, it can lead to steric clashes, preventing the formation of a stable ternary complex.[14]

  • Non-Productive Binding (Linker Too Long): An excessively long linker might allow for ternary complex formation but in a non-productive orientation, where the lysine residues on the POI surface are not accessible to the E3 ligase for efficient ubiquitin transfer.[14]

This relationship underscores the necessity of systematically synthesizing and testing a series of PROTACs with varying linker lengths to identify the optimal configuration that promotes favorable protein-protein interactions and maximizes degradation.[4][6]

cluster_short Linker Too Short cluster_optimal Optimal Linker Length cluster_long Linker Too Long POI_S Protein of Interest E3_S E3 Ligase Clash Steric Clash POI_O Protein of Interest PROTAC_O PROTAC POI_O->PROTAC_O E3_O E3 Ligase E3_O->PROTAC_O Ub Ubiquitin Transfer POI_L Protein of Interest PROTAC_L PROTAC POI_L->PROTAC_L E3_L E3 Ligase E3_L->PROTAC_L Inefficient Non-Productive Complex

Caption: Impact of linker length on ternary complex formation.

Data Presentation: Quantifying the Impact of Linker Length

The efficacy of a PROTAC is quantified by two key parameters: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[15][16] A lower DC₅₀ value indicates higher potency, while a higher Dₘₐₓ indicates greater efficacy. Systematically tabulating these values for a PROTAC series with varying linker lengths provides a clear structure-activity relationship (SAR).

Table 1: Illustrative Degradation Data for BTK-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC IDLinker Composition (n PEG units)Linker Length (Atoms)DC₅₀ (nM)Dₘₐₓ (%)
BTK-PEG22815075
BTK-PEG33114588
BTK-PEG4 4 14 12 >95
BTK-PEG551725>95
BTK-PEG66208085
This table summarizes representative data compiled from public research to show general trends.[7][14] As indicated, the PROTAC with a 4-5 PEG unit linker demonstrates optimal degradation of Bruton's Tyrosine Kinase (BTK), highlighting the necessity of fine-tuning this parameter.

Experimental Design and Workflow

A systematic approach is essential for efficiently optimizing linker length. The workflow begins with the modular synthesis of a PROTAC library, followed by a series of robust assays to determine degradation efficiency and confirm the mechanism of action.

cluster_synthesis PROTAC Synthesis cluster_eval Biological Evaluation cluster_analysis Analysis & Optimization Synth_Inter Synthesize Ligand-Linker Intermediates Synth_Final Couple Second Ligand (e.g., Click Chemistry) Synth_Inter->Synth_Final Purify Purify & Characterize (HPLC, MS, NMR) Synth_Final->Purify Deg_Assay Protein Degradation Assay (Western Blot) Purify->Deg_Assay Ternary_Assay Ternary Complex Assay (Co-IP or NanoBRET) Purify->Ternary_Assay Calc Calculate DC50 & Dmax Deg_Assay->Calc Viability_Assay Cellular Viability Assay (e.g., CellTiter-Glo) Calc->Viability_Assay SAR Establish SAR Calc->SAR Ternary_Assay->SAR Viability_Assay->SAR Optimize Select Optimal Linker SAR->Optimize

Caption: A typical workflow for PROTAC synthesis and evaluation.

Detailed Experimental Protocols

The following protocols provide a self-validating system for synthesizing and evaluating a series of PROTACs with varying PEG2 linker lengths.

Protocol 1: Modular Synthesis of PEG-Linked PROTACs via Click Chemistry

This protocol describes the synthesis using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction, a highly efficient and modular approach.[8]

Rationale: Click chemistry allows for the rapid assembly of a PROTAC library from two key intermediates: an alkyne-functionalized POI ligand and an azide-functionalized E3 ligase-linker conjugate. This modularity is ideal for systematically varying the linker length.

A. Synthesis of Azide-Functionalized E3 Ligase-Linker Intermediate:

  • Materials: E3 ligase ligand (e.g., hydroxythalidomide) with a free hydroxyl or amine, an amino-PEG(n)-azide linker (where 'n' is the number of PEG units), and appropriate coupling reagents (e.g., HATU, DIPEA for an amine; Mitsunobu reagents for a hydroxyl).

  • Procedure: a. Dissolve the E3 ligase ligand (1.0 eq) in a suitable anhydrous solvent (e.g., DMF). b. Add the amino-PEG(n)-azide linker (1.1 eq) and coupling reagents. c. Stir the reaction at room temperature for 4-16 hours, monitoring completion by LC-MS. d. Upon completion, purify the azide-functionalized E3 ligase-linker intermediate using preparative reverse-phase HPLC (RP-HPLC).[17] e. Lyophilize the collected fractions to yield the pure product. f. Repeat for each desired linker length (e.g., n=2, 3, 4, 5, 6).

B. Final PROTAC Synthesis via CuAAC:

  • Materials: Purified E3 ligase-linker-azide intermediate, an alkyne-functionalized POI ligand, copper(II) sulfate (CuSO₄), and sodium ascorbate.

  • Procedure: a. Dissolve the E3 ligase-linker-azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a solvent mixture, typically t-BuOH/H₂O (1:1).[17] b. Add CuSO₄ (0.1 eq) followed by sodium ascorbate (0.2 eq) to generate the Cu(I) catalyst in situ.[17] c. Stir the reaction at room temperature for 4-12 hours. Monitor for completion by LC-MS. d. Purify the final PROTAC product by preparative RP-HPLC. e. Confirm the identity, purity (>95%), and structure of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[17]

Protocol 2: Determination of Target Degradation (DC₅₀ & Dₘₐₓ) via Western Blot

Rationale: Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in target protein levels, allowing for the accurate calculation of DC₅₀ and Dₘₐₓ.[15][18]

  • Cell Culture and Treatment: a. Seed the chosen cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[15][16] b. Prepare serial dilutions of each PROTAC linker variant in culture medium. A typical concentration range is 0.1 nM to 10,000 nM. c. Include a vehicle-only control (e.g., 0.1% DMSO).[16] d. Treat the cells with the PROTAC dilutions and incubate for a predetermined period (e.g., 18-24 hours). The optimal time should be determined in a preliminary time-course experiment.[16]

  • Cell Lysis and Protein Quantification: a. After incubation, wash cells twice with ice-cold PBS. b. Lyse the cells directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.[19] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[20] d. Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[19]

  • SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5-10 minutes.[18] c. Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.[18] d. Separate proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18] g. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. h. Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[21] i. Wash the membrane three times with TBST.[18] j. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. k. Wash the membrane again and visualize using an enhanced chemiluminescence (ECL) substrate.[21]

  • Data Analysis and Calculation: a. Quantify the band intensities using densitometry software.[15] b. For each lane, normalize the target protein band intensity to its corresponding loading control band intensity. c. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.[16] d. Plot the percentage of protein remaining against the logarithm of the PROTAC concentration. e. Fit the data to a four-parameter logistic regression curve to determine the DC₅₀ and Dₘₐₓ values.[15]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Rationale: This assay provides direct evidence that the PROTAC is mediating the interaction between the POI and the E3 ligase, which is the fundamental mechanism of action.[19]

  • Cell Treatment and Lysis: Treat cells with the optimal PROTAC concentration (determined from the degradation assay) for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 instead of SDS).[19]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) coupled to protein A/G beads overnight at 4°C.[19]

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing the membrane with an antibody against the target protein. A band for the POI in the sample treated with the PROTAC (but not in the vehicle control) confirms the formation of the ternary complex.

Protocol 4: Cellular Viability Assay

Rationale: This assay assesses the downstream functional consequence of target protein degradation. For an oncogenic target, degradation should lead to reduced cell viability.[22]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[19]

  • PROTAC Treatment: Treat the cells with the same range of PROTAC concentrations used in the degradation assay.

  • Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).[19]

  • Viability Measurement: Measure cell viability using a commercially available kit, such as one based on ATP measurement (e.g., CellTiter-Glo®), following the manufacturer's instructions.[19]

  • Data Analysis: Plot cell viability against the logarithm of the PROTAC concentration to determine the GI₅₀ (concentration for 50% growth inhibition). This data should correlate with the degradation data.

Conclusion

The linker is a pivotal component in PROTAC design, directly governing the molecule's ability to induce efficient and potent protein degradation.[2] PEG2 derivatives offer an excellent scaffold for linker development due to their favorable physicochemical properties and tunable length.[7][11] As demonstrated, the optimization of linker length is not a trivial step but a critical, empirical process that requires the systematic synthesis and evaluation of a focused library of compounds.[5] By employing the robust workflow and detailed protocols outlined in this guide, researchers can effectively navigate the complexities of linker optimization, establish clear structure-activity relationships, and accelerate the development of highly effective PROTAC-based therapeutics.

References

  • The Strategic Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide. (2025). Benchchem.
  • The Critical Role of PEG Linkers in PROTAC Design: A Compar
  • Linkers in PROTACs. Precise PEG.
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  • PROTAC PEG Linkers. (2024). JenKem Technology USA.
  • Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. (2025). Benchchem.
  • Overview of PROTAC Linkers. ChemPep.
  • Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers. (2025). Benchchem.
  • A Researcher's Guide to Validating PROTAC Activity Using PEG-Based Linkers: A Focus on DC50 and Dmax Values. (2025). Benchchem.
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  • step-by-step synthesis of a PROTAC using a PEG linker. (2025). Benchchem.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
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  • Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. (2022). PR Newswire. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022). ACS Publications. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC. [Link]

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  • Ternary Complex Formation Assays. Domainex. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022). PubMed. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). MDPI. [Link]

  • A Comparative Guide to Functional Assays for PROTACs Synthesized with PEG Linkers. (2025). Benchchem.
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  • Modeling PROTAC degradation activity with machine learning. (2024). Chalmers Research. [Link]

  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. (2023). bioRxiv. [Link]

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Application

Reaction conditions for activating carboxylic acid on Acid-PEG2-methyl ester

An Application Guide to the Activation of Acid-PEG2-methyl ester for Amide Bond Formation Introduction: The Role of PEG Linkers in Modern Bioconjugation In the fields of drug delivery, diagnostics, and biotechnology, the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Activation of Acid-PEG2-methyl ester for Amide Bond Formation

Introduction: The Role of PEG Linkers in Modern Bioconjugation

In the fields of drug delivery, diagnostics, and biotechnology, the covalent linkage of molecules—a process known as bioconjugation—is a fundamental technique.[1] Polyethylene glycol (PEG) linkers have become indispensable tools in this arena, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[2][3][4] The Acid-PEG2-methyl ester is a heterobifunctional linker featuring a terminal carboxylic acid and a stable methyl ester. The carboxylic acid group serves as a versatile handle for conjugation, but it requires chemical activation to efficiently react with primary amines (e.g., on proteins, peptides, or small molecules) to form a stable amide bond.[3]

This guide provides a detailed scientific and practical overview of the reaction conditions required to activate the carboxylic acid of Acid-PEG2-methyl ester. We will focus on the most robust and widely used method: carbodiimide chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Core Principles: The Mechanism of EDC/NHS Activation

The activation of a carboxylic acid with EDC and NHS is a cornerstone of modern bioconjugation chemistry, transforming a relatively unreactive carboxyl group into a highly reactive intermediate primed for amine coupling.[1][5] The process occurs in two primary stages:

  • Formation of the O-Acylisourea Intermediate: EDC reacts with the carboxylic acid group of the PEG linker. This reaction is most efficient under slightly acidic conditions (pH 4.5–6.0).[5][6] It forms a highly reactive O-acylisourea intermediate.[7] However, this intermediate is unstable in aqueous solutions and is susceptible to hydrolysis, which would regenerate the original carboxylic acid and diminish the efficiency of the conjugation.[5][7][8]

  • Conversion to a Stable NHS Ester: To overcome the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) is introduced into the reaction.[5] NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.[7][9][10] This semi-stable ester is significantly less prone to hydrolysis, thereby preserving the activated state of the PEG linker and increasing the overall yield of the subsequent conjugation to an amine-containing molecule.[5][11]

The following diagram illustrates this critical activation pathway.

G cluster_0 cluster_1 cluster_2 cluster_3 Carboxylic_Acid Acid-PEG2-methyl ester (R-COOH) Intermediate Unstable O-Acylisourea Intermediate Carboxylic_Acid->Intermediate Step 1: Activation (pH 4.5 - 6.0) EDC EDC EDC->Intermediate Step 1: Activation (pH 4.5 - 6.0) NHS_Ester Amine-Reactive NHS Ester (Stable Intermediate) Intermediate->NHS_Ester Step 2: Stabilization NHS NHS NHS->NHS_Ester Step 2: Stabilization Final_Product Stable Amide Bond (R-CO-NH-R') NHS_Ester->Final_Product Step 3: Coupling (pH 7.2 - 8.5) Amine_Molecule Amine-Containing Molecule (R'-NH2) Amine_Molecule->Final_Product Step 3: Coupling (pH 7.2 - 8.5)

Mechanism of EDC/NHS carboxylic acid activation.

Experimental Design: Key Parameters for Successful Activation

The success of the activation reaction hinges on the careful control of several parameters. Optimization may be required for specific applications.[12]

ParameterRecommended RangeRationale & Key Considerations
Molar Ratio (Acid-PEG : EDC : NHS)1 : (1.2 - 2) : (1.2 - 2)A molar excess of EDC and NHS is used to drive the activation reaction towards completion and maximize the formation of the NHS ester.[13]
Activation pH 4.5 - 6.0This acidic environment is optimal for the initial EDC-mediated activation of the carboxyl group.[5][6][14] Using a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) is critical to prevent the buffer from interfering with the reaction.[6][15]
Coupling pH 7.2 - 8.5The subsequent reaction of the NHS ester with a primary amine is most efficient at a neutral to slightly basic pH.[6][16] Buffers such as PBS (phosphate-buffered saline) are commonly used.[15] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule.[15][17]
Solvent Aqueous: Non-amine buffersOrganic: Anhydrous DMF or DCMFor bioconjugations, aqueous buffers are standard. For organic synthesis, high-purity, anhydrous (dry) solvents are essential, as both EDC and the resulting NHS ester are moisture-sensitive.[17][18]
Temperature Room Temperature (20-25°C)The activation is typically efficient and rapid at room temperature.[14][15] For sensitive biomolecules, the subsequent coupling step can be performed at 4°C overnight.[6]
Reaction Time 15 - 30 minutesThe activation of the carboxylic acid with EDC/NHS is generally a fast process.[6][8][15] Longer incubation times are typically not necessary and may increase the risk of hydrolysis of the NHS ester.

Protocol 1: Aqueous Activation of Acid-PEG2-methyl ester for Bioconjugation

This protocol details a two-step, two-buffer procedure commonly used for conjugating the activated PEG-linker to proteins or other biomolecules in an aqueous environment.

Materials Required:
  • Acid-PEG2-methyl ester

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved water solubility

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[15][16]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[16]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column or dialysis cassette for purification[6]

Step-by-Step Methodology:
  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.[8][16] Prepare stock solutions in the appropriate buffer immediately before use, as their reactivity diminishes over time in solution.[17]

  • Dissolve PEG Linker: Dissolve the Acid-PEG2-methyl ester in the Activation Buffer (MES, pH 6.0) to the desired concentration.

  • Activation Reaction: Add EDC and NHS to the PEG linker solution. A typical molar excess is 2-10 fold of EDC and NHS over the amount of the PEG linker.[6] Gently mix and incubate for 15-30 minutes at room temperature.[6][19]

  • pH Adjustment for Coupling: Immediately following activation, either add the activated PEG solution to your amine-containing molecule (which should be in the Coupling Buffer, PBS pH 7.2-7.5) or adjust the pH of the activation mixture to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.[6][16]

  • Coupling Reaction: Add the amine-containing molecule to the activated PEG-NHS ester. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6][16]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[19] Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[6]

  • Purification: Remove unreacted reagents and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[6][20]

Protocol 2: Activation of Acid-PEG2-methyl ester in Organic Solvent

This protocol is suitable for synthetic chemistry applications where the amine-containing molecule is soluble in organic solvents. Strict anhydrous conditions are critical for success.

Materials Required:
  • Acid-PEG2-methyl ester

  • EDC·HCl

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Amine-containing molecule (R-NH2)

Step-by-Step Methodology:
  • Setup: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve Reagents: In a reaction flask, dissolve Acid-PEG2-methyl ester (1 equivalent) in anhydrous DCM. In separate vials, dissolve EDC·HCl (2 equivalents) and NHS (2 equivalents) in a minimal amount of anhydrous DCM or DMF.[21]

  • Activation: Sequentially add the EDC and NHS solutions to the PEG solution.[21] Stir the mixture at room temperature for 30 minutes.[21]

  • Coupling: Add the amine-containing molecule (1.5 equivalents) to the activated PEG mixture, followed by the addition of DIPEA (1.5 equivalents).[21]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours.[13] The progress can be monitored by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Once the reaction is complete, the final product can be purified using an appropriate method, such as flash chromatography.[21]

Workflow and Decision Making

The following diagram outlines the general workflow for a typical bioconjugation experiment using EDC/NHS chemistry, highlighting key decision points.

G Prep Reagent Preparation (Equilibrate EDC/NHS) Dissolve Dissolve Acid-PEG in Activation Buffer (pH 6.0) Prep->Dissolve Activate Add EDC & NHS Incubate 15-30 min @ RT Dissolve->Activate Couple Add Amine-Molecule in Coupling Buffer (pH 7.2-7.5) Activate->Couple Incubate Incubate 1-2h @ RT or O/N @ 4°C Couple->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (Desalting, Dialysis) Quench->Purify Analyze Characterize Product (SDS-PAGE, MS, etc.) Purify->Analyze

Experimental workflow for PEG-linker activation and conjugation.

References

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved March 7, 2026, from [Link]

  • Protocol for PEG Acid Reagents. (2024, September 23). AxisPharm. Retrieved March 7, 2026, from [Link]

  • Grabarek, Z., & Gergely, J. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(18), 11437-11445. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). Lumafluor. Retrieved March 7, 2026, from [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved March 7, 2026, from [Link]

  • Zhang, Y., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors, 13(2), 1634-1648. [Link]

  • NHS / sulfo-NHS. (n.d.). Interchim. Retrieved March 7, 2026, from [Link]

  • Mechanism for protein immobilization via EDC/NHS coupling. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Sadat, S. M., et al. (2015). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Journal of Applied Physics, 118(16), 164701. [Link]

  • Ventura, J., et al. (2022). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Journal of Drug Delivery Science and Technology, 74, 103509. [Link]

  • Ventura, J., et al. (2022). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Journal of Drug Delivery Science and Technology, 74, 103509. [Link]

  • Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?. (2024, December 12). ResearchGate. Retrieved March 7, 2026, from [Link]

  • NHS. (n.d.). Cymer Chemicals. Retrieved March 7, 2026, from [Link]

  • Zhang, X., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34493-34503. [Link]

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Method

Using 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid in ADC development

This Application Note and Protocol Guide details the use of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid (CAS: 2089292-48-6) in the development of Antibody-Drug Conjugates (ADCs). Introduction The development of ho...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid (CAS: 2089292-48-6) in the development of Antibody-Drug Conjugates (ADCs).

Introduction

The development of homogenous Antibody-Drug Conjugates (ADCs) requires precise linker technologies that balance solubility, stability, and release kinetics.[1][][3][4] 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid represents a class of discrete PEG (dPEG®) linkers. Unlike polydisperse PEGs, this molecule offers a defined molecular weight and structure, eliminating the analytical heterogeneity often seen in early-generation ADCs.

Molecule Profile
  • Common Name: Methyl-PEG2-Propionic Acid Linker (Heterobifunctional)

  • CAS: 2089292-48-6[5]

  • Formula: C9H16O6[5]

  • Molecular Weight: 220.22 g/mol

  • Functional Logic:

    • Free Carboxylic Acid (-COOH): Ready for immediate activation (e.g., NHS-ester) and conjugation to amine-bearing payloads or antibodies.

    • Methyl Ester (-COOCH₃): Acts as a protecting group for the second carboxyl moiety. It remains inert during the first conjugation step and is subsequently hydrolyzed (deprotected) to reveal a second reactive site.

    • PEG2 Spacer: Provides a short, hydrophilic bridge (~10 Å) to mask the hydrophobicity of cytotoxic payloads (e.g., PBDs, Auristatins) without introducing excessive steric bulk.

Strategic Application: The "Stepwise Assembly" Workflow

This linker is best utilized in a Linker-Drug first strategy. The asymmetry (Acid vs. Ester) allows researchers to attach the linker to the cytotoxic payload before conjugating to the antibody. This prevents antibody aggregation and allows for rigorous purification of the small-molecule Drug-Linker complex.

Mechanism of Action Diagram

ADC_Assembly_Workflow Linker 3-(2-(3-Methoxy-3-oxopropoxy) ethoxy)propanoic acid (Acid + Ester) Activation Step 1: Activation (NHS/EDC) Linker->Activation NHS_Linker Activated Linker (NHS-Ester + Ester) Activation->NHS_Linker Intermediate Linker-Drug Intermediate (Protected Ester) NHS_Linker->Intermediate + Payload Payload Cytotoxic Payload (Amine-bearing) Payload->Intermediate Hydrolysis Step 2: Deprotection (LiOH/NaOH) Intermediate->Hydrolysis Free_Acid_Drug Linker-Drug Acid (Ready for mAb) Hydrolysis->Free_Acid_Drug Final_Conj Step 3: mAb Conjugation Free_Acid_Drug->Final_Conj ADC Final ADC (Homogenous) Final_Conj->ADC

Caption: Stepwise assembly of an ADC using the heterobifunctional properties of the PEG2-propionic acid linker.

Experimental Protocols

Protocol A: Activation of the Free Acid (NHS Ester Formation)

Objective: Convert the free carboxylic acid end into an N-hydroxysuccinimide (NHS) ester for reaction with an amine-containing payload.[6]

Reagents:

  • Linker (CAS: 2089292-48-6)[5]

  • N-Hydroxysuccinimide (NHS)[6]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Solvent: Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve 100 mg (0.45 mmol) of the linker in 2 mL of dry DCM under nitrogen atmosphere.

  • Reagent Addition: Add NHS (1.2 eq, 0.54 mmol) followed by EDC·HCl (1.5 eq, 0.68 mmol).

  • Reaction: Stir the mixture at Room Temperature (RT) for 4–12 hours. Monitor via TLC (stain with KMnO₄) or LC-MS. The acid peak should disappear, replaced by the NHS-ester mass (+97 Da).

  • Work-up:

    • Dilute with DCM (20 mL).

    • Wash with 0.1 M HCl (to remove excess EDC/urea) followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Storage: The resulting oil/solid (NHS-Linker-Ester) is moisture-sensitive. Use immediately or store at -20°C under argon.

Protocol B: Conjugation to Cytotoxic Payload (Amine-Reactive)

Objective: Attach the activated linker to a payload (e.g., MMAE, Doxorubicin) containing a primary or secondary amine.

Procedure:

  • Setup: Dissolve the Payload (1.0 eq) and the Activated Linker from Protocol A (1.2 eq) in anhydrous DMF.

  • Base: Add Diisopropylethylamine (DIPEA, 2.0 eq) to act as a proton scavenger.

  • Incubation: Stir at RT for 2–6 hours.

  • Purification: Purify the Linker-Payload-Ester intermediate using Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Validation: Confirm mass via ESI-MS. The methyl ester signal (-COOCH₃) must be present.

Protocol C: Methyl Ester Deprotection (Hydrolysis)

Objective: Hydrolyze the methyl ester protecting group to regenerate the carboxylic acid for antibody attachment.[6]

Procedure:

  • Solubilization: Dissolve the Linker-Payload-Ester intermediate in a mixture of THF/Water (2:1 v/v).

  • Hydrolysis: Add Lithium Hydroxide (LiOH, 2.5 eq).

    • Note: LiOH is preferred over NaOH for sensitive payloads due to milder conditions.

  • Monitoring: Stir at 0°C to RT. Monitor closely by LC-MS (typically 30–90 mins). Look for the loss of the methyl group (-14 Da shift).

  • Quenching: Once complete, carefully acidify to pH ~5–6 using 1 M HCl or Acetic Acid.

  • Isolation: Extract into Ethyl Acetate or purify directly via HPLC. This yields the Linker-Payload-Acid .

Protocol D: Final Bioconjugation to Antibody

Objective: Conjugate the Linker-Payload-Acid to the Antibody (Lysine residues).

Reagents:

  • Monoclonal Antibody (mAb) in PBS (pH 7.4).

  • Activation Reagents: EDC/Sulfo-NHS.

Procedure:

  • Activation: React the Linker-Payload-Acid (10–20 eq relative to mAb) with EDC (40 eq) and Sulfo-NHS (40 eq) in DMF/Buffer for 15 mins to create the in situ active ester.

  • Conjugation: Add the activated Linker-Payload mixture to the mAb solution (adjusted to pH 8.0 with Bicarbonate buffer). Final organic solvent concentration should be <10% to prevent mAb precipitation.

  • Incubation: Incubate at RT for 1 hour or 4°C overnight.

  • Purification: Remove excess small molecules using a Desalting Column (PD-10) or Tangential Flow Filtration (TFF) into formulation buffer (e.g., Histidine/Trehalose pH 6.0).

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Drug-to-Antibody Ratio (DAR) HIC-HPLC or LC-MS (Q-TOF)Target 3.5–4.0 (for Lysine) or 2.0/4.0 (Cysteine)
Aggregation SEC-HPLC< 5% High Molecular Weight species
Free Drug RP-HPLC< 1% Unconjugated Payload
Endotoxin LAL Assay< 0.1 EU/mg
Troubleshooting Guide
IssueProbable CauseSolution
Low Conjugation Yield Hydrolysis of NHS esterEnsure buffers are amine-free (no Tris) and anhydrous solvents are used for activation.
Payload Precipitation Linker too hydrophobicThe PEG2 spacer may be too short for very hydrophobic payloads (e.g., PBDs). Consider switching to a PEG4 analog if solubility fails.
Incomplete Ester Hydrolysis Steric hindranceIncrease temperature to 30°C or switch to NaOH (if payload tolerates).

References

  • Vector Laboratories. (2025). Advantages of dPEG® in ADC Linker Design. Retrieved from

  • BroadPharm. (2025). ADC Linkers: Cleavable and Non-Cleavable Strategies. Retrieved from

  • BenchChem. (2025). Application Notes for Bioconjugation with m-PEG-Ester Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid.[5] Retrieved from

  • National Institute of Health (NIH). (2025). Current ADC Linker Chemistry and Trends. PMC Database. Retrieved from

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with PEG Acid-Ester Linkers

Introduction: The Strategic Advantage of PEG Acid-Ester Linkers in SPPS Solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has become the cornerstone of modern peptide chemistry, enabling...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of PEG Acid-Ester Linkers in SPPS

Solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has become the cornerstone of modern peptide chemistry, enabling the rapid and efficient assembly of peptide chains.[1][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[3][4] This approach simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[2]

The choice of the linker, the molecular entity connecting the nascent peptide to the solid support, is a critical determinant of the success and versatility of the synthesis.[3] Polyethylene glycol (PEG) linkers have emerged as invaluable tools in SPPS, offering a unique combination of properties that address common challenges in peptide synthesis.[5] PEG linkers are characterized by their hydrophilicity, biocompatibility, and flexibility, which can significantly enhance the solubility of the growing peptide chain and improve reaction kinetics by minimizing aggregation.[5][6][7]

This application note focuses on the use of PEG acid-ester linkers in SPPS. These linkers form an ester bond with the C-terminal amino acid, which is stable under the conditions of Fmoc-based peptide synthesis but can be cleaved under specific, often milder, conditions compared to standard acid-labile linkers. This allows for the synthesis of peptides with a C-terminal carboxylic acid. The incorporation of a PEG spacer within the linker further enhances the accessibility of the growing peptide chain, particularly for longer or more hydrophobic sequences.

Key Advantages of PEG Acid-Ester Linkers

FeatureAdvantageScientific Rationale
Enhanced Solubility Improved solvation of the growing peptide chain, reducing aggregation and improving reaction efficiency.The hydrophilic nature of the polyethylene glycol chain helps to solubilize hydrophobic peptide sequences within the solid support matrix.[6][7]
Increased Accessibility The flexible PEG spacer extends the peptide away from the resin backbone, improving reagent access.The conformational flexibility of the C-O bonds in the PEG backbone allows the peptide to adopt a more accessible conformation for coupling and deprotection reactions.[5]
Biocompatibility & Low Immunogenicity Ideal for the synthesis of peptides intended for biological applications.PEG is a well-established biocompatible polymer that generally elicits a minimal immune response.[5][8]
Tunable Properties The length of the PEG chain can be varied to optimize the linker's properties for specific applications.The number of ethylene glycol units can be precisely controlled during linker synthesis to achieve desired spacing and solubility characteristics.[5]
Mild Cleavage Conditions Allows for the release of the peptide from the resin under conditions that preserve sensitive functional groups.Acid-stable ester linkers can be designed for cleavage under mildly alkaline conditions, avoiding the harsh acidic treatments that can cause side reactions.[9][10]

Workflow of SPPS using a PEG Acid-Ester Linker

The following diagram illustrates the general workflow for solid-phase peptide synthesis utilizing a PEG acid-ester linker and the Fmoc/tBu strategy.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Amino-functionalized Resin Linker_Coupling Linker Coupling Resin->Linker_Coupling 1. Activate & Couple PEG Acid-Ester Linker Fmoc_Deprotection Fmoc Deprotection Linker_Coupling->Fmoc_Deprotection Load First Amino Acid AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling 3. Activate & Couple Fmoc-AA-OH AA_Coupling->Fmoc_Deprotection 2. Piperidine/DMF Capping Capping (Optional) AA_Coupling->Capping If incomplete coupling Final_Deprotection Side-Chain Deprotection AA_Coupling->Final_Deprotection 4. After Final AA Coupling Capping->Fmoc_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage TFA Cocktail Purification Peptide Purification Cleavage->Purification 5. HPLC Chemical_Structures cluster_linker PEG Acid-Ester Linker Structure cluster_cleavage Acid-Catalyzed Cleavage Mechanism linker Resin-(CH₂)n-NH-CO-(CH₂)m-O-(CH₂CH₂O)x-CO-Peptide cleavage_mechanism Resin-Linker-O-CO-PeptideTFA→ Resin-Linker⁺ + HOOC-Peptide

Caption: Simplified representation of a PEG acid-ester linker and the cleavage mechanism.

Conclusion

PEG acid-ester linkers offer a powerful and versatile tool for solid-phase peptide synthesis. Their unique properties contribute to improved synthesis outcomes, particularly for challenging peptide sequences. By understanding the underlying principles and following optimized protocols, researchers can leverage these advanced linkers to successfully synthesize a wide range of peptides for various applications in research, diagnostics, and therapeutics.

References

  • PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?
  • AAPPTec. Solid Phase Peptide Synthesis Linkers and Reagents.
  • Váňová, N., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Chemistry – A European Journal.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • PubMed. (2020, June 15). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides.
  • ChemPep. Overview of PEG Linkers.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • AiFChem. (2026, February 28). Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design.
  • Stewart, J. M. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
  • Benchchem.
  • Creative PEGWorks. (2023, November 8).
  • Benchchem. Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
  • Benchchem. Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
  • Benchchem. Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker.
  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?

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Method

Application Notes &amp; Protocols: Strategic Deprotection of Methyl Ester PEG Linkers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Methyl Ester Deprotection in PEGylation Chemistry Polyethylene glycol (PEG) linkers are integral to modern drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Methyl Ester Deprotection in PEGylation Chemistry

Polyethylene glycol (PEG) linkers are integral to modern drug development and bioconjugation, serving to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The methyl ester functional group is frequently employed as a robust and reliable protecting group for a terminal carboxylic acid on these linkers. This protection strategy allows for multi-step synthetic sequences by preventing the carboxyl group from participating in unintended side reactions.

However, the ultimate utility of the PEG linker often hinges on the selective deprotection of this methyl ester. Unmasking the terminal carboxylic acid is a critical gateway step, enabling its subsequent conjugation to primary amine groups on proteins, peptides, or small molecule drugs to form stable amide bonds. The choice of deprotection strategy is paramount, as it must be efficient and high-yielding while preserving the integrity of the often-sensitive payload molecule and the PEG backbone itself. This guide provides a detailed exploration of the primary chemical and enzymatic strategies for methyl ester deprotection, complete with mechanistic insights, comparative data, and actionable laboratory protocols.

Core Deprotection Strategies: A Comparative Overview

The two principal methods for cleaving methyl ester PEG linkers are base-catalyzed hydrolysis (saponification) and enzymatic hydrolysis. Each approach offers distinct advantages and is suited to different experimental contexts.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is the most common and straightforward method for methyl ester deprotection. It involves the hydrolysis of the ester using a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

Causality Behind the Method: The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms an unstable tetrahedral intermediate, which then collapses, expelling a methoxide ion (CH₃O⁻) as the leaving group. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either another hydroxide ion or the methoxide leaving group) to form a carboxylate salt.[2] This acid-base reaction is effectively irreversible and drives the entire process to completion.[2][3] A final acidic workup step is required to protonate the carboxylate salt and yield the desired PEG-carboxylic acid.

G cluster_mech Mechanism of Base-Catalyzed Hydrolysis (Saponification) Ester PEG-CO-OCH₃ (Methyl Ester) Intermediate Tetrahedral Intermediate PEG-C(O⁻)(OH)-OCH₃ Ester->Intermediate 1. Nucleophilic Attack OH1 ⁻OH (Hydroxide Ion) CarboxylicAcid PEG-COOH (Carboxylic Acid) Intermediate->CarboxylicAcid 2. Elimination of Leaving Group Methoxide ⁻OCH₃ (Methoxide) Intermediate->Methoxide Carboxylate PEG-COO⁻ (Carboxylate Salt) CarboxylicAcid->Carboxylate 3. Deprotonation (Irreversible Step) Methoxide->Carboxylate Methanol CH₃OH (Methanol) Methoxide->Methanol Protonated during workup FinalAcid PEG-COOH (Final Product) Carboxylate->FinalAcid 4. Protonation H3O H₃O⁺ (Acidic Workup)

Mechanism of Base-Catalyzed Hydrolysis (Saponification).
Enzymatic Hydrolysis

For applications involving sensitive biomolecules or where orthogonal deprotection is required, enzymatic cleavage offers a mild and highly selective alternative. Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds.[4][5]

Causality Behind the Method: This strategy leverages the inherent catalytic activity of enzymes that are widespread in plasma and tissues.[4] The reaction occurs under physiological conditions (neutral pH, 37°C), making it ideal for substrates that would be degraded by the harsh pH of chemical hydrolysis.[6][7] The enzyme's active site provides a specific environment that binds the ester and facilitates its cleavage with high efficiency and specificity, often leaving other functional groups untouched.[] This method is particularly valuable in the context of creating prodrugs or cleavable linkers for antibody-drug conjugates (ADCs) designed for targeted release.[9][10]

Acid-Catalyzed Hydrolysis: A Less Favorable Option

While acid-catalyzed hydrolysis is a valid chemical transformation, it is generally less preferred for deprotecting simple methyl esters compared to saponification. The reaction is the reverse of Fischer esterification and exists as an equilibrium.[2] To drive the reaction to completion, it often requires high temperatures and the removal of the methanol byproduct, conditions which can lead to degradation of the PEG backbone.[11] This method is more commonly and effectively used for acid-labile esters, such as tert-butyl esters.[12]

Data Presentation: Comparison of Deprotection Strategies
ParameterBase-Catalyzed Hydrolysis (Saponification)Enzymatic Hydrolysis
Reagents NaOH, KOH, LiOH[13]Esterases (e.g., Porcine Liver Esterase, Carboxylesterase)[5]
pH Basic (typically >10)[11]Neutral (typically 7.0 - 8.0)[14]
Temperature Room Temperature to 80°C[15]22°C to 37°C[14]
Selectivity Low; will hydrolyze most ester typesHigh; can be substrate-specific
Key Advantage Irreversible, high-yielding, cost-effective[3]Extremely mild conditions, high selectivity for sensitive substrates[]
Key Disadvantage Harsh conditions can degrade sensitive molecules[16]Higher cost, requires optimization, potential for enzyme inhibition

Experimental Protocols & Workflows

The following protocols provide standardized, step-by-step methodologies for the deprotection of methyl ester PEG linkers.

G Start Start: Methyl Ester PEG Linker Deprotection Deprotection Step (Choose Method) Start->Deprotection Base Method A: Base-Catalyzed Hydrolysis Deprotection->Base Common & Robust Enzyme Method B: Enzymatic Hydrolysis Deprotection->Enzyme Mild & Substrate-Specific Workup Reaction Work-up & Purification Base->Workup Enzyme->Workup Analysis Analysis & QC Workup->Analysis HPLC HPLC Analysis->HPLC NMR NMR Analysis->NMR MS Mass Spec Analysis->MS End End: Purified PEG-Carboxylic Acid Analysis->End

General Experimental Workflow for Deprotection and Analysis.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes a general procedure for the saponification of a methyl ester-terminated PEG linker.

Materials:

  • Methyl Ester PEG derivative

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Solvent system (e.g., Water, Methanol/Water, THF/Water)

  • Reaction vessel with stirring capability

  • pH meter or pH paper

  • Reverse-phase C18 solid-phase extraction (SPE) cartridge or HPLC for purification

Procedure:

  • Dissolution: Dissolve the methyl ester PEG derivative in a suitable solvent system (e.g., a 1:1 mixture of water and methanol) to a concentration of 10-50 mg/mL.

  • Initiate Hydrolysis: While stirring at room temperature, add the 1 M NaOH solution dropwise until the pH of the reaction mixture reaches 12-13.[17]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate analytical technique, such as Reverse-Phase HPLC (RP-HPLC), by taking small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). The reaction is complete when the starting material peak is no longer observed. Typical reaction times are 2-4 hours.[17]

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.0. Perform this step in an ice bath to control any exotherm.

  • Purification:

    • For desalting and purification, the neutralized solution can be passed through a C18 SPE cartridge. Wash the cartridge with water to remove salts, then elute the PEG-carboxylic acid product with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

    • Alternatively, purify the product using preparative RP-HPLC.

  • Product Recovery: Lyophilize the collected fractions containing the pure product to obtain the final PEG-carboxylic acid as a solid.

  • Characterization: Confirm the identity and purity of the final product using Mass Spectrometry and NMR spectroscopy.

Protocol 2: Enzymatic Hydrolysis using Porcine Liver Esterase (PLE)

This protocol is suitable for sensitive substrates where mild reaction conditions are required.

Materials:

  • Methyl Ester PEG derivative

  • Porcine Liver Esterase (PLE)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)[14]

  • Reaction vessel with stirring and temperature control (e.g., water bath at 37°C)

  • Centrifugal filter unit (for enzyme removal) or Size Exclusion Chromatography (SEC) apparatus

Procedure:

  • Substrate Preparation: Dissolve the methyl ester PEG derivative in the phosphate buffer (pH 8.0) to a final concentration of 1-5 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of Porcine Liver Esterase in the same phosphate buffer. The required amount of enzyme will depend on its activity (Units/mg) and may require optimization. A typical starting point is 10-50 units of enzyme per µmol of substrate.

  • Initiate Reaction: Add the enzyme solution to the substrate solution. Incubate the mixture at 37°C with gentle stirring.

  • Reaction Monitoring: Monitor the reaction progress via HPLC, observing the conversion of the starting material to the product. Enzymatic reactions can range from 1 to 24 hours.

  • Enzyme Removal: Once the reaction is complete, the enzyme must be removed. This can be achieved by:

    • Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cut-off (MWCO) appropriate to retain the enzyme (e.g., 10 kDa) while allowing the smaller PEG product to pass through.

    • Size Exclusion Chromatography (SEC): This method effectively separates the large enzyme from the smaller PEG product.

  • Product Recovery: Collect the filtrate or the appropriate fractions from chromatography and lyophilize to obtain the pure PEG-carboxylic acid.

  • Characterization: Confirm the product's identity and purity using Mass Spectrometry, NMR, and HPLC.

Analytical Methods for Monitoring and Characterization

Self-validation of the deprotection process is crucial. A suite of analytical techniques should be employed to monitor the reaction and confirm the structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the workhorse for monitoring reaction progress. A typical method would involve a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[18] The starting methyl ester will have a longer retention time (being more hydrophobic) than the final carboxylic acid product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming deprotection. The characteristic singlet peak of the methyl ester protons (–OCH₃) at approximately 3.7 ppm will disappear upon successful hydrolysis.[18]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can confirm the mass change associated with the conversion of the methyl ester (–COOCH₃) to the carboxylic acid (–COOH).[19][20] This corresponds to a net loss of 14 Da (CH₂).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or Slow Hydrolysis Base-Catalyzed: Insufficient base (pH too low), low temperature, or insufficient reaction time.[11] Enzymatic: Low enzyme activity, non-optimal pH/temperature, or substrate inhibition.Base-Catalyzed: Verify pH is >12. Increase temperature to 37-50°C. Allow for longer reaction time, monitoring by HPLC.[11] Enzymatic: Add more enzyme. Optimize buffer pH and temperature for the specific esterase used. Dilute the substrate if inhibition is suspected.
Low Product Yield Work-up Issues: Product loss during extraction or purification. Premature Hydrolysis: The methyl ester may have hydrolyzed during storage or prior steps if exposed to moisture or non-neutral pH.[11]Work-up Issues: Use SPE or dialysis for desalting instead of liquid-liquid extraction to minimize loss of water-soluble PEG. Premature Hydrolysis: Store the methyl ester PEG linker under dry, inert conditions. Prepare stock solutions in anhydrous solvents like DMF or DMSO if possible.[17]
Degradation of PEG or Payload Harsh Conditions: The substrate is not stable at the high pH required for saponification.[16]If the payload is base-labile, switch to the milder enzymatic hydrolysis method (Protocol 2). Alternatively, use the mildest basic conditions possible (e.g., LiOH in THF/water at room temperature) and monitor carefully for degradation byproducts.

References

  • Zhang, J., et al. (2016). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. PMC. [Link]

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  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. [Link]

  • Delaver, M., et al. (2018). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC. [Link]

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  • PubMed. (2008). Esterase-catalyzed dePEGylation of pH-sensitive vesicles modified with cleavable PEG-lipid derivatives. PubMed. [Link]

  • Creative PEGWorks. (2025). PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases. Creative PEGWorks. [Link]

  • ResearchGate. (n.d.). Acid-catalyzed ester hydrolysis of DSPE-PEG generates shifts in MW.... ResearchGate. [Link]

  • PMC. (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. [Link]

  • Indiana University. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Indiana University. [Link]

  • ResearchGate. (n.d.). (A) Hydrolysis of PEG 400-DA at pH 5.0 detected by 1 H NMR.... ResearchGate. [Link]

  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. J&K Scientific. [Link]

  • PubMed. (2004). pH-sensitive PEG Lipids Containing Orthoester Linkers: New Potential Tools for Nonviral Gene Delivery. PubMed. [Link]

  • Salomon, C. J. (2026). Recent developments in chemical deprotection of ester functional group. PDF. [Link]

  • Beilstein Journals. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journals. [Link]

  • PMC. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. PMC. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. OperaChem. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Royal Society of Chemistry. [Link]

  • Analytical Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

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  • Agilent. (2012). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Agilent Technologies. [Link]

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  • PubMed. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed. [Link]

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Application

Application Note: Solvent Selection &amp; Handling Protocol for 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid

Executive Summary This guide details the solvent selection, dissolution protocols, and handling procedures for 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid (CAS: 2089292-48-6).[1] This compound is a heterobifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solvent selection, dissolution protocols, and handling procedures for 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid (CAS: 2089292-48-6).[1] This compound is a heterobifunctional PROTAC/ADC linker featuring a hydrophilic PEG-2 backbone flanked by a free carboxylic acid and a methyl ester.[1]

Successful utilization requires balancing the high polarity of the PEG/acid domains with the hydrolytic sensitivity of the methyl ester.[1] This protocol prioritizes solvent systems that maintain ester integrity while ensuring complete solubilization for bioconjugation or synthetic workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the molecular architecture is the first step in rational solvent selection.[1]

PropertySpecification
Chemical Name 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid
Common Identifier Methyl Ester-PEG2-Acid
Molecular Formula C₉H₁₆O₆
Molecular Weight 220.22 g/mol
Physical State Viscous oil or low-melting semi-solid
Polarity (LogP) ~ -0.7 (Predicted) - Highly Polar
Acidity (pKa) ~4.8 (Carboxylic Acid)
Key Sensitivities Methyl Ester: Susceptible to hydrolysis in basic pH (>8.[1]0) or prolonged aqueous exposure.[1]
Structural Analysis

The molecule consists of three distinct domains:

  • Propanoic Acid Head: Provides water solubility and a handle for amide coupling (via EDC/NHS).[1]

  • PEG-2 Core: A short polyethylene glycol spacer ensuring hydrophilicity and flexibility.[1]

  • Methyl Ester Tail: A semi-labile protecting group or electrophilic handle.[1]

Solvent Selection Matrix

The choice of solvent depends heavily on the intended application (Storage vs. Reaction).[1]

Recommended Solvents
SolventGradeSuitabilityRationale
DMSO (Dimethyl Sulfoxide)Anhydrous, ≥99.9%Excellent (Primary) Universal solubility; inert to ester; ideal for frozen stock storage (-20°C).[1]
DMF (Dimethylformamide)Anhydrous, Amine-freeExcellent Good for peptide coupling reactions; easier to remove than DMSO.[1]
DCM (Dichloromethane)AnhydrousGood Excellent for synthetic organic chemistry steps; dissolves the oil well.[1]
Water / PBS Molecular Biology GradeConditional Soluble, but risks ester hydrolysis.[1] Use only for immediate aqueous conjugation.[1]
Methanol/Ethanol HPLC GradeModerate Soluble, but protic solvents can interfere with certain activated esters (transesterification risk).[1]
Solvents to Avoid
  • Diethyl Ether / Hexanes: Poor solubility due to the high polarity of the PEG/Acid domains.[1]

  • Basic Buffers (pH > 8.0): Rapidly hydrolyzes the methyl ester to a dicarboxylic acid.[1]

  • Unbuffered Water (Long-term): Acidic pH from the carboxylic acid can catalyze slow ester hydrolysis over time.[1]

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on your experimental stage.

SolventSelection Start Start: Select Application Storage Long-Term Storage (Stock Solution) Start->Storage Synthesis Organic Synthesis (e.g., Ester Deprotection) Start->Synthesis Conjugation Bioconjugation (Aqueous/Protein) Start->Conjugation DMSO Use Anhydrous DMSO Store at -20°C Storage->DMSO Max Stability DCM Use DCM or DMF (Anhydrous) Synthesis->DCM Non-polar reactants CoSolvent Prepare 100mM Stock in DMSO/DMA Conjugation->CoSolvent Step 1 Dilution Dilute <10% v/v into pH 5.5 - 7.0 Buffer CoSolvent->Dilution Step 2: Immediate Use

Figure 1: Decision tree for solvent selection based on experimental intent.[1] Dark nodes indicate starting points; light nodes indicate actionable protocols.

Detailed Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Purpose: To create a stable, high-concentration master stock for long-term storage.

Materials:

  • 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid (Oil/Solid)[1]

  • Anhydrous DMSO (Sigma-Aldrich, stored over molecular sieves)

  • Argon or Nitrogen gas[1][2][3][4]

  • Amber glass vial with PTFE-lined cap[1]

Procedure:

  • Equilibration: Allow the product vial to warm to room temperature before opening to prevent moisture condensation (which degrades the ester).[1]

  • Weighing: Weigh 22.0 mg of the compound into the amber vial.

    • Note: As a viscous liquid, reverse pipetting or weighing by difference is recommended.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex gently for 30 seconds. The solution should be clear and colorless.

  • Inerting: Overlay the solution with a gentle stream of Argon/Nitrogen.[1]

  • Storage: Cap tightly. Store at -20°C .

    • Stability:[1][5] Stable for >6 months if kept dry.[1][5]

Protocol B: Aqueous Dissolution for Bioconjugation

Purpose: To introduce the linker into an aqueous reaction (e.g., protein labeling) without hydrolyzing the ester.

Critical Constraint: The methyl ester is stable at neutral pH but hydrolyzes at basic pH.[1] Do not dissolve directly in Carbonate Buffer (pH 9).

Procedure:

  • Buffer Preparation: Prepare a PBS (Phosphate Buffered Saline) or MES buffer adjusted to pH 6.0 – 7.2 .[1]

  • Stock Usage: Thaw the DMSO stock (from Protocol A).

  • Dropwise Addition: While stirring the aqueous protein/amine solution, add the DMSO stock dropwise.

    • Limit: Keep final DMSO concentration ≤ 10% (v/v) to prevent protein denaturation.[1]

  • Activation: If activating the carboxylic acid with EDC/NHS, perform the activation in MES buffer (pH 5.5 - 6.0) first.[1] This pH range is optimal for EDC efficiency and preserves the methyl ester.[1]

  • Immediate Use: Proceed immediately with the conjugation. Do not store the diluted aqueous solution.[1]

Troubleshooting & Quality Control

ObservationPossible CauseCorrective Action
Cloudiness in Water Concentration too high or salt effect.[1]Dilute further or add trace DMSO (up to 5%).[1]
Precipitation in DCM Water contamination.[1]Dry the DCM over MgSO₄ or use anhydrous grade.[1]
Loss of Ester (NMR) Hydrolysis during storage.[1]Check stock solvent for water content.[1] Ensure storage was at -20°C.
Low Conjugation Yield Incomplete dissolution or hydrolysis.[1][3]Use the "Two-Step" dissolution (DMSO stock -> Buffer).[1] Verify pH < 7.[1]5.

References

  • PubChem. Compound Summary: 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid (Analogous Structure).[1][6] National Library of Medicine.[1] Available at: [Link][1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for PEG/EDC chemistry and hydrolysis rates).

  • NIST Chemistry WebBook. Propanoic acid, 3-methoxy-, methyl ester (Ester stability data). Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Hydrophobic Warhead Solubility using Acid-PEG2-Methyl Ester

Welcome to the Technical Support Center. Hydrophobic warheads—such as targeted kinase inhibitors, PROTAC ligands, and ADC payloads—frequently suffer from severe aqueous insolubility. This leads to assay interference, com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Hydrophobic warheads—such as targeted kinase inhibitors, PROTAC ligands, and ADC payloads—frequently suffer from severe aqueous insolubility. This leads to assay interference, compound aggregation, and poor pharmacokinetics. Incorporating an Acid-PEG2-methyl ester (a heterobifunctional linker) is a field-proven strategy to overcome these limitations.

This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating protocols to help you successfully conjugate and optimize your hydrophobic warheads.

I. Frequently Asked Questions (FAQs)

Q1: Why choose Acid-PEG2-methyl ester over longer PEG chains (e.g., PEG8 or PEG12)? A: The selection of linker length is a delicate balance between solubility and cell permeability. While longer PEG chains dramatically increase hydrophilicity, they also exponentially increase the Polar Surface Area (PSA) and hydrodynamic radius. For intracellular targets, this violates Lipinski’s Rule of 5, severely restricting passive membrane permeability 1. A PEG2 linker provides a minimal hydration shell that disrupts hydrophobic


 stacking without completely abolishing cell penetrance 2.

Q2: What is the mechanistic advantage of the methyl ester cap during conjugation? A: Acid-PEG2-methyl ester is heterobifunctional. If you were to use a homobifunctional PEG-diacid, you would risk uncontrolled polymerization or cross-linking of the warhead. The methyl ester acts as an unreactive protecting group during the initial amide coupling. Post-conjugation, it provides a tunable physicochemical handle: it can be retained to preserve cell permeability or saponified to a free acid to maximize aqueous solubility 3.

II. Troubleshooting Guide

Issue 1: Poor coupling efficiency to a sterically hindered warhead amine.
  • Cause: Standard carbodiimide chemistry (EDC/NHS) often fails with bulky or electron-deficient amines (e.g., anilines) due to the transient stability of the O-acylisourea intermediate.

  • Solution: Switch to a highly reactive uronium salt like HATU in the presence of a non-nucleophilic base (DIPEA) in anhydrous DMF. HATU generates a highly reactive 7-aza-OBt ester that accelerates the aminolysis step, overcoming steric barriers.

Issue 2: The Warhead-PEG2-methyl ester conjugate still precipitates in aqueous assays.
  • Cause: The extreme lipophilicity (cLogP > 5) of the parent warhead overwhelms the hydration capacity of the two ethylene glycol units.

  • Solution:

    • If targeting an extracellular receptor or designing an ADC intermediate: Perform a saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid. The ionizable carboxylate group (pKa ~4.5) will be deprotonated at physiological pH (7.4), drastically increasing thermodynamic solubility.

    • If intracellular permeability is required: Do not hydrolyze. Instead, formulate the assay buffer with 1-5% DMSO or a non-ionic surfactant (e.g., Tween-20) to maintain the compound in solution.

Issue 3: Unintended hydrolysis of the methyl ester during the coupling reaction.
  • Cause: The use of hygroscopic solvents (like DMSO or DMF) that have absorbed atmospheric water, combined with an excess of strong base, can prematurely hydrolyze the ester.

  • Solution: Use strictly anhydrous solvents (stored over molecular sieves) and limit the equivalents of DIPEA to 2.0-3.0.

Troubleshooting Start Conjugate exhibits poor solubility Check Is cell permeability required? Start->Check Yes Yes: Intracellular Target Check->Yes Yes No No: Extracellular/ADC Check->No No Opt1 Formulate with co-solvents (DMSO/Tween) Yes->Opt1 Opt3 Increase PEG length (e.g., PEG4-OMe) Yes->Opt3 Opt2 Hydrolyze methyl ester to free carboxylic acid No->Opt2

Decision matrix for troubleshooting poor aqueous solubility of PEG2-warhead conjugates.

III. Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that analytical checkpoints (LC-MS, Nephelometry) confirm success before proceeding to the next step.

Protocol 1: Amide Coupling of Acid-PEG2-Methyl Ester

This protocol attaches the PEG2 linker to a hydrophobic warhead containing a free primary or secondary amine 4.

  • Activation: Dissolve the Acid-PEG2-methyl ester (1.2 eq) and HATU (1.5 eq) in anhydrous DMF to a concentration of 0.1 M. Add DIPEA (3.0 eq). Stir for 10 minutes at room temperature. The solution will turn pale yellow, indicating active ester formation.

  • Conjugation: Add the hydrophobic warhead (1.0 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

  • Validation: Monitor the reaction via LC-MS. Look for the disappearance of the warhead mass and the appearance of the Conjugate mass (

    
    ).
    
  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) or silica gel chromatography.

Protocol 2: Saponification to Yield Free Acid (Warhead-PEG2-COOH)

Use this protocol if maximum aqueous solubility is required and cell permeability is not a constraint.

  • Solvation: Dissolve the purified Warhead-PEG2-methyl ester in a 2:1:1 mixture of THF:MeOH:

    
     (0.05 M concentration).
    
  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    , 3.0 eq). Stir at room temperature for 1-2 hours.
    
  • Validation: Monitor by LC-MS. Confirm the complete conversion to the free acid by observing an

    
     mass shift (loss of the 
    
    
    
    group).
  • Acidification: Carefully acidify the mixture to pH 3-4 using 1M HCl. This protonates the newly formed carboxylate, allowing it to partition into the organic phase.

  • Extraction: Extract 3x with EtOAc, dry over

    
    , and concentrate to yield the highly soluble free acid conjugate.
    

Workflow W Hydrophobic Warhead (-NH2) C Warhead-PEG2-COOMe (Permeable, Moderate Sol.) W->C HATU, DIPEA DMF L Acid-PEG2-Methyl Ester (HOOC-PEG2-COOMe) L->C A Warhead-PEG2-COOH (High Sol., Low Perm.) C->A LiOH, THF/H2O (Saponification)

Workflow for conjugating Acid-PEG2-methyl ester to a warhead and optional saponification.

Protocol 3: Kinetic Solubility Assay (Nephelometry)

This protocol quantifies the solubility improvements achieved by the PEG2 linker 1.

  • Stock Preparation: Prepare a 10 mM stock solution of the conjugate in 100% DMSO.

  • Serial Dilution: Perform 2-fold serial dilutions of the stock into Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate (Concentration range: 1 µM to 500 µM).

  • Equilibration: Incubate the plate for 2 hours at room temperature to allow for thermodynamic equilibrium and potential precipitate formation.

  • Measurement: Measure light scattering using a nephelometer or plate reader (absorbance at 620 nm).

  • Analysis: The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (precipitation) is observed.

IV. Quantitative Data Presentation

The table below summarizes the typical physicochemical shifts observed when modifying a highly lipophilic warhead (e.g., a generic kinase inhibitor) with an Acid-PEG2-methyl ester, and subsequent saponification.

Compound StateMW (Da)cLogPTPSA (Ų)Kinetic Aqueous Sol. (µM)Cell Permeability (

)
Parent Warhead 450.55.285.4< 5 µMHigh
Warhead-PEG2-COOMe 625.74.1124.6~ 45 µMModerate
Warhead-PEG2-COOH 611.71.8135.6> 350 µMLow

Note: Data represents generalized empirical observations. Exact values will vary based on the specific structure of the parent warhead.

V. References

  • Benchchem. "Technical Support Center: Improving PROTAC Solubility with PEG Linkers." Benchchem.

  • NIH PMC. "FDA-approved kinase inhibitors in PROTAC design, development and synthesis." National Center for Biotechnology Information.

  • Precise PEG. "PEG Acid | Carboxylic Acid PEG Linkers for Amine Conjugation." Precise PEG.

  • Benchchem. "An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers." Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Acid-PEG2-Methyl Ester Amide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with bifunctional PEG linkers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with bifunctional PEG linkers. The Acid-PEG2-methyl ester (HOOC-PEG2-COOMe) is a highly versatile building block, but it presents a unique trifecta of challenges: a reactive carboxylic acid requiring activation, a methyl ester susceptible to unintended saponification, and a highly hydrophilic PEG spacer that complicates isolation.

This guide synthesizes field-proven mechanistic insights to help you diagnose and resolve low-yield coupling reactions, ensuring your experimental protocols are robust, reproducible, and self-validating.

Reaction Pathway & Critical Failure Points

Workflow Start Acid-PEG2-Methyl Ester + Primary Amine Activation Carboxylic Acid Activation (HATU/DIPEA or EDC/NHS) Start->Activation Coupling Amide Bond Formation (Nucleophilic Attack) Activation->Coupling Fail2 N-acylurea Byproduct (EDC Rearrangement) Activation->Fail2 Poor Optimization Workup Aqueous Workup & Organic Extraction Coupling->Workup Fail1 Ester Hydrolysis (Excess Base/Moisture) Coupling->Fail1 High pH / H2O Product Desired Conjugate (High Yield) Workup->Product Fail3 Loss in Aqueous Layer (PEG Water Solubility) Workup->Fail3 Improper Extraction

Workflow of Acid-PEG2-Methyl Ester amide coupling highlighting critical failure pathways.

Part 1: Diagnostic Root Cause Analysis (FAQs)

Q1: My starting materials are consumed, but the yield of the desired conjugate is still low. What could be the issue? A: This scenario almost always points to the formation of side products during the activation step. When using EDC, the carboxylic acid is initially converted to an unstable O-acylisourea intermediate. If the primary amine is sterically hindered or electron-poor, nucleophilic attack is slow. This allows the O-acylisourea to undergo an intramolecular rearrangement into a stable, unreactive N-acylurea byproduct [Benchchem - Troubleshooting EDC/NHS][1]. Solution: Always use an additive like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). These additives rapidly trap the O-acylisourea to form a semi-stable active ester (e.g., NHS-ester), which is highly resistant to rearrangement and reacts cleanly with primary amines[Benchchem - Troubleshooting EDC/NHS][1].

Q2: I am using HATU/DIPEA, and LC-MS shows a mass corresponding to the free carboxylic acid of my product. Why is my methyl ester hydrolyzing? A: The methyl ester is intended to serve as a stable protecting group during the coupling. However, uronium-based coupling reagents like HATU require a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to drive the reaction [Benchchem - HATU Protocols][2]. If your reaction solvent (DMF or DCM) is not strictly anhydrous, the combination of water and DIPEA generates hydroxide ions. These hydroxide ions rapidly saponify the methyl ester back into a carboxylic acid, destroying your bifunctional handle [Benchchem - PEG Ester Hydrolysis][3]. Solution: Ensure all solvents are strictly anhydrous. Use freshly distilled DIPEA and run the reaction under an inert atmosphere (Nitrogen or Argon).

Q3: The reaction looks perfect on TLC/LC-MS, but my isolated yield after aqueous workup is less than 30%. Where is my product? A: You are likely losing your product in the aqueous layer. The repeating ethylene oxide units (-CH2-CH2-O-) of the PEG2 spacer form strong hydrogen bonds with water. Even a short PEG2 chain significantly increases the aqueous partition coefficient of the molecule[Benchchem - PEG Conjugation Yields][4]. During standard basic workups (e.g., washing with saturated NaHCO3 to remove excess acid and DIPEA), the PEGylated product partitions heavily into the aqueous phase. Solution: Minimize the volume of aqueous washes. More importantly, rigorously back-extract the aqueous layers with a polar organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at least three times. Alternatively, skip the aqueous workup entirely and purify the crude mixture directly via flash chromatography [Benchchem - PEG Conjugation Yields][4].

Part 2: Quantitative Data & Reagent Selection

Selecting the right coupling chemistry is critical for balancing reactivity and stability. Below is a quantitative comparison of the two most common activation strategies for Acid-PEG2-methyl ester[Benchchem - HATU Protocols][2] [Benchchem - Troubleshooting EDC/NHS][1][Patsnap Eureka - Amide Synthesis Yield][5].

ParameterEDC / NHSHATU / DIPEA
Activation Intermediate NHS-EsterHOAt-Ester
Reaction Kinetics Moderate (2-4 hours)Fast (1-2 hours)
Base Requirement None (or minimal)2.0 - 3.0 eq. DIPEA
Primary Side Reaction N-acylurea rearrangementEster hydrolysis (if moisture present)
Substrate Suitability Base-sensitive substratesSterically hindered / unreactive amines
Typical Yield (Optimized) 60% - 80%75% - 95%
Part 3: Optimized Step-by-Step Methodologies

Every protocol must be a self-validating system. The following methodologies incorporate built-in checkpoints to ensure mechanistic integrity.

Protocol A: Anhydrous HATU-Mediated Coupling

Best for: Sterically hindered amines and maximizing reaction kinetics.

  • Preparation: Dissolve Acid-PEG2-methyl ester (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM or DMF to a concentration of 0.1–0.5 M. Purge the flask with Argon.

    • Causality: Anhydrous conditions are mandatory to prevent DIPEA-catalyzed saponification of the methyl ester [Benchchem - PEG Ester Hydrolysis][3].

  • Base Addition: Add anhydrous DIPEA (2.5 eq) via syringe.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add HATU (1.2 eq) portion-wise.

    • Self-Validation Checkpoint: The solution should turn slightly yellow upon HATU addition, indicating the formation of the active HOAt-ester. If the solution turns dark brown immediately, suspect severe degradation of the HATU reagent.

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with DCM. Wash with minimal volumes of 5% citric acid, saturated NaHCO3, and brine.

    • Self-Validation Checkpoint: Back-extract the combined aqueous layers with DCM at least twice to recover the water-soluble PEG2 conjugate [Benchchem - PEG Conjugation Yields][4]. Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: EDC/NHS-Mediated Coupling

Best for: Base-sensitive substrates where DIPEA must be avoided.

  • Activation: Dissolve Acid-PEG2-methyl ester (1.0 eq) and NHS (1.5 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq). Stir at room temperature for 1 hour.

    • Causality: NHS traps the highly reactive O-acylisourea intermediate, preventing its irreversible rearrangement into the dead-end N-acylurea byproduct[Benchchem - Troubleshooting EDC/NHS][1].

  • Coupling: Add the primary amine (1.2 eq) to the reaction mixture.

    • Self-Validation Checkpoint: As the reaction progresses, a fine white precipitate (urea byproduct from EDC) should begin to form, visually confirming that the activation and coupling cycle is proceeding [Benchchem - Troubleshooting EDC/NHS][1].

  • Reaction: Stir for 4-12 hours at room temperature.

  • Workup: Filter the reaction mixture through a Celite pad to remove the precipitated urea. Wash the filtrate with minimal water and brine. Back-extract the aqueous layer with EtOAc, concentrate, and purify.

References
  • Patsnap Eureka - How to Increase Amide Synthesis Yield via Catalytic Innovations URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Preventing Ester Hydrolysis During Linker Conjugation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical challenge in bioconjugation: preventing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical challenge in bioconjugation: preventing the premature hydrolysis of ester-containing linkers. Unintended cleavage of these linkers can lead to low conjugation yields, inconsistent Drug-to-Antibody Ratios (DARs), and compromised efficacy of therapeutics like Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and robust protocols to ensure the stability and success of your conjugation experiments.

Section 1: Understanding the Core Problem: The Instability of Ester Linkers

Ester bonds are common functionalities in popular crosslinkers, such as N-hydroxysuccinimide (NHS) esters, used to connect a payload (like a cytotoxic drug) to a biomolecule (like an antibody).[1] However, the ester bond is susceptible to hydrolysis—a chemical reaction with water that breaks the bond, resulting in an unreactive carboxylic acid and releasing the N-hydroxysuccinimide leaving group.[2][3]

This hydrolysis reaction is a major competitor to the desired aminolysis reaction (the reaction with a primary amine, e.g., on a lysine residue of an antibody).[4] If hydrolysis occurs before the intended conjugation, the linker is inactivated, leading to failed conjugation and a lower-than-expected DAR.[5]

The rate of this undesirable hydrolysis is heavily influenced by several factors, most critically pH, but also temperature and buffer composition.[3] Understanding and controlling these factors is paramount for successful and reproducible bioconjugation.

Mechanism of Ester Hydrolysis

Ester hydrolysis can be catalyzed by both acid and base.[6]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] This process is reversible.[6]

  • Base-Catalyzed Hydrolysis (Saponification): In basic conditions, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon. This process is generally faster and is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is no longer electrophilic.[6]

For typical bioconjugation reactions, which are often performed at neutral to slightly alkaline pH to ensure primary amines are deprotonated and nucleophilic, base-catalyzed hydrolysis is the primary concern.[4]

G cluster_0 Base-Catalyzed Ester Hydrolysis (Saponification) Ester R-CO-OR' (Ester Linker) Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH_ion OH⁻ (Hydroxide Ion) Carboxylic_Acid R-COOH (Inactive Linker) Intermediate->Carboxylic_Acid 2. Elimination Alkoxide R'O⁻ (Leaving Group) Intermediate->Alkoxide

Caption: Mechanism of base-catalyzed ester hydrolysis.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during conjugation experiments that may be rooted in ester hydrolysis.

Q1: My final Drug-to-Antibody Ratio (DAR) is consistently lower than expected. Could ester hydrolysis be the cause?

A1: Yes, this is a classic symptom of premature ester hydrolysis.[5] If a significant portion of your ester-containing linker hydrolyzes in the reaction buffer before it can react with the antibody, the effective concentration of the active linker decreases, leading to incomplete conjugation and a low DAR.[3]

Troubleshooting Steps:

  • Verify pH: Use a calibrated pH meter to confirm the pH of your conjugation buffer is within the optimal range immediately before starting the reaction. The ideal pH is a balance: high enough to deprotonate lysine amines for efficient reaction, but not so high that it excessively accelerates hydrolysis. For most NHS esters, a pH range of 7.2 to 8.5 is recommended.[3][4]

  • Prepare Reagents Fresh: Always prepare stock solutions of your ester linker in an anhydrous solvent like DMSO or DMF immediately before use.[4][8] Do not store ester linkers in aqueous buffers. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[3][9]

  • Optimize Reactant Concentrations: Higher concentrations of both the antibody and the linker can favor the desired bimolecular aminolysis reaction over the unimolecular hydrolysis reaction.[4] Consider performing a concentration series to find the optimal conditions.

Q2: I'm seeing significant batch-to-batch variability in my conjugation results. How can I improve consistency?

A2: Variability often points to inconsistent control over reaction parameters. Meticulous control of the factors influencing hydrolysis is key to reproducibility.

Troubleshooting Steps:

  • Standardize Buffer Preparation: Ensure your buffer preparation protocol is highly standardized. Use the same source and grade of reagents for each batch. Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule.[3] Use buffers like PBS, bicarbonate, or HEPES.[4][10]

  • Control Temperature: Temperature accelerates all chemical reactions, including hydrolysis.[3] Perform your conjugations at a consistent, controlled temperature. While room temperature is common, running the reaction at 4°C can significantly slow down hydrolysis, though it will also slow the conjugation reaction, potentially requiring longer incubation times.[4][9]

  • Implement Strict Process Controls: Document every step, from reagent preparation to the final quenching and purification steps.[11] This includes recording pH, temperature, incubation times, and reagent lot numbers to help identify sources of variability.

Q3: My protein is precipitating after I add the linker. What's happening?

A3: While this can be caused by over-labeling or the hydrophobicity of the payload, it can also be related to the solvent used to dissolve the linker.[8]

Troubleshooting Steps:

  • Limit Organic Solvent: Many ester linkers are first dissolved in an organic solvent like DMSO or DMF.[8] Ensure the final concentration of this solvent in the reaction mixture is low, typically not exceeding 10%, to prevent protein denaturation and precipitation.[8][9]

  • Optimize Molar Ratio: A high molar excess of the linker can lead to over-labeling, which may alter the protein's biophysical properties and cause aggregation.[5] Try reducing the molar excess of the linker.

  • Consider Hydrophilic Linkers: If your payload is hydrophobic, incorporating a hydrophilic spacer, such as polyethylene glycol (PEG), into the linker can help mitigate aggregation.[5][12]

Q4: What is the stability of a typical NHS ester in my buffer?

A4: The stability, or half-life, of an NHS ester is highly dependent on pH and temperature. As the pH increases, the half-life decreases dramatically.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.025Several hours
8.025~30-60 minutes
8.525~10-20 minutes
9.025< 10 minutes
8.54Significantly longer (several hours)
This table provides generalized data based on typical NHS ester behavior.[3][4] The exact half-life will vary depending on the specific linker structure.

Section 3: Protocols and Best Practices

To minimize ester hydrolysis, a disciplined and systematic approach to the conjugation workflow is essential.

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a robust framework for conjugating an NHS ester to a protein while minimizing hydrolysis.

1. Materials:

  • Protein of interest (1-10 mg/mL)

  • Amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5; or 0.1 M sodium bicarbonate, pH 8.3)[4][10]

  • NHS ester-containing linker

  • Anhydrous DMSO or DMF[8]

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0)[4]

  • Desalting columns for purification[9]

2. Procedure:

  • Antibody Preparation: If your protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the chosen amine-free conjugation buffer.[8][11] Adjust the protein concentration to the desired level (typically 1-10 mg/mL).[9]

  • NHS Ester Solution Preparation: Immediately before use, allow the vial of NHS ester to warm to room temperature. Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently mixing. The molar ratio of linker-to-protein must be optimized but often ranges from 5- to 20-fold molar excess.

  • Incubation: Incubate the reaction at a controlled temperature. Common conditions are 1 hour at room temperature or 2-4 hours at 4°C.[9] The longer time at a lower temperature can help minimize hydrolysis.[4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[3] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove unreacted linker, hydrolyzed linker, and quenching reagent by size-exclusion chromatography (e.g., a desalting column).[13]

Sources

Optimization

Technical Support Center: Stability of 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid

Welcome to the technical support resource for 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this molecule in aqueous buffer systems. As Senior Application Scientists, we have structured this guide to address the core chemical principles governing its stability and to provide practical, field-proven protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered when working with 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid in aqueous solutions.

Q1: What are the primary factors influencing the stability of 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid in aqueous solutions?

A1: The stability of this molecule is primarily dictated by the chemical integrity of its methyl ester functional group. Esters are susceptible to hydrolysis, a reaction where water breaks the ester bond.[1][2] The rate of this hydrolysis is significantly influenced by three main factors:

  • pH: This is the most critical factor. The hydrolysis of the ester bond is catalyzed by both acid (H⁺) and base (OH⁻).[3][4] Therefore, the compound will exhibit the lowest stability at pH extremes (highly acidic or highly alkaline) and maximum stability in a specific, typically near-neutral, pH range.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5][6] Elevated temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more quickly.[4]

  • Buffer Species and Ionic Strength: While less pronounced than pH and temperature, the composition of the buffer itself can influence reaction rates. Some buffer components can act as nucleophiles or catalysts, and high ionic strength can also slightly alter reaction kinetics.[3]

Q2: What is the primary degradation pathway for this molecule in aqueous buffers?

A2: The principal degradation pathway is the hydrolysis of the methyl ester group. This reaction cleaves the ester bond, yielding two products: the parent dicarboxylic acid, 3-(2-(3-carboxypropoxy)ethoxy)propanoic acid , and methanol . The ether linkages within the molecule are generally stable under typical aqueous buffer conditions.

This hydrolysis reaction is often irreversible, especially under alkaline conditions where the resulting carboxylate salt is formed.[2]

G parent 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid (Parent Compound) degradant 3-(2-(3-carboxypropoxy)ethoxy)propanoic acid (Diacid Degradant) parent->degradant Hydrolysis methanol Methanol (CH₃OH) parent->methanol Hydrolysis water H₂O water->parent catalyst H⁺ or OH⁻ (Catalyst) catalyst->parent

Caption: Primary hydrolysis pathway of the parent compound.

Q3: At what pH range is the compound most stable?

A3: For most simple esters, maximum stability is typically observed in the slightly acidic pH range of 4 to 6. Under strongly acidic conditions (pH < 3), the hydrolysis is specifically acid-catalyzed. In alkaline conditions (pH > 8), the reaction is base-catalyzed, which is generally a much faster and more significant degradation pathway for esters.[3][4] It is crucial to experimentally determine the optimal pH for your specific application if long-term stability is required.

pH RangeRelative Rate of HydrolysisPrimary Mechanism
1 - 3Moderate to HighAcid-Catalyzed
4 - 6Low (Most Stable) Minimal Catalysis
7 - 8Low to ModerateBase-Catalyzed (initiation)
> 9High to Very High Base-Catalyzed
Caption: Conceptual relationship between pH and ester hydrolysis rate.
Q4: How does temperature affect the stability of the compound?

A4: The rate of hydrolysis is highly dependent on temperature. As a general rule, for many chemical reactions, the rate can double for every 10°C increase in temperature.[6] Therefore, to ensure the stability of 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid, especially in solution:

  • Stock Solutions: Prepare concentrated stock solutions in a suitable, dry organic solvent (e.g., DMSO, Ethanol) and store them at -20°C or -80°C.

  • Aqueous Buffers: Prepare fresh aqueous solutions for each experiment. If storage of aqueous aliquots is unavoidable, they should be flash-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Experiments: For prolonged experiments at 37°C or higher, be aware that significant degradation may occur. It is advisable to run a preliminary stability test under your specific experimental conditions.

Q5: My experimental results are inconsistent. Could degradation of the compound be the cause?

A5: Yes, inconsistent results are a classic sign of analyte instability. If the compound degrades over the course of an experiment or during storage, its effective concentration will decrease, leading to poor reproducibility. The troubleshooting workflow below can help you diagnose the issue.

G start Inconsistent Experimental Results check_purity 1. Analyze Stock Solution Purity (e.g., by HPLC-MS) start->check_purity is_pure Is stock >95% pure? check_purity->is_pure check_stability 2. Perform a Time-Course Stability Study in Experimental Buffer is_pure->check_stability Yes degraded_stock Issue: Degraded Stock Solution. Procure new material. is_pure->degraded_stock No is_stable Is compound stable under experimental conditions? check_stability->is_stable remediate 3. Implement Corrective Actions is_stable->remediate No stable_ok Issue is not compound stability. Investigate other experimental variables. is_stable->stable_ok Yes remediate_list • Prepare fresh solutions • Adjust buffer pH to 4-6 • Lower experiment temperature • Reduce experiment duration remediate->remediate_list

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocol: Stability Assessment by HPLC-UV

This protocol provides a robust, stability-indicating method to quantify 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid and its primary diacid degradant. A stability-indicating method is one that can accurately separate the drug substance from its degradation products.[7]

1. Materials & Reagents
  • 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid (Reference Standard)

  • Aqueous Buffers (e.g., pH 3, 5, 7.4, 9)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Phosphoric Acid or Formic Acid (for mobile phase modification)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Time-Point Analysis prep_stock 1. Prepare 10 mg/mL stock in Acetonitrile prep_working 2. Dilute stock to 100 µg/mL in desired aqueous buffers (pH 3, 5, 7.4, 9) prep_stock->prep_working prep_t0 3. Immediately inject 'Time 0' sample for each pH prep_working->prep_t0 prep_incubate 4. Incubate remaining samples at desired temperature (e.g., 40°C) prep_t0->prep_incubate analysis_pull 5. Pull aliquots at specified time points (e.g., 2, 4, 8, 24h) prep_incubate->analysis_pull analysis_inject 6. Inject onto HPLC-UV system analysis_pull->analysis_inject analysis_quant 7. Quantify peak area of parent and degradant analysis_inject->analysis_quant

Caption: Experimental workflow for conducting a stability study.

3. Chromatographic Conditions
  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or Gradient elution.

    • Example Isocratic: 30:70 ACN:Water with 0.1% Phosphoric Acid.

    • Rationale: The parent compound is more non-polar than its diacid degradant. The reversed-phase column will retain the parent compound longer. The acidic mobile phase ensures the carboxylic acid groups are protonated for consistent retention.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: As the molecule lacks a strong chromophore, detection at low UV (e.g., 205-215 nm) is recommended. A mass spectrometer (LC-MS) would provide higher sensitivity and specificity.[8][9]

  • Injection Volume: 10 µL

4. Procedure
  • Stock Solution: Prepare a 10 mg/mL stock solution of the compound in ACN.

  • Working Solutions: For each buffer condition (e.g., pH 3, 5, 7.4, 9), dilute the stock solution to a final concentration of 100 µg/mL.

  • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC to establish the initial concentration and purity.

  • Incubation: Place the vials containing the remaining working solutions in a temperature-controlled environment (e.g., a 40°C oven for an accelerated study).

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each vial and inject it into the HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T₀. The appearance of a new, earlier-eluting peak is indicative of the more polar diacid degradant.

Troubleshooting Guide
IssuePossible CauseRecommended Action
No peak or very small peak for parent compound Complete and rapid degradation.Check the pH of your buffer. Highly alkaline conditions (pH > 9) can cause hydrolysis within minutes. Re-run the experiment starting with a milder pH (e.g., 7.4).
Multiple unexpected peaks appear over time Complex degradation, presence of impurities, or interaction with buffer components.Use LC-MS to identify the mass of the unknown peaks.[8] Ensure the purity of the starting material and use high-purity buffer reagents.
Peak for parent compound is broad or tailing Poor chromatography, often due to pH mismatch between sample and mobile phase.Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% phosphoric or formic acid) to suppress the ionization of the carboxylic acid group.
Inconsistent results between replicates Inaccurate solution preparation; temperature fluctuations; variable injection volumes.Use calibrated pipettes and ensure thorough mixing. Use a temperature-controlled autosampler and oven. Validate the analytical method for precision.[7]
References
  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. (2006). Journal of the American Chemical Society. [Link]

  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (2019). SSRG International Journal of Applied Chemistry. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Specialty Chemical Manufacturer & Supplier. [Link]

  • The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. (1977). Biochemical Journal. [Link]

  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. (2009). American Association of Drilling Engineers. [Link]

  • What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series? (2017). Quora. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. (1982). Journal of the American Chemical Society. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. (2006). Journal of Pharmaceutical Sciences. [Link]

  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (2004). Journal of Chromatography A. [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (2024). Molecules. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2023). Industrial & Engineering Chemistry Research. [Link]

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. (2009). Molecular Pharmaceutics. [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (2008). TrAC Trends in Analytical Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for PEGylated Small Molecules

Welcome to the Technical Support Center for the purification of PEGylated small molecules. Conjugating Polyethylene Glycol (PEG) to small molecule active pharmaceutical ingredients (APIs) significantly improves their aqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of PEGylated small molecules. Conjugating Polyethylene Glycol (PEG) to small molecule active pharmaceutical ingredients (APIs) significantly improves their aqueous solubility, extends their circulation half-life, and shields them from rapid renal clearance[1].

However, the purification of these conjugates presents a unique physicochemical challenge: the mass and hydrodynamic volume of the PEG chain often dwarf the small molecule. Because a 500 Da drug conjugated to a 20 kDa PEG results in a molecule that is 97.5% PEG by mass, the conjugate behaves almost identically to unreacted PEG in solution. This guide provides field-proven, causality-driven methodologies to isolate your target conjugate from complex reaction mixtures.

Core Workflow: Selecting the Right Purification Strategy

The selection of a purification method depends entirely on how the small molecule alters the baseline properties (charge, hydrophobicity, or solubility) of the native PEG chain.

G Start Crude PEGylation Mixture (Small Molecule + PEG + Conjugate) RemoveSM Step 1: Remove Unreacted Small Molecule (Dialysis / SEC) Start->RemoveSM Decision1 Is the Small Molecule Highly Charged? RemoveSM->Decision1 IEX Ion Exchange Chromatography (IEX) Exploits charge shielding by PEG Decision1->IEX Yes Decision2 Significant Hydrophobicity Shift upon Conjugation? Decision1->Decision2 No RPHPLC Reversed-Phase HPLC (RP-HPLC) (Gold Standard for Small Molecules) Decision2->RPHPLC Yes Extraction Liquid-Liquid Extraction or Precipitation Decision2->Extraction No

Decision matrix for selecting PEGylated small molecule purification methods.

Quantitative Comparison of Chromatographic Methods
Purification MethodSeparation PrincipleTypical Resolution (Rs)Loading CapacityTarget Impurity Removed
RP-HPLC HydrophobicityHigh (

)
1 – 5 mg/mL resinUnreacted PEG
SEC Hydrodynamic RadiusVery Low (

)
10 – 20 mg/mL resinUnreacted Small Molecule
IEX Surface ChargeMedium (

1.0 – 1.5)
20 – 50 mg/mL resinUnreacted PEG (If drug is charged)
Precipitation Differential SolubilityN/A (Bulk method)> 100 mg/mLBulk Unreacted PEG / Salts

Self-Validating Protocol: RP-HPLC Method for PEGylated Small Molecules

Reversed-Phase HPLC (RP-HPLC) is the gold standard for this application. Even a minor hydrophobic contribution from a small molecule can alter the retention time of the conjugate relative to the highly hydrophilic unreacted PEG[2].

Causality Note: PEG chains are highly flexible and can irreversibly entangle with dense, long alkyl chains (like C18). Therefore, wide-pore C4 or C8 columns are strictly recommended to prevent poor recovery and peak tailing[3].

Phase 1: System Suitability & Validation Check
  • Prepare Standards: Prepare separate 1 mg/mL solutions of (A) Unreacted PEG, (B) Unreacted Small Molecule, and (C) the Crude Mixture in 95% Mobile Phase A / 5% Mobile Phase B.

  • Inject Blank: Run a gradient blank to establish a baseline.

  • Inject Standard A (PEG): Confirm the peak width. If the unreacted PEG peak is broader than 2 minutes, increase the column compartment temperature to 45°C. Why? Elevated temperatures reduce mobile phase viscosity, improving the mass transfer rate of the bulky PEG polymer into the stationary phase pores[3].

Phase 2: Chromatographic Run
  • Column Setup: Install a wide-pore (300 Å) C4 column (e.g., Jupiter C4)[3].

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile. (Note: If performing LC-MS, substitute TFA with 0.1% Formic Acid or Difluoroacetic acid to prevent ion suppression[4]).

  • Gradient Elution: Run a highly shallow linear gradient of 1% to 2% Phase B per minute [3].

    • Why? The structural difference between unreacted PEG and the conjugate is minimal. A steep gradient will cause both species to co-elute in a single unresolved peak.

  • Detection: Monitor UV absorbance at the

    
     of the small molecule. If the small molecule lacks a UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[5].
    
Phase 3: Fraction Validation
  • Collect fractions based on the detector signal.

  • Orthogonal Verification: Spot 2 µL of each fraction onto a silica TLC plate. Stain with iodine vapor (which universally stains PEG chains brown) to confirm the absence of unreacted PEG in your product fractions[6].

Troubleshooting Guide & FAQs

Q1: Why is my PEGylated small molecule co-eluting with unreacted PEG during Size Exclusion Chromatography (SEC)? A: This is a fundamental limitation of SEC for small molecule conjugates. SEC separates molecules based on their hydrodynamic volume[7]. PEG coordinates 2 to 3 water molecules per ethylene oxide unit, creating a massive hydration shell. Adding a <1 kDa small molecule to a 20 kDa PEG changes its hydrodynamic radius by less than 1%. Because the size difference is negligible, SEC cannot resolve the two peaks[2]. Solution: Use SEC only as a preliminary step to remove the unreacted small molecule, then switch to RP-HPLC or IEX to separate the conjugate from unreacted PEG.

Q2: I am experiencing severe peak tailing and broad peaks on my RP-HPLC column. How can I optimize this? A: Peak tailing in PEGylated molecules is usually caused by two factors:

  • Secondary Interactions: The oxygen atoms in the PEG backbone can hydrogen-bond with unendcapped silanol groups on the silica stationary phase[5]. Solution: Ensure you are using a fully endcapped column and include an ion-pairing agent like 0.1% TFA in your mobile phase[4].

  • Polydispersity: Standard PEG reagents are polydisperse (a mixture of varying chain lengths). This naturally creates a broader peak than a monodisperse small molecule[6]. Solution: Increase the column temperature to 45°C to improve peak sharpness[3], or source monodisperse (discrete) PEG reagents for your synthesis.

Q3: My PEGylated product streaks badly on silica gel during flash chromatography. Is there an alternative for bulk purification? A: Streaking is common due to the high polarity of PEG and its strong interaction with the acidic silanol groups on silica[5]. If RP-HPLC is not scalable for your current batch, consider Salt-Assisted Phase Transformation (Precipitation) . PEG has a unique property where it can be salted out of aqueous solutions. Solution: Dissolve your crude mixture in water and slowly add ammonium sulfate. The PEG-conjugate and unreacted PEG will precipitate out as a semisolid, leaving the unreacted small molecule in the aqueous supernatant[6]. Alternatively, cold diethyl ether precipitation is highly effective for crashing out PEGylated species while leaving lipophilic small molecule impurities in solution[5].

Q4: I am using Ion Exchange Chromatography (IEX), but my conjugate isn't binding to the resin, even though my small molecule is highly basic. A: This is a phenomenon known as "charge shielding." The massive, hydrated PEG chain wraps around the small molecule and physically blocks the charged functional groups from interacting with the IEX resin[7]. Solution: Methodically screen your mobile phase pH. Lowering the pH significantly below the pKa of your basic small molecule can sometimes force enough protonation to counteract the shielding effect[7]. If binding still fails, switch to RP-HPLC.

References

  • Phenomenex. "Investigations into Improving the Separation of PEGylated Proteins." Phenomenex Application Notes. Available at:[Link]

  • Riley, T., & Riggs-Sauthier, J. "The Benefits and Challenges of PEGylating Small Molecules." Pharmaceutical Technology, 2008. Available at:[Link]

  • E. Khoshdel, et al. "Novel Method for the Isolation of Proteins and Small Target Molecules from Biological and Aqueous Media by Salt-Assisted Phase Transformation of Their PEGylated Recognition Counterparts." ACS Omega, 2021. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with Short PEG2 Linkers

Core Concept: The "Goldilocks" Mechanics of PEG2 In bioconjugation, steric hindrance is often a binary problem: the reactive groups are either accessible or they are not. However, the solution is rarely "longer is better...

Author: BenchChem Technical Support Team. Date: March 2026

Core Concept: The "Goldilocks" Mechanics of PEG2

In bioconjugation, steric hindrance is often a binary problem: the reactive groups are either accessible or they are not. However, the solution is rarely "longer is better."

While long PEG chains (PEG12-PEG24) provide excellent solubility and shielding, they introduce a high entropic penalty . They are "floppy" and can wrap around the protein, inadvertently burying the active site you are trying to access.

Short PEG2 (Diethylene Glycol) linkers occupy a critical "Goldilocks" zone:

  • Length (~9-10 Å): Sufficient to push a reactive group (e.g., NHS, Maleimide) out of the immediate hydration shell of a bulky protein.

  • Rigidity: Short enough to maintain a relatively extended conformation, preventing the "back-folding" seen with longer polymers.

  • Hydrophilicity: Unlike alkyl spacers (C6), PEG2 recruits water molecules, preventing hydrophobic collapse of payloads (e.g., toxins, fluorophores) onto the protein surface.

Troubleshooting Guide: Bioconjugation & ADCs

Q1: I am conjugating a hydrophobic payload (e.g., PBD dimer) to an antibody using an alkyl linker, but I see massive precipitation and low DAR (Drug-Antibody Ratio). Why?

Diagnosis: Hydrophobic Collapse & Aggregation. Technical Insight: Alkyl linkers (like SMCC) add hydrophobicity to an already hydrophobic payload. When you attempt to conjugate this to a hydrophilic antibody, the payload "collapses" onto the protein surface to hide from water, or the conjugates aggregate with each other.

The Fix: Switch to a PEG2 or PEG4 spacer .

  • Mechanism: The oxygen atoms in the PEG2 backbone form hydrogen bonds with solvent water. This creates a "hydration shield" around the hydrophobic payload.

  • Result: The payload remains solvated and extended away from the antibody surface, allowing the conjugation reaction to proceed without precipitation.

Data Comparison: Alkyl vs. PEG2 Linkers in ADCs

FeatureAlkyl Linker (e.g., C6)PEG2 LinkerImpact on Experiment
Water Solubility Low (Hydrophobic)High (Hydrophilic)PEG2 prevents aggregation of conjugates.[1]
Conformation Rigid / Semi-rigidSemi-flexiblePEG2 reduces steric clashes without "floppiness."
Immunogenicity High (Potential hapten)Low (Stealth)PEG2 masks the payload from immune surveillance.
Aggregation High RiskLow RiskCritical for high-concentration formulations.
Q2: My NHS-PEG2-Biotin labeling yield is low (<20%) on a membrane protein. I increased the molar excess to 50x, but it didn't help.

Diagnosis: Hydrolysis Competition or pH Mismatch. Technical Insight: NHS esters are unstable. In aqueous buffers, they compete between reacting with the primary amine (your target) and hydrolyzing with water (waste). Simply adding more reagent often fails because the reagent precipitates or hydrolyzes before it finds the target.

The Fix: Optimize the Local Environment rather than concentration.

  • Solvent: Dissolve the PEG2 reagent in dry DMSO or DMF immediately before use. Do not store stock solutions.

  • pH Control: Ensure your buffer is pH 7.2–8.0. Below 7.0, amine reactivity is too slow; above 8.5, hydrolysis dominates.

  • Protocol Adjustment: See the Standardized NHS-PEG2 Coupling Protocol below.

Visualizing the Steric Solution

The following diagram illustrates why PEG2 succeeds where Alkyl (too hydrophobic) and PEG24 (too entropic) fail.

StericShielding cluster_Alkyl Scenario A: Alkyl Linker cluster_PEG24 Scenario B: Long PEG (PEG24) cluster_PEG2 Scenario C: Short PEG (PEG2) Protein Target Protein (Bulky Surface) Alkyl Hydrophobic Collapse Protein->Alkyl Hydrophobic Interaction PEG24 Entropic Shielding (Wraps Protein) Protein->PEG24 Back-folding PEG2 Hydration Shield (Extended) Protein->PEG2 Solvated Extension ResultA Aggregation & Low Yield Alkyl->ResultA ResultB Active Site Buried PEG24->ResultB ResultC Optimal Conjugation PEG2->ResultC

Caption: Comparison of linker behaviors. PEG2 provides extension without the hydrophobic collapse of alkyls or the steric masking of long PEGs.

Troubleshooting Guide: PROTACs & Linkerology

Q3: I am designing a PROTAC. I used a PEG2 linker, but I see no degradation of the Target Protein (POI), even though the binary binding to E3 and POI is strong.

Diagnosis: Steric Clash in the Ternary Complex. Technical Insight: In PROTACs, the linker must span the gap between the E3 ligase and the POI to allow ubiquitination.[] If PEG2 is too short, the two proteins collide (steric clash) before a stable ternary complex can form. Conversely, if it is too long, you get the "Hook Effect" (non-cooperative binding).

The Fix: Perform a Linker Scan .

  • Workflow: Synthesize a small library: PEG2, PEG3, PEG4, and PEG5.

  • Logic: PEG units add discrete length increments (~3-4 Å per unit). If PEG2 fails due to clash, PEG3 or PEG4 often relieves this tension.

  • Note: If PEG4 fails, consider switching to a rigid linker (e.g., piperazine) rather than just going longer, to reduce the entropic penalty of bringing two proteins together.

PROTAC_Optimization Start PROTAC Design (PEG2 Linker) CheckBinding Check Binary Binding (POI & E3) Start->CheckBinding Decision Binding Confirmed? CheckBinding->Decision NoDegradation No Degradation Observed Decision->NoDegradation Yes Hypothesis1 Linker Too Short (Steric Clash) NoDegradation->Hypothesis1 Hypothesis2 Linker Too Long (Hook Effect) NoDegradation->Hypothesis2 Action1 Try PEG3 / PEG4 Hypothesis1->Action1 Action2 Try Rigid Linker (Piperazine) Hypothesis2->Action2

Caption: Decision tree for PROTAC linker optimization when PEG2 fails to induce degradation.

Experimental Protocol: High-Efficiency NHS-PEG2 Coupling

Objective: Conjugate an NHS-PEG2-Payload to a Lysine-rich protein with >80% efficiency.

Reagents:

  • Protein (1-5 mg/mL in PBS, pH 7.4). Crucial: Must be free of Tris, Glycine, or BSA.

  • NHS-PEG2-Reagent (Store at -20°C under desiccant).[3]

  • Anhydrous DMSO or DMF.

  • Desalting Column (e.g., Zeba Spin or PD-10).

Step-by-Step Workflow:

  • Preparation:

    • Equilibrate the NHS-PEG2 reagent vial to room temperature before opening to prevent moisture condensation (which hydrolyzes the NHS ester).[3]

    • Calculate the molar excess. For PEG2 linkers, start with 20-fold molar excess over the protein.[3]

  • Solubilization (The Critical Step):

    • Dissolve the NHS-PEG2 reagent in anhydrous DMSO to a concentration of 10 mM.

    • Why? NHS esters hydrolyze in minutes in water but are stable for hours in dry DMSO.

  • Reaction:

    • Add the DMSO solution to the protein sample.[3] Ensure the final DMSO concentration is <10% (v/v) to avoid protein denaturation.

    • Incubate for 30-60 minutes at Room Temperature or 2 hours on ice.

    • Tip: Do not incubate overnight. The reaction is finished within 1 hour; extended time only risks protein aggregation.

  • Quenching:

    • Add 1M Tris (pH 8.0) or 1M Glycine to a final concentration of 50 mM. Incubate for 15 minutes.

    • Why? This reacts with any remaining NHS ester, preventing it from reacting with other proteins or surfaces later.

  • Purification:

    • Pass the sample through a desalting column equilibrated with your storage buffer (e.g., PBS) to remove the hydrolyzed linker and quenchers.

References & Authoritative Sources

  • Thermo Fisher Scientific. MM(PEG)n and MS(PEG)n Reagents User Guide. (Detailed kinetics of NHS and Maleimide PEGylation). Link

  • BroadPharm. PEG Linkers: A Key Linker That Facilitates Drug-targeted ADC Therapy. (Review of PEG2 vs PEG24 in ADCs). Link

  • BenchChem. The Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy. (Comparative data on aggregation and pharmacokinetics). Link[4]

  • Lawrence, C. et al. "The Impact of Linker Length on PROTAC Efficacy." J. Med. Chem. (Discussion of ternary complex geometry).

  • Greg T. Hermanson. Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive textbook on bioconjugation chemistry).

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Reactions Involving Acid-PEG2-methyl Ester

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge: the effic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge: the efficient removal of unreacted Acid-PEG2-methyl ester from reaction mixtures. As a discrete PEG (dPEG®) linker, its unique properties—small size, hydrophilicity, and dual functionality—necessitate carefully chosen purification strategies. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to adapt and optimize these methods for your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the primary challenges in removing unreacted Acid-PEG2-methyl ester? The main difficulties stem from its physicochemical properties. It is a small molecule, making separation from other small-molecule products by size-based methods like dialysis or standard size-exclusion chromatography (SEC) ineffective.[] Its polyethylene glycol backbone renders it highly soluble in both aqueous solutions and many polar organic solvents, complicating simple liquid-liquid extractions.[2][3] Finally, the presence of both a carboxylic acid and a methyl ester means its polarity and charge can be manipulated, but also creates potential stability issues.[4][5]

Q2: I've coupled a large protein to the linker's carboxylic acid group. What is the easiest removal method? For large biomolecules such as proteins, antibodies, or nanoparticles, the significant size difference between the conjugate and the small linker is your greatest advantage.

  • Size-Exclusion Chromatography (SEC): This is a highly effective and common method. The large PEGylated protein will elute in the void volume or early fractions, while the small, unreacted linker will be retained longer on the column and elute later.[]

  • Dialysis or Diafiltration: Using a dialysis membrane with an appropriate molecular weight cutoff (MWCO), such as 3-5 kDa, will efficiently remove the low molecular weight linker (MW ≈ 148.15 g/mol ) while retaining the much larger conjugate.[6]

Q3: My product is also a small molecule. How can I separate it from the excess linker? This is the most challenging scenario and requires exploiting more subtle chemical differences.

  • Reverse-Phase Chromatography (RP-HPLC): This is often the most powerful method. The Acid-PEG2-methyl ester is highly polar and will typically elute very early in the gradient, often with the solvent front. If your product has more hydrophobic character, it will be retained longer on the C18 or C8 column, allowing for excellent separation.[][7]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. At a pH above its pKa (~4.5), the linker's carboxylic acid is deprotonated, giving it a net negative charge. If your product is neutral, cationic, or less anionic, anion-exchange chromatography can be used to bind the linker while your product flows through or elutes at a lower salt concentration.[]

  • pH-Mediated Liquid-Liquid Extraction (LLE): This technique manipulates the linker's charge to move it between aqueous and organic phases. This is most effective when your product has significantly different solubility properties. (See Part 2 for a detailed protocol).

Q4: Can the methyl ester group hydrolyze during workup? Yes, the methyl ester can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or heat.[8][9][10][11] This would convert the linker into a di-acid species, which may complicate purification by changing its chromatographic behavior. Whenever possible, use moderate pH conditions (pH 5-8) and room temperature during workup and purification. If you must use harsh pH, minimize the exposure time.

Q5: How can I monitor the success of my purification? A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Using detectors like UV-Vis (if your product has a chromophore), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) can effectively monitor the disappearance of the linker, which lacks a strong chromophore.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming the removal of the linker and verifying the mass of your final product.[13]

Part 2: In-Depth Purification and Troubleshooting Guides

This section provides detailed experimental workflows and troubleshooting advice for the most common and effective purification techniques.

Method 1: pH-Mediated Liquid-Liquid Extraction (LLE)

Causality Behind the Choice: This method is ideal for products that are neutral or basic and have good solubility in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). It exploits the ionizable carboxylic acid on the linker. At low pH, the acid is protonated (neutral), increasing its organic solubility. At high pH, it is deprotonated (anionic salt), driving it into the aqueous phase.[14]

Experimental Protocol:

  • Initial Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and an equal volume of water.

  • Basic Wash (Removes Linker): Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ~8.5) and mix gently by inverting the funnel 5-10 times to avoid emulsion.

  • Separation: Allow the layers to separate. The deprotonated linker (now a sodium salt) will partition into the aqueous layer. Drain the aqueous layer.

  • Repeat: Repeat the basic wash (steps 2-3) two more times to ensure complete removal of the linker.

  • Acidic/Neutral Wash (Removes Salts): Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Mandatory Visualization:

LLE_Workflow cluster_start Initial State cluster_wash Purification Step cluster_result Separated Phases start Reaction Mixture in Organic Solvent (e.g., EtOAc) wash Wash with aq. NaHCO₃ (pH 8.5) start->wash Add to separatory funnel organic Organic Layer (Contains Neutral/Basic Product) wash->organic Retain aqueous Aqueous Layer (Contains Anionic Linker Salt) wash->aqueous Discard

Caption: Workflow for removing the acidic linker via basic liquid-liquid extraction.

Troubleshooting Guide: LLE

Problem Potential Cause Solution
Persistent Emulsion Vigorous shaking; high concentration of amphiphilic molecules. Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase. Perform gentle inversions instead of shaking. If necessary, centrifuge the mixture at low speed.
Product Lost to Aqueous Layer The product itself is acidic and becomes deprotonated and water-soluble during the basic wash. Avoid LLE if your product is acidic. Use reverse-phase chromatography instead. Alternatively, use a milder base like dilute sodium carbonate if the pKa difference between your product and the linker is large enough.

| Incomplete Linker Removal | Insufficient number of washes or inefficient partitioning. | Increase the number of basic washes to 3-4. Ensure the pH of the aqueous layer is indeed >8 after mixing. Use a larger volume of the aqueous wash solution. |

Method 2: Reverse-Phase Chromatography (Flash or HPLC)

Causality Behind the Choice: This technique separates compounds based on their hydrophobicity.[] The C18 (or other nonpolar) stationary phase retains hydrophobic molecules more strongly. The highly polar Acid-PEG2-methyl ester has minimal interaction and elutes quickly, making this method excellent for purifying products that are even moderately more hydrophobic than the linker.

Experimental Protocol (General Gradient):

  • Sample Preparation: If the reaction was run in a high-boiling solvent like DMF or DMSO, dilute the mixture with water or buffer to reduce the organic content before loading. If the sample is solid, dissolve it in a minimal amount of a strong solvent (e.g., DMSO) and then dilute.

  • Column Equilibration: Equilibrate the C18 column with your starting mobile phase (e.g., 95% Water / 5% Acetonitrile, both with 0.1% TFA or formic acid).

  • Sample Loading: Load the prepared sample onto the column.

  • Elution Gradient:

    • Begin with a shallow gradient to ensure the polar linker washes off the column completely. For example, hold at 5% Acetonitrile for 2-3 column volumes.

    • Gradually increase the percentage of the organic solvent (e.g., Acetonitrile) to elute your product. A typical gradient might be 5% to 95% Acetonitrile over 20-30 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them using TLC, HPLC, or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation or lyophilization.

Troubleshooting Guide: Reverse-Phase Chromatography

Problem Potential Cause Solution
Poor Separation (Co-elution) The product is also very polar; the elution gradient is too steep. Use a shallower gradient (e.g., increase organic phase by 1-2% per minute). Try a different stationary phase (e.g., C8, Phenyl) or a more polar-endcapped column.
Product Doesn't Elute The product is very hydrophobic and irreversibly binds to the column under the chosen conditions. Ensure the final mobile phase is strong enough (e.g., 95-100% Acetonitrile or Methanol). Consider adding a different organic modifier like isopropanol.

| Tailing or Broad Peaks | Secondary interactions with the silica backbone; column overloading. | Add an ion-pairing agent like TFA (0.1%) to both mobile phases to sharpen acidic/basic analyte peaks. Reduce the amount of sample loaded onto the column. |

Method 3: Solid-Phase Extraction (SPE)

Causality Behind the Choice: SPE is essentially a simplified, low-pressure form of chromatography, ideal for rapid cleanup.[15][16][17][18] You can use either a reverse-phase (RP) or ion-exchange (IEX) mechanism depending on the properties of your product relative to the linker.

Experimental Protocol (Anion-Exchange SPE): This protocol assumes your product is neutral or cationic and you want to bind the anionic linker.

  • Sorbent Selection: Choose a strong anion-exchange (SAX) or weak anion-exchange (WAX) SPE cartridge.

  • Conditioning: Condition the cartridge by passing 2-3 cartridge volumes of methanol, followed by 2-3 volumes of deionized water, and finally 2-3 volumes of a high pH buffer (e.g., 25 mM Tris, pH 8.5). This ensures the stationary phase is properly solvated and charged.[16]

  • Sample Loading: Adjust the pH of your reaction mixture to match the conditioning buffer (pH > 6) to ensure the linker's carboxyl group is deprotonated. Load the sample onto the cartridge at a slow, steady flow rate. Your product should pass through.

  • Washing: Wash the cartridge with the conditioning buffer to elute any remaining product.

  • Elution (Optional): If you needed to bind your product and elute the linker, you would now elute your product with a high-salt or low-pH buffer. To remove the bound linker from the cartridge before disposal, you can wash it with a low pH buffer (e.g., 0.1 M HCl) or a high salt buffer.

  • Collection: Collect the flow-through and wash fractions, which contain your purified product.

Mandatory Visualization:

SPE_Workflow cluster_prep Cartridge Preparation cluster_load Sample Processing cluster_collect Result Condition 1. Condition (Methanol -> Water -> Buffer) Load 2. Load Sample (pH > 6) Condition->Load Wash 3. Wash (Buffer) Load->Wash Collect Collect Flow-Through (Contains Purified Product) Wash->Collect Discard Discard Cartridge (Bound Linker) Wash->Discard End

Caption: Workflow for purification using anion-exchange solid-phase extraction (SPE).

Troubleshooting Guide: SPE

Problem Potential Cause Solution
Linker "Breaks Through" (Doesn't Bind) Incorrect pH; cartridge overloaded; wrong sorbent type. Ensure the sample pH is at least 1.5-2 units above the linker's pKa (~4.5). Use a larger cartridge or less sample. Confirm you are using an anion-exchange, not a reverse-phase, cartridge.
Product is Retained on Cartridge Product is also anionic or has strong non-specific interactions. If the product is also anionic, SPE is not suitable. Try reverse-phase SPE. To reduce non-specific binding, you can add a small amount of organic solvent to the wash buffer.

| Low Product Recovery | Sample loaded too quickly; product precipitated on the cartridge. | Decrease the flow rate during sample loading and washing. Ensure your product is fully soluble in the loading buffer. |

Part 3: Physicochemical Data & Stability

Understanding the core properties of the reagent is fundamental to designing a successful purification strategy.

Table 1: Properties of Acid-PEG2-methyl ester

Property Value Significance for Purification
Chemical Formula C₆H₁₂O₄[2] ---
Molecular Weight 148.15 g/mol [2] Too small for removal from large molecules by standard dialysis/SEC.
Appearance Colorless to pale yellow liquid/oil ---
Solubility Soluble in water, DMSO, DMF, DCM, and other polar organic solvents.[3][19] High water solubility makes removal by simple organic/aqueous extraction challenging without pH manipulation.
pKa of Carboxylic Acid ~4.5 (estimated) Crucial for designing IEX and pH-mediated LLE methods. The group is charged at pH > 5.

| Reactivity | Carboxylic acid reacts with amines (after activation).[2][20] Methyl ester is relatively stable but can be hydrolyzed or undergo transamidation.[21] | Ester hydrolysis under harsh pH can create a di-acid byproduct, complicating purification. |

References
  • Lopes, A. M., et al. (2012). Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. Green Chemistry, 14(9), 2493-2501. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]

  • Google Patents. (2010). US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Available at: [Link]

  • Macherey-Nagel. (n.d.). Solid phase extraction (SPE) Information. Available at: [Link]

  • Al-Balkhi, M. H., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of AOAC International, 105(1), 10-25. Available at: [Link]

  • PromoChrom. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. Available at: [Link]

  • Agilent. (n.d.). Solid Phase Extraction (SPE) Cartridges, Well Plates, Sorbents. Available at: [Link]

  • ResearchGate. (2019). What is an easy and efficient way to remove unreacted peg and drug after formation of peg-drug conjugate from reaction mixture?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • AxisPharm. (n.d.). Acid-PEG-mono-methyl ester. Available at: [Link]

  • Google Patents. (1981). US4250328A - Method for separation of an ester from a reaction mixture.
  • Gurlin, C. G., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. ACS Omega, 3(11), 15919-15926. Available at: [Link]

  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • BioProcess International. (2020). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of PEG in various solvents. Available at: [Link]

  • Chen, Y. T., et al. (2021). A simple, economical, and high-yield method for polyethylene glycol-based extraction of follicular and serum-derived extracellular vesicles. Journal of Ovarian Research, 14(1), 133. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
  • HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]

  • Waters Corporation. (n.d.). Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of PEG Ester Linkers

The following guide serves as a Technical Support Center for researchers working with PEG ester linkers. It is designed to move beyond basic datasheet instructions, offering a mechanistic understanding of stability issue...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Center for researchers working with PEG ester linkers. It is designed to move beyond basic datasheet instructions, offering a mechanistic understanding of stability issues and field-proven protocols to prevent experimental failure.

Current Status: Operational Topic: Prevention of Hydrolytic and Oxidative Degradation in PEG Ester Reagents Audience: Senior Scientists, Process Engineers, Drug Development Leads

Core Knowledge Base: The Chemistry of Degradation

Before implementing storage protocols, it is critical to understand the two primary enemies of PEG ester linkers: Hydrolysis and Oxidation .

A. Hydrolysis (The "Moisture" Problem)

Most "PEG ester linkers" refer to N-Hydroxysuccinimide (NHS) esters used for bioconjugation. These are kinetically trapped high-energy bonds designed to react with amines.

  • Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon of the ester. This releases the NHS group and leaves a non-reactive carboxylic acid PEG, rendering the reagent useless for conjugation.

  • Critical Factor: This reaction is pH and temperature-dependent. At pH > 8.0, hydrolysis competes aggressively with the desired conjugation reaction. In storage, even trace atmospheric moisture drives this pathway.

B. Oxidation (The "Ether" Problem)

The poly(ethylene glycol) backbone itself contains repeating ether linkages (-CH₂-CH₂-O-).

  • Mechanism: In the presence of oxygen and light, ether bonds undergo auto-oxidation to form hydroperoxides .

  • Impact: Peroxides are silent killers. They do not necessarily break the PEG chain immediately but can oxidize sensitive amino acids (like Methionine, Tryptophan) on your protein payload during the conjugation reaction.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of PEG NHS esters under poor storage conditions.

Troubleshooting

Minimizing aggregation in PROTAC synthesis with PEG linkers

Technical Support Center: Minimizing Aggregation in PROTAC Synthesis with PEG Linkers Topic: Troubleshooting Aggregation, Solubility, and Purification in PEG-Linked PROTAC Synthesis Audience: Medicinal Chemists, Process...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Aggregation in PROTAC Synthesis with PEG Linkers

Topic: Troubleshooting Aggregation, Solubility, and Purification in PEG-Linked PROTAC Synthesis Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists

Introduction: The Amphiphilic Challenge

Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that synthesizing PROTACs with Polyethylene Glycol (PEG) linkers presents a unique "amphiphilic paradox." You are tethering two often highly hydrophobic warheads (POI ligand and E3 ligase ligand) with a flexible, hydrophilic PEG chain.[1]

This structure creates a surfactant-like molecule prone to supramolecular aggregation. These aggregates are not merely a solubility nuisance; they act as kinetic traps during synthesis, reducing coupling efficiency, and manifest as broad, tailing peaks during purification. This guide provides causal analysis and self-validating protocols to resolve these issues.

Part 1: Synthesis & Reaction Optimization

Q1: My coupling reaction stalls at ~50% conversion, and the reaction mixture becomes cloudy. Is this aggregation?

Diagnosis: Yes, this is likely "on-resin" or "in-solution" aggregation. Causality: As the PEG chain grows or when the final hydrophobic warhead is attached, the molecule may fold back on itself (intramolecular


-stacking) or stack with other molecules (intermolecular aggregation). This steric shielding prevents the coupling reagents from accessing the reactive amine/acid.

Troubleshooting Protocol: The "Chaotropic Disruption" Method To break these aggregates during synthesis, you must disrupt the hydrogen bonding and hydrophobic interactions stabilizing them.

  • Solvent System Switch: Move from pure DMF to NMP (N-methyl-2-pyrrolidone) or a binary mixture of DCM:DMF (1:1) . NMP has superior solvating power for hydrophobic aggregates.

  • Chaotropic Additives: Add LiCl (0.4 M) or KSCN to the reaction mixture. These salts disrupt hydrogen bond networks within the PEG/peptide backbone, keeping the chain extended.

  • High Dilution: Run the coupling at 0.05 M or lower (standard is often 0.1–0.2 M). This kinetically favors intramolecular reaction over intermolecular aggregation.

Self-Validating Check:

  • Before: Cloudy reaction mixture, stalled LC-MS peak.

  • After: Solution clears upon adding NMP/LiCl; LC-MS shows renewed product formation within 1 hour.

Q2: Which coupling reagents minimize aggregation-induced side reactions?

Recommendation: Avoid carbodiimides (EDC/DCC) for late-stage PROTAC assembly as they are slow, allowing aggregates to form.

Preferred System: HATU / HOAt / Collidine

  • Why: HOAt (1-hydroxy-7-azabenzotriazole) is superior to HOBt because the pyridine nitrogen creates a "neighboring group effect," accelerating the reaction rate faster than aggregation can occur.

  • Base Choice: Use 2,4,6-collidine instead of DIPEA. Collidine is a weaker base but less nucleophilic and sterically hindered, preventing base-catalyzed side reactions (like epimerization) in sluggish, aggregated systems.

Part 2: Purification & Isolation Strategies

Q3: My product elutes as a broad smear on RP-HPLC, or "oils out" at the injection point. How do I fix this?

Diagnosis: The "Soap Effect." Causality: In a standard water/acetonitrile gradient, the hydrophobic warheads adsorb strongly to the C18 stationary phase, while the PEG linker remains solvated in the mobile phase. This differential interaction causes peak broadening. "Oiling out" occurs when the sample is dissolved in pure DMSO (strong solvent) and injected into a high-water mobile phase (weak solvent), causing immediate precipitation.

Troubleshooting Protocol: The "Sandwich" Injection & Gradient Modification

Step 1: Sample Preparation (The Sandwich Method) Do not inject pure DMSO stocks.

  • Dissolve PROTAC in minimal DMSO.

  • Dilute 1:1 with 50% Acetonitrile/Water .

  • If precipitation occurs, add 10% Isopropanol (IPA) or THF to the sample solvent. These are "bridge solvents" that mediate between the hydrophobic PROTAC and the aqueous mobile phase.

Step 2: Stationary Phase Selection Switch from C18 to C4 or Phenyl-Hexyl columns.

  • Reasoning: C18 is often too hydrophobic. C4 allows for faster desorption. Phenyl-Hexyl columns engage in

    
    -
    
    
    
    interactions with the warheads, offering a different selectivity mechanism that often resolves PEG-based smears.

Step 3: Mobile Phase Modifiers Add 0.1% Formic Acid and10 mM Ammonium Formate .

  • Reasoning: Ionic strength helps suppress the "polyelectrolyte effect" of the PEG chain and sharpens the peak shape.

Part 3: Visualizing the Workflow

The following diagram outlines the decision logic for solvent and purification selection based on PROTAC physicochemical properties.

PROTAC_Workflow Start PROTAC Synthesis Issue Synth_Issue Reaction Stalled / Cloudy Start->Synth_Issue Synthesis Phase Purif_Issue Broad Peak / Oiling Out Start->Purif_Issue Purification Phase Solubility_Check Check Solvent System Synth_Issue->Solubility_Check Action_NMP Switch to NMP + LiCl (Disrupt Aggregates) Solubility_Check->Action_NMP High Aggregation Action_Dilution Dilute to 0.05M (Reduce Intermolecular) Solubility_Check->Action_Dilution Viscous/Gel Column_Check Stationary Phase Selection Purif_Issue->Column_Check Action_C4 Switch to C4/Phenyl-Hexyl (Reduce Retention) Column_Check->Action_C4 Strong Retention Action_CoSolvent Add IPA/THF to Sample Diluent Column_Check->Action_CoSolvent Precipitation on Inject

Caption: Decision matrix for troubleshooting aggregation during synthesis (Red path) and purification (Yellow path).

Part 4: Data & Reference Standards

Table 1: Solvent Compatibility for PEG-PROTACs Use this table to select the optimal solvent based on your linker length.

Linker Length (PEG Units)Primary RiskRecommended Reaction SolventRecommended Purification Modifier
Short (1-3 units) Steric HindranceDMF0.1% TFA (Standard)
Medium (4-8 units) Intramolecular FoldingDMF/DCM (1:1)10 mM NH₄OAc (Buffer)
Long (>8 units) Intermolecular AggregationNMP + 0.4M LiCl10-20% IPA in Mobile Phase B

Part 5: Detailed Protocol - The "Step-Wise" Synthesis

To minimize aggregation, avoid "convergent" synthesis (coupling two large fragments) if possible. Instead, use a Linear Step-Wise Approach starting from the E3 ligase ligand.

Protocol:

  • Immobilize E3 Ligand: If using solid-phase synthesis (SPPS), attach the E3 ligand to the resin first. This prevents it from aggregating in solution.

  • PEG Elongation: Couple the PEG linker.

    • Critical Step: Wash the resin with DCM after the PEG coupling to ensure the PEG chain is fully extended (PEG is highly soluble in DCM) before adding the POI ligand.

  • POI Ligand Coupling:

    • Pre-activate the POI ligand (Warhead) with HATU/Collidine in NMP for 5 minutes before adding to the resin/reaction vessel.

    • Add to the PEG-E3 complex.

    • Agitate for 4–16 hours.

  • Cleavage/Workup:

    • If solution phase: Do not use aqueous extraction if the product is amphiphilic. Remove solvent in vacuo and proceed directly to Reverse Phase Flash Chromatography.

References

  • MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]

  • ACS Publications. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Retrieved from [Link]

  • Veranova. (2024).[2] Proteolysis Targeting Chimeras (PROTACs) - Handling and Purification. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of EDC/NHS Coupling for PEG Carboxylic Acids

Welcome to our dedicated technical support center for the optimization of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, specifically tailored for polyethylene glyc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the optimization of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, specifically tailored for polyethylene glycol (PEG) carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful bioconjugation technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success through a deep understanding of the reaction mechanism and its critical parameters.

The Foundation: Understanding the Two-Step EDC/NHS Reaction

The EDC/NHS coupling reaction is a cornerstone of bioconjugation, enabling the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1][2] This process is particularly valuable for PEGylating proteins, peptides, and other biomolecules to enhance their therapeutic properties.[1][3][4]

The reaction proceeds in two distinct steps, each with its own optimal conditions:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the PEG acid to form a highly reactive and unstable O-acylisourea intermediate.[1][5] This initial step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][6][7]

  • Formation of a Semi-Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is susceptible to rapid hydrolysis in an aqueous environment, which would regenerate the starting carboxylic acid.[6][8] To mitigate this, NHS (or its water-soluble analog, Sulfo-NHS) is introduced to react with the intermediate, forming a more stable, amine-reactive NHS ester.[1][5] This NHS ester then efficiently reacts with a primary amine at a neutral to slightly basic pH (7.0-8.5) to form the desired stable amide bond.[6][9]

This two-step mechanism is crucial for preventing unwanted cross-linking when working with molecules that contain both carboxyl and amine groups, such as proteins.[10][11]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working with EDC/NHS coupling of PEG carboxylic acids.

Q1: What is the optimal pH for each step of the reaction, and why is it so critical?

A1: The pH is arguably the most critical parameter in EDC/NHS chemistry. A two-step pH process is highly recommended for optimal results.[6][7]

  • Activation Step (pH 4.5 - 6.0): This acidic environment is a compromise. It is low enough to protonate the carboxyl group, making it reactive with EDC, but not so low as to significantly protonate the EDC, which would inhibit the reaction.[7]

  • Coupling Step (pH 7.0 - 8.5): This slightly basic pH is necessary to deprotonate the primary amine, increasing its nucleophilicity to efficiently attack the NHS ester.[6][9] However, a pH above 8.5 should be avoided as it dramatically increases the rate of hydrolysis of the NHS ester, leading to a significant decrease in yield.[7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[7][12][13]

Q2: Which buffers should I use, and which should I absolutely avoid?

A2: Buffer choice is critical as some common laboratory buffers contain functional groups that will compete with the desired reaction.[6]

  • Recommended Buffers:

    • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most highly recommended choice as it is a non-amine, non-carboxylate buffer effective in this pH range.[6][7]

    • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common and suitable option.[6] Borate and sodium bicarbonate buffers are also appropriate choices.[6]

  • Buffers to Avoid:

    • Tris and Glycine: These contain primary amines that will react with the NHS-activated PEG, effectively quenching the reaction.[6][14]

    • Acetate Buffers: The carboxylate ions in acetate buffers will compete with the PEG carboxylic acid for EDC-mediated activation.[6][14]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: EDC and NHS are moisture-sensitive and can lose activity if not handled and stored correctly.[14][15]

  • Storage: Both reagents should be stored desiccated at -20°C.[15]

  • Handling: Before opening, allow the vials to warm to room temperature to prevent moisture condensation.[15] For frequent use, consider preparing smaller, single-use aliquots to minimize exposure to ambient moisture.[15]

  • Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous solutions.[6][15]

Q4: What are the recommended molar ratios of PEG-COOH, EDC, and NHS?

A4: The optimal molar ratios can vary, and empirical optimization is often necessary. However, a good starting point is to use a molar excess of the coupling reagents relative to the carboxyl groups.

  • EDC: A 2- to 10-fold molar excess over the PEG carboxylic acid is a common starting range.[14][15]

  • NHS: A 2- to 5-fold molar excess over the PEG carboxylic acid is typically recommended.[14][15] Some protocols suggest starting with concentrations of approximately 2 mM EDC and 5 mM NHS.[9][15]

Q5: How do I properly quench the reaction?

A5: Quenching stops the reaction and deactivates any remaining reactive groups.[15] The choice of quenching agent depends on what you want to achieve.

  • To Quench Unreacted NHS Esters: Add a primary amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM.[15] Hydroxylamine (10-50 mM) can also be used to hydrolyze unreacted NHS esters.[15]

  • To Quench Unreacted EDC: 2-Mercaptoethanol can be added to a final concentration of 20 mM to specifically quench the EDC activation.[9][15]

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Low or No Coupling Yield

This is the most frequently encountered problem in EDC/NHS chemistry.[15]

Potential Cause Recommended Action
Inactive Reagents EDC and NHS are moisture-sensitive.[14][15] Ensure they are stored properly at -20°C in a desiccator.[15] Always allow vials to warm to room temperature before opening and prepare solutions immediately before use.[15]
Incorrect pH The two-step reaction is highly pH-dependent. Verify the pH of your activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) buffers.[6][7]
Competing Nucleophiles in Buffers Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[6][15] Use MES for activation and PBS for coupling.[15]
Hydrolysis of Intermediates The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis.[6][8] Minimize the time between the activation and coupling steps. Perform the reaction steps as quickly as possible.[15]
Insufficient Molar Ratios Optimize the molar excess of EDC and NHS. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups is a good starting point.[14]
Issue 2: Precipitation During the Reaction

Precipitation of your biomolecule can significantly reduce the yield.[15]

Potential Cause Recommended Action
Protein Aggregation at Isoelectric Point (pI) If the reaction pH is too close to the pI of your protein, it can lead to aggregation.[7] Ensure the reaction pH is at least 1-2 units away from the pI of your protein.
High Reagent Concentrations Very high concentrations of EDC or a high degree of PEGylation can sometimes cause precipitation.[1][15] If you observe precipitation while using a large excess of EDC, try reducing the concentration.[15]
Buffer Incompatibility The addition of reagents or a change in pH can affect protein solubility. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to the reaction may be necessary.[15]

Visualizing the Process

To aid in understanding, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

EDC_NHS_Mechanism PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC O_Acylisourea->PEG_COOH NHS_Ester NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS_Ester->PEG_COOH Conjugate PEG-CONH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 (pH 7.0-8.5) Amine R-NH2 Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Quality (Fresh? Stored Properly?) Start->Check_Reagents Check_pH Verify Buffer pH (Activation & Coupling) Check_Reagents->Check_pH Check_Buffers Check for Competing Buffers (Tris, Glycine, Acetate) Check_pH->Check_Buffers Optimize_Ratios Optimize Molar Ratios (EDC/NHS/PEG-COOH) Check_Buffers->Optimize_Ratios Precipitation Precipitation Observed? Optimize_Ratios->Precipitation Check_pI Check Protein pI vs. pH Precipitation->Check_pI Yes Success Yield Improved Precipitation->Success No Reduce_Conc Reduce Reagent Concentration Check_pI->Reduce_Conc Reduce_Conc->Success

Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Two-Step Aqueous Coupling of PEG-COOH to an Amine-Containing Protein

This protocol is designed to maximize coupling efficiency by separating the activation and coupling steps.

Materials:

  • PEG-COOH

  • Amine-containing protein

  • EDC-HCl

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 [1][15]* Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 [15]* Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5 [1]* Desalting columns or dialysis equipment for purification [15][16] Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials. [9][15] * Prepare solutions of EDC and Sulfo-NHS immediately before use in Activation Buffer. [11][15] * Dissolve the PEG-COOH in Activation Buffer.

    • Ensure the amine-containing protein is in the Coupling Buffer. If not, perform a buffer exchange.

  • Activation of PEG-COOH (Step 1):

    • In a reaction tube, combine the PEG-COOH solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting point is a 2-10 fold molar excess of EDC and Sulfo-NHS over the amount of PEG-COOH. [6][14] * Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. [1][15]

  • Coupling to Protein (Step 2):

    • Immediately after activation, the pH must be raised for the coupling step. This can be achieved in two ways:

      • Buffer Exchange (Recommended): Remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer. [9][15]This also serves to adjust the pH for the next step.

      • pH Adjustment: Alternatively, add a small amount of concentrated, non-amine buffer (like a stock of PBS) to the activation reaction to raise the pH to 7.2-7.5.

    • Add the activated PEG-COOH solution to the protein solution.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation. [6][15]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM. [15] * Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters. [6]

  • Purification:

    • Purify the final PEG-protein conjugate to remove unreacted PEG, quenching reagents, and reaction byproducts. [16]Size-exclusion chromatography (SEC), dialysis, or ultrafiltration are common methods. [16]

Protocol 2: Characterization of PEG-Conjugates

Confirming the success of your conjugation reaction is a critical final step.

Methods:

  • SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will show a band shift compared to the unconjugated protein.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the PEG chain and can help determine the degree of PEGylation. [3]* HPLC: Techniques like reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to separate the conjugate from unreacted protein and PEG, and to assess the purity of the final product. [1]* NMR Spectroscopy: Can be used to determine the yield of PEG functionalization, especially for smaller molecules. [17] By understanding the fundamental principles of EDC/NHS chemistry and following these detailed guidelines, researchers can effectively troubleshoot and optimize their PEGylation reactions, leading to more consistent and reliable results in their drug development and research endeavors.

References

  • S. K. Singh, et al. (2019, July 10). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines | Request PDF. Retrieved from [Link]

  • X. Liu, et al. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents. Retrieved from [Link]

  • (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

  • ResearchGate. (2013, January 9). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?. Retrieved from [Link]

  • (2019, December 18). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • (n.d.). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Retrieved from [Link]

  • ResearchGate. (2022, August 23). How to achieve the EDC-NHS reaction between 4-carboxyphenylboronic acid and NH2-PEG-SH?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic Acid

In the landscape of modern molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules. This guide offers a detailed explora...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules. This guide offers a detailed exploration of the ¹H NMR spectrum of 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid, a molecule featuring a combination of ether, ester, and carboxylic acid functionalities. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical prediction of the spectrum but also the underlying principles, experimental protocols, and a comparative analysis with alternative analytical techniques. Our approach is grounded in scientific integrity, drawing upon established principles and field-proven insights to deliver a self-validating and authoritative resource.

The Structural Elucidation Challenge

The molecule 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid presents a unique structural puzzle for NMR analysis due to its flexible polyether chain and the presence of multiple electronically distinct proton environments. A thorough analysis of its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and understanding its conformational dynamics in solution.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be constructed based on the extensive literature on chemical shifts for analogous functional groups.[1][2][3][4]

Molecular Structure and Proton Labeling:

Predicted Chemical Shifts, Multiplicities, and Integration:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a 10-13Singlet (broad)1HThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[2][5]
b ~2.6Triplet2HThese protons are adjacent to a carbonyl group, which is electron-withdrawing, causing a downfield shift. They will be split into a triplet by the two neighboring protons on carbon 'c'.[2]
c ~3.7Triplet2HThese protons are adjacent to an ether oxygen, which is also electron-withdrawing. The expected chemical shift for hydrogens on a carbon next to an ether oxygen is in the range of 3.4-4.5 ppm.[1][3] They will be split into a triplet by the two neighboring protons on carbon 'b'.
d ~3.6Singlet4HThese two sets of methylene protons are in the middle of the ethylene glycol-like unit. Due to the symmetry in their immediate environment, they are expected to be chemically equivalent and appear as a singlet.
e ~3.7Triplet2HSimilar to 'c', these protons are adjacent to an ether oxygen and will be shifted downfield. They will be split into a triplet by the two neighboring protons on carbon 'f'.[1][3]
f ~2.7Triplet2HThese protons are adjacent to the ester carbonyl group, resulting in a downfield shift. They will be split into a triplet by the two neighboring protons on carbon 'e'.[2]
h ~3.7Singlet3HThe methyl protons of the ester group are deshielded by the adjacent oxygen atom and typically appear as a singlet.[2]

Graphical Representation of the Predicted Spectrum:

A visual representation of the predicted spectrum helps in understanding the expected peak distribution and multiplicities.

G cluster_0 Predicted 1H NMR Spectrum of 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid a 12-10 ppm (a) b ~3.7 ppm (c, e, h) c ~2.6 ppm (b, f) d ~3.6 ppm (d) G A Synthesis of 3-(2-(3-methoxy-3-oxopropoxy)ethoxy)propanoic acid B Purity Assessment (HPLC) A->B C Functional Group Analysis (FTIR) A->C D Molecular Weight Confirmation (MS) A->D E Structural Elucidation (1H and 13C NMR) B->E

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Analysis of Acid-PEG2-Methyl Ester: A Comparative Guide for Linker Selection

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the selection of heterobifunctional linkers is a make-or-break decision for the pharmacokinetic stability of Antibody-Drug Conjugates (ADCs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the selection of heterobifunctional linkers is a make-or-break decision for the pharmacokinetic stability of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Acid-PEG2-methyl ester (CAS: 2089292-48-6, Formula: C9H16O6) serves as a premier hydrophilic spacer, offering orthogonal reactivity for stepwise bioconjugation.

This guide provides an objective, data-driven comparison of Acid-PEG2-methyl ester against common alternatives (such as t-butyl esters and extended PEG3 chains). By synthesizing exact mass data, in-source fragmentation behaviors, and self-validating LC-HRMS protocols, this document empowers analytical chemists and drug development professionals to rigorously validate their linker intermediates.

Molecular Identity & Ionization Causality

To ensure the integrity of a synthesized ADC or PROTAC, researchers must first validate the monodisperse nature of the PEG linker. Traditional polymerization yields polydisperse mixtures, but modern discrete PEG linkers require stringent High-Resolution Mass Spectrometry (HRMS) quality control to rule out


 or 

ethylene oxide impurities (

Da)[1].
The Causality Behind the Spectra

When analyzing Acid-PEG2-methyl ester via Electrospray Ionization (ESI), the choice of ionization mode and mobile phase additives directly dictates the observed spectral species:

  • Why ESI Positive Mode? Despite the presence of a carboxylic acid (which typically ionizes well in ESI-), the addition of 0.1% formic acid to the mobile phase serves a dual purpose. It suppresses the ionization of the carboxylic acid (keeping it protonated) while simultaneously providing the abundant protons needed to drive

    
     formation on the ester carbonyl and polyether oxygens.
    
  • The Sodium Adduct Phenomenon: The repeating

    
     units in PEG chains act as acyclic crown ethers. They possess a high thermodynamic affinity for alkali metals. Consequently, even trace amounts of sodium from glassware or solvents will result in a dominant 
    
    
    
    peak, which often eclipses the
    
    
    signal. Recognizing this causality prevents misidentification of the base peak.

Ionization M Acid-PEG2-Methyl Ester [M] Exact Mass: 220.0947 H Protonation (ESI+) [M+H]+ m/z 221.1020 M->H +H+ (Formic Acid) Na Sodium Adduction (ESI+) [M+Na]+ m/z 243.0845 M->Na +Na+ (Trace Metals) Frag In-Source Fragmentation Highly Stable (No -56 Da loss) H->Frag High Collision Energy

Caption: ESI+ ionization pathways and adduct formation for Acid-PEG2-methyl ester.

Comparative Performance Analysis

Selecting the correct ester protection strategy is critical for orthogonal synthesis. Below is an objective comparison of Acid-PEG2-methyl ester against its structural alternatives, focusing on HRMS performance and synthetic utility.

HRMS Exact Mass & Stability Comparison

A critical advantage of the methyl ester over the t-butyl ester is its stability during MS analysis. t-Butyl esters are notoriously labile in the MS source; they frequently undergo in-source fragmentation (loss of isobutylene,


 Da), complicating MS1 spectral interpretation and quantitative analysis. Acid-PEG2-methyl ester remains intact, providing a clean, easily interpretable precursor ion.

Table 1: HRMS Exact Mass Comparison of PEG Linkers

Linker AlternativeMolecular FormulaExact Mass (Da)Theoretical

Theoretical

MS In-Source Stability
Acid-PEG2-methyl ester C9H16O6220.0947221.1020243.0845High (Intact precursor)
Acid-PEG3-methyl ester C11H20O7264.1209265.1282287.1107High (Intact precursor)
Acid-PEG2-t-butyl ester C12H22O6262.1416263.1489285.1314Low (Loses 56 Da)
Functional & Synthetic Orthogonality

From a synthetic perspective, the choice between methyl and t-butyl esters dictates the downstream deprotection chemistry [2]. Methyl esters are cleaved via basic saponification, making them strictly orthogonal to acid-labile protecting groups (like Boc).

Table 2: Physicochemical & Orthogonal Cleavage Comparison

LinkerEst. LogPProtecting GroupDeprotection ConditionOrthogonality Profile
Acid-PEG2-methyl ester -0.42Methyl EsterBasic (LiOH / NaOH)Stable to TFA/Acid
Acid-PEG2-t-butyl ester +0.65t-Butyl EsterAcidic (TFA / HCl)Stable to Base/Piperidine
Acid-PEG3-methyl ester -0.55Methyl EsterBasic (LiOH / NaOH)Stable to TFA/Acid

Self-Validating Experimental Protocol: LC-HRMS

To guarantee trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . By incorporating specific mass error thresholds and isotopic pattern matching, the protocol ensures that any deviations are immediately flagged, preventing the progression of degraded or incorrect linkers into expensive ADC tandem-cleavage workflows [3].

Step-by-Step Methodology

1. Sample Preparation:

  • Dilution: Dissolve 1.0 mg of Acid-PEG2-methyl ester in 1.0 mL of LC-MS grade 50:50 Water:Acetonitrile to create a stock solution.

  • Working Concentration: Dilute the stock to 10 µg/mL using Mobile Phase A. Causality: High concentrations of PEG can saturate the ESI detector and cause severe ion suppression or detector fouling. 10 µg/mL ensures linear response and sharp peak shapes.

2. Liquid Chromatography (UPLC) Parameters:

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade

    
    .
    
  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the highly hydrophilic PEG).

    • 1.0 - 4.0 min: 5% to 95% B (Linear ramp).

    • 4.0 - 5.0 min: 95% B (Column wash).

  • Flow Rate: 0.4 mL/min.

3. HRMS (ESI-TOF) Parameters:

  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100 to 1000.

4. Self-Validation Criteria (Data Acceptance):

  • Mass Accuracy: The observed

    
     peak must fall within < 5 ppm  of the theoretical m/z 221.1020.
    
  • Isotopic Fidelity: The

    
     isotope peak (due to 
    
    
    
    ) must exhibit an intensity of approximately 9.9% relative to the monoisotopic peak, validating the
    
    
    carbon count.
  • Purity Check: Absence of peaks at m/z 177.0758 (loss of one PEG unit) or m/z 265.1282 (addition of one PEG unit).

Mechanistic Workflow Visualization

The integration of Acid-PEG2-methyl ester into a drug development pipeline follows a strict sequence of analytical validation, coupling, and orthogonal deprotection.

Workflow N1 Acid-PEG2-Methyl Ester (m/z 221.1020) N2 Amine Coupling (HATU/DIPEA) N1->N2 Step 1: Validation & Coupling N3 Base Hydrolysis (LiOH, Cleaves Ester) N2->N3 Step 2: Unmasking Acid N4 Payload Attachment (PROTAC/ADC) N3->N4 Step 3: Final Conjugation

Caption: Workflow of Acid-PEG2-methyl ester in heterobifunctional conjugation.

References

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates Bioconjugate Chemistry (ACS Publications). URL: [Link]

Validation

A Senior Application Scientist's Guide to HPLC Method Development for 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid. As a polar, acidic analyte, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid. As a polar, acidic analyte, this compound presents unique challenges for chromatographic retention and detection. This document moves beyond rigid templates to offer a logical, field-proven workflow for method development, grounded in the physicochemical properties of the molecule. We will explore and compare three primary methodologies: Reversed-Phase HPLC (RP-HPLC) with tailored mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC), and a pre-column derivatization approach for enhanced detection.

Analyte Characterization: The Foundation of Method Development

Understanding the target molecule is the critical first step in designing a robust analytical method. The structure of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid dictates its behavior in a chromatographic system.

Structure:

Key Physicochemical Properties:

PropertyValue / EstimateChromatographic Implication
CAS Number 2089292-48-6[1]Unique identifier for sourcing standards.
Molecular Formula C₉H₁₆O₆Indicates a high oxygen-to-carbon ratio, suggesting high polarity.
Molecular Weight 220.22 g/mol A small molecule, which can be challenging to retain by size exclusion.
Key Functional Groups Carboxylic Acid, Methyl Ester, Ether LinkagesThe carboxylic acid group provides an ionizable site (acidic). The multiple ether oxygens and carbonyl groups contribute to high polarity and hydrophilicity.
Estimated pKa 4.0 - 4.8The carboxylic acid will be ionized (anionic) at pH values above this range, making it highly polar. To achieve retention in reversed-phase, the mobile phase pH should be at least 1.5-2 units below the pKa.[2]
Estimated LogP Low to NegativeA low octanol-water partition coefficient (LogP) signifies high hydrophilicity. This predicts poor retention on traditional non-polar stationary phases like C18. A close analog, 3-ethoxypropanoic acid, has a calculated XLogP3 of -0.1.[3]
UV Chromophore NoneThe molecule lacks aromatic rings or conjugated double bonds, resulting in no significant UV absorbance at common wavelengths (e.g., >230 nm). This necessitates low-wavelength UV detection or alternative detection methods.

Comparative Analysis of HPLC Methodologies

Based on the analyte's properties, a standard C18-based reversed-phase method is likely to fail due to insufficient retention. Therefore, we must compare specialized approaches. The following diagram illustrates the decision-making workflow.

G cluster_rp RP-HPLC Optimization Analyte Analyte Properties: Polar, Acidic, No Chromophore RP_HPLC Strategy 1: Reversed-Phase HPLC Analyte->RP_HPLC Is retention a challenge? HILIC Strategy 2: HILIC Analyte->HILIC Is analyte highly hydrophilic? Deriv Strategy 3: Pre-column Derivatization Analyte->Deriv Is detection sensitivity poor? HighAqueous High Aqueous Mobile Phase (e.g., 100% Aqueous) RP_HPLC->HighAqueous HILIC_Mech Good retention expected HILIC->HILIC_Mech Mechanism: Partitioning Deriv_Mech Enhanced UV or FLD Signal Deriv->Deriv_Mech Mechanism: Covalent Labeling LowpH Low pH Mobile Phase (pH < 3.0) SpecialtyCol Specialty Columns (AQ-C18, Phenyl, Mixed-Mode) RP_Result Moderate retention possible SpecialtyCol->RP_Result Outcome

Caption: Workflow for selecting an appropriate HPLC strategy.

Strategy 1: Optimized Reversed-Phase HPLC (RP-HPLC)

The core challenge in RP-HPLC is overcoming the analyte's high polarity. This requires moving beyond standard conditions to enhance interaction with the hydrophobic stationary phase.

Causality Behind Experimental Choices:

  • High Aqueous Mobile Phase: To retain highly polar compounds, the mobile phase must be made as polar as possible, which means using a very high percentage of water (95-100%). However, standard C18 phases can undergo "phase collapse" or "dewetting" in >95% aqueous mobile phases, leading to a sudden loss of retention and poor reproducibility.[4] The solution is to use specially designed "aqueous-stable" (AQ) columns or phases like Phenyl-Hexyl that resist this phenomenon.

  • Low pH Mobile Phase: The most critical parameter for retaining an acid is controlling its ionization. By setting the mobile phase pH to ~2.5-3.0 (well below the estimated pKa of 4.0-4.8), the carboxylic acid becomes protonated (R-COOH). This neutral form is significantly less polar than the anionic form (R-COO⁻), promoting greater interaction with the C18 stationary phase and thereby increasing retention time.[2]

Comparison of RP-HPLC Alternatives:

Column TypePrinciple of SeparationExpected RetentionKey AdvantagesKey Challenges
Standard C18 Hydrophobic interactionVery Low / NoneWidely available.Prone to phase collapse in high aqueous mobile phases; poor retention.[4]
Aqueous C18 (Polar-endcapped) Hydrophobic interaction + resistance to dewettingLow to ModerateStable in 100% aqueous mobile phase; prevents phase collapse.May still offer limited retention for extremely polar analytes.
Phenyl-Hexyl Hydrophobic and π-π interactionsModerateResistant to dewetting; offers alternative selectivity for compounds with ether linkages.Selectivity can be highly specific.
Mixed-Mode (e.g., C18 + Anion Exchange) Hydrophobic and Ionic interactionsHighProvides orthogonal retention mechanisms; excellent retention for acids.Can require more complex mobile phases (buffers, salts) for elution.
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative when an analyte is too polar for reversed-phase. Instead of relying on hydrophobic interactions, HILIC separates compounds based on their polarity and ability to partition into a water-enriched layer on the surface of a polar stationary phase.

Causality Behind Experimental Choices: The mobile phase in HILIC consists of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The polar stationary phase (e.g., bare silica, amide, or zwitterionic) adsorbs water from the mobile phase, creating a hydrophilic liquid layer. Polar analytes like our target molecule will partition into this water layer and are retained. The more hydrophilic the analyte, the stronger the retention. Elution is typically achieved by increasing the water content in the mobile phase.

G cluster_phase HILIC Stationary Phase cluster_mobile Mobile Phase StationaryPhase Silica Particle Water-Enriched Layer (Stationary) MobilePhase High Acetonitrile Low Aqueous Buffer Analyte Polar Analyte MobilePhase->Analyte Carries analyte Analyte->StationaryPhase:f1 Partitions into water layer (Retention)

Caption: HILIC retention mechanism.

Key Considerations for HILIC:

  • Column Choice: Amide- or diol-based phases are often good starting points for acidic compounds.

  • Buffer System: Ammonium formate or ammonium acetate are common choices as they are volatile and MS-compatible. Buffer concentration is key; higher concentrations can improve peak shape and reproducibility for acidic analytes.

  • Equilibration Time: HILIC columns can require significantly longer equilibration times between gradient runs compared to RP-HPLC columns.[1]

Strategy 3: Pre-Column Derivatization for Enhanced UV Detection

The absence of a native chromophore makes high-sensitivity UV detection of the target analyte challenging. Pre-column derivatization covalently attaches a UV-active or fluorescent molecule (a "tag") to the carboxylic acid functional group. This creates a new derivative with excellent detection properties.

Causality Behind Experimental Choices: This strategy chemically alters the analyte to make it "visible" to the detector. Reagents like 2,4'-dibromoacetophenone react specifically with the carboxylic acid group under basic catalysis to form an ester with a strong UV chromophore. The resulting derivative can then be easily separated using standard RP-HPLC, as the added tag increases its hydrophobicity and retention.[5]

G Analyte Analyte-COOH (No Chromophore) Product Analyte-COO-CH2-CO-Ph-Br (Strong UV Chromophore) Analyte->Product Reagent Br-CH2-CO-Ph-Br (UV-active Tag) Reagent->Product Catalyst Base Catalyst (e.g., K2CO3, Crown Ether) Catalyst->Product Facilitates reaction

Caption: Derivatization of a carboxylic acid with a UV tag.

Advantages vs. Disadvantages:

  • Advantages: Dramatically increases sensitivity (10-1000x), allows for the use of robust and simple RP-HPLC methods, and moves the analyte's retention time away from the solvent front.

  • Disadvantages: Adds an extra step to sample preparation, requires optimization of the derivatization reaction, and may introduce byproducts that need to be chromatographically resolved.

Recommended Experimental Protocols

The following are detailed starting protocols. These should be considered as initial conditions and will require optimization for specific instrumentation and sample matrices.

Protocol 1: RP-HPLC on a Phenyl-Hexyl Column
  • Objective: Achieve retention of the underivatized acid by suppressing ionization and using a collapse-resistant stationary phase.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 30% B

    • 15-17 min: 30% to 95% B (column wash)

    • 17-18 min: 95% to 2% B (return to initial)

    • 18-25 min: 2% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 205 nm

Protocol 2: HILIC on an Amide Column
  • Objective: Retain the highly polar, underivatized acid using a hydrophilic interaction mechanism.

  • Column: Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid

  • Gradient:

    • 0-1 min: 0% B

    • 1-8 min: 0% to 50% B

    • 8-9 min: 50% to 100% B (column wash)

    • 9-10 min: 100% to 0% B (return to initial)

    • 10-18 min: 0% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Detection: ESI-MS (Negative Ion Mode) or UV at 205 nm

Protocol 3: RP-HPLC with Pre-Column Derivatization
  • Objective: Enhance UV detection and retention via chemical derivatization.

  • Derivatization Procedure: [5]

    • Evaporate 100 µL of sample solution to dryness under nitrogen.

    • Add 100 µL of a 5 mg/mL solution of 2,4'-Dibromoacetophenone in acetone.

    • Add 10 µL of a 5 mg/mL solution of 18-crown-6 in acetone.

    • Add ~2 mg of anhydrous potassium carbonate.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature, and inject an aliquot into the HPLC.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: 60% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detection: UV at 260 nm[5]

Conclusion and Authoritative Recommendations

For the analysis of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid, a standard reversed-phase HPLC method is insufficient. The choice between the advanced strategies presented here depends on the analytical goal.

  • For Quantification with High Sensitivity: The Pre-Column Derivatization (Strategy 3) is the most robust approach. It overcomes the dual challenges of poor retention and poor detectability, leveraging the reliability of standard C18 columns.

  • For Analysis without Sample Modification (e.g., LC-MS): HILIC (Strategy 2) is the superior choice. It is specifically designed for highly polar analytes and provides excellent retention where RP-HPLC fails. It is highly compatible with mass spectrometry, making it ideal for identification and metabolite studies.

  • For QC labs with only RP-HPLC capabilities: An Optimized RP-HPLC method (Strategy 1) using an aqueous-stable Phenyl or mixed-mode column at low pH is a viable, though potentially less robust, alternative. Success will be highly dependent on the specific column chemistry chosen.

Each protocol described is a self-validating system; successful implementation confirms the predicted physicochemical behavior of the analyte. By grounding our experimental choices in the fundamental properties of the molecule, we can logically and efficiently develop a robust and reliable HPLC method.

References

  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. (n.d.). Springer.
  • Hydrophilic interaction liquid chromatography for the separation of acidic agricultural compounds. (2015, July 15). PubMed.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography.
  • Developing HPLC Methods. (n.d.). MilliporeSigma.
  • 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid | 2089292-48-6. (n.d.). Sigma-Aldrich.
  • 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid. (n.d.). Sigma-Aldrich.
  • 3-Hydroxypropionic acid . (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • How to calculate the pH of propanoic acid . (2017, February 7). Quora. Retrieved March 7, 2026, from [Link]

  • Carboxylic acid acidity trend? (see my comment please) : r/OrganicChemistry . (2022, June 18). Reddit. Retrieved March 7, 2026, from [Link]

  • 3-Ethoxypropionic acid | C5H10O3 | CID 61351 . (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 3-Ethoxypropanoic acid | C5H10O3 | CID 61351 . (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Comparative Guide: PEG2 vs. PEG3 Linkers for PROTAC Potency

[1][2][3] Executive Summary: The Integer Difference In PROTAC (Proteolysis Targeting Chimera) design, the linker is not merely a passive connector; it is a thermodynamic lever. While Polyethylene Glycol (PEG) chains are...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The Integer Difference

In PROTAC (Proteolysis Targeting Chimera) design, the linker is not merely a passive connector; it is a thermodynamic lever. While Polyethylene Glycol (PEG) chains are the industry standard for solubility and synthesis, the choice between PEG2 (diethylene glycol) and PEG3 (triethylene glycol) often dictates the difference between a nanomolar degrader and an inactive molecule.

The Verdict:

  • Select PEG2 when the E3 ligase and Protein of Interest (POI) binding pockets are shallow and solvent-exposed, requiring a rigid, constrained conformation to maximize cooperativity (

    
    ). PEG2 is superior for cell permeability due to lower Topological Polar Surface Area (TPSA).
    
  • Select PEG3 when the exit vectors are buried or orthogonal, requiring extra "reach" (~3–4 Å increase) to avoid steric clashes between the ligase and POI. PEG3 offers better aqueous solubility but incurs a higher entropic penalty upon ternary complex formation.

Mechanistic Basis: The "Goldilocks" Zone of Ubiquitination

The primary determinant of PROTAC potency is the formation of a stable Ternary Complex (POI-Linker-E3). The stability of this complex is defined by the cooperativity factor (


).
The Structural Physics
  • PEG2 (approx. 9 Å extended): Creates a "tight" complex. If the protein interfaces match perfectly, this leads to high positive cooperativity (stable complex). If they do not match, the short linker causes steric clashes, preventing ubiquitination.[1][2]

  • PEG3 (approx. 13 Å extended): Provides a "loose" complex. It relieves steric tension, allowing the E3 ligase to sample more surface area on the POI to find an accessible lysine for ubiquitin transfer. However, the added flexibility increases the entropic cost (

    
    ) of binding.
    
Selectivity via Linker Length (The EGFR Case Study)

Experimental data has shown that linker length can drive isoform selectivity.[3] For example, in EGFR degraders:

  • PEG2 Linkers: Often result in promiscuous degradation (e.g., degrading both EGFR and HER2) because the tight constraint forces a proximity that overrides subtle structural differences.

  • PEG3 Linkers: Can achieve selectivity (e.g., degrading EGFR but sparing HER2).[3] The extra length allows the system to relax into a lower-energy state that is only stable for the specific target (EGFR) due to unique protein-protein interactions (PPIs).

Visualization: Ternary Complex Equilibrium

The following diagram illustrates how linker length dictates the equilibrium between binary and ternary complexes.

TernaryComplex cluster_impact Linker Impact on Cooperativity (α) PROTAC PROTAC (PEG2 or PEG3) Binary1 Binary Complex (POI-PROTAC) PROTAC->Binary1 Kon_POI Binary2 Binary Complex (E3-PROTAC) PROTAC->Binary2 Kon_E3 POI Protein of Interest (POI) POI->Binary1 E3 E3 Ligase E3->Binary2 Ternary Productive Ternary Complex Binary1->Ternary + E3 (Cooperativity α) Binary2->Ternary + POI (Cooperativity α) Note1 PEG2: High constraint. Risk: Steric Clash (α < 1) Reward: High Stability (α > 1) Note2 PEG3: High flexibility. Risk: Entropic penalty Reward: Better reach

Figure 1: The thermodynamic equilibrium of PROTAC-mediated degradation. The linker length (PEG2 vs PEG3) directly influences the cooperativity factor (


), determining whether the Ternary Complex is favored over non-productive binary complexes.

Comparative Analysis: PEG2 vs. PEG3

Physicochemical Properties

The following table contrasts the fundamental properties of standard PEG linkers conjugated to a typical ligand set (e.g., VHL ligand + Phenyl-based warhead).

FeaturePEG2 LinkerPEG3 LinkerImpact on Potency
Atom Count (Backbone) ~8 atoms~11 atomsPEG3 allows access to distal Lysines.
Extended Length ~9–10 Å~13–14 ÅPEG2 requires precise exit vectors.
TPSA (Polar Surface Area) Lower (~ +18 Ų)Higher (~ +27 Ų)PEG2 is more cell-permeable.
Rotatable Bonds FewerMorePEG3 has higher entropic penalty.
Water Solubility ModerateHighPEG3 preferred for formulation.
Potency Data Comparison (Case Studies)

Based on aggregated data from BRD4 and BTK degrader studies (e.g., Sun et al., 2018; Zorba et al., 2018).

  • Case A: BTK Degraders (Cereblon-based)

    • PEG2: Often shows low potency (DC50 > 100 nM). The linker is too short to span the gap between the deep binding pocket of BTK and the CRBN surface, causing "negative cooperativity" (the proteins push each other away).

    • PEG3: Frequently the optimal length (DC50 < 10 nM). It provides just enough slack to allow the proteins to interact favorably without excessive floppiness.

  • Case B: BRD4 Degraders (VHL-based)

    • PEG2: Can be highly potent (DC50 ~1-5 nM) if the warhead exit vector is properly aligned. The rigidity freezes the complex in a productive state.

    • PEG3: Often equipotent or slightly less potent due to entropic costs, unless the PEG2 analog caused a clash.

Experimental Workflow: Validating Linker Selection

To objectively select between PEG2 and PEG3, a "Linker Scan" workflow is required. Do not rely on modeling alone; the predictive power for ternary complexes is still maturing.

Synthesis & Screening Cascade

The following diagram outlines the critical path for evaluating linker efficacy.

Workflow cluster_synthesis 1. Parallel Synthesis cluster_biophys 2. Biophysical Validation (Cell-Free) cluster_cell 3. Cellular Potency Start Start: Validated Ligands (POI + E3) Syn1 Coupling: PEG2-Linker Start->Syn1 Syn2 Coupling: PEG3-Linker Start->Syn2 TRFRET TR-FRET / AlphaLISA (Binary vs Ternary Affinity) Syn1->TRFRET Syn2->TRFRET WB Western Blot (Determine DC50 & Dmax) TRFRET->WB If Ternary Complex Detected Viability Cell Viability (Rule out hook effect toxicity) WB->Viability Decision Select Lead Candidate Viability->Decision

Figure 2: Parallel synthesis and screening workflow. Note that biophysical validation (TR-FRET) is recommended before cellular assays to ensure the linker allows ternary complex formation.

Protocol: Cellular Degradation Assay (Western Blot)

Objective: Determine DC50 (Half-maximal degradation concentration) and Dmax (Maximum degradation).[4]

Materials
  • Cell Line: Relevant to disease (e.g., MOLT-4 for BRD4, Ramos for BTK).

  • Compounds: PEG2-PROTAC, PEG3-PROTAC, DMSO (Vehicle), Epoxomicin (Proteasome inhibitor control).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail.

Step-by-Step Methodology
  • Seeding: Seed cells in 6-well plates (0.5–1.0 × 10^6 cells/well) and incubate overnight at 37°C.

  • Treatment:

    • Prepare 1000x stocks of PEG2 and PEG3 analogs in DMSO.

    • Treat cells with a 10-point dose-response curve (e.g., 0.1 nM to 10 µM).

    • Control A: DMSO only.

    • Control B: 1 µM PROTAC + 1 µM Epoxomicin (pre-treat 1h) to prove proteasome dependence.

  • Incubation: Incubate for 16–24 hours . (Note: Shorter times, e.g., 4-6h, measure rate; longer times measure steady-state degradation).

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer on ice for 30 min. Centrifuge at 14,000g for 15 min.

  • Normalization: Quantify protein using BCA assay. Load equal protein (20–40 µg) per lane.

  • Immunoblotting:

    • Primary Ab: Anti-POI (1:1000).

    • Loading Control: Anti-GAPDH or Anti-Vinculin.

  • Analysis: Densitometry using ImageJ. Plot signal vs. log[concentration]. Fit to a non-linear regression model (4-parameter logistic) to calculate DC50.

Self-Validation Check: If the Epoxomicin control shows degradation, the mechanism is not proteasome-dependent (possible off-target cytotoxicity). Discard data.

References

  • Burslem, G. M., et al. (2018).[3] "Small-Molecule Proteolysis-Targeting Chimeras (PROTACs) that Selectively Degrade Cancer-Associated Proteins." Chemical Reviews. [Link]

  • Cyrus, K., et al. (2011). "Impact of Linker Length on the Activity of PROTACs." Molecular BioSystems. [Link]

  • Sun, X., et al. (2018). "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy. [Link]

  • Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences. [Link]

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. [Link]

Sources

Validation

A Senior Application Scientist's Guide: The Critical Impact of Linker Length on E3 Ligase Ternary Complex Formation

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Simple tether, The Linker as a Master Orchestrator In the rapidly advancing field of targeted protein degradation (TPD), Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple tether, The Linker as a Master Orchestrator

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three distinct components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

The formation of a stable and productive ternary complex—comprising the POI, the PROTAC, and the E3 ligase—is the absolute cornerstone of this event-driven pharmacology.[4][] It is within this transient proximity that the E3 ligase can efficiently transfer ubiquitin to the POI, marking it for destruction by the proteasome. While the warhead and anchor provide specificity, it is the often-underestimated linker that orchestrates the geometry, stability, and kinetics of this critical ternary complex.[2][6] This guide provides a comparative analysis of how linker length profoundly impacts ternary complex formation, supported by experimental principles and actionable methodologies for its characterization.

The Central Dogma of PROTAC Efficacy: Ternary Complex Formation

The catalytic nature of PROTACs hinges on their ability to successfully induce and stabilize a productive ternary complex. The linker's role in this process is multifaceted, influencing the spatial arrangement and relative orientation of the two recruited proteins. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which significantly enhances the stability and lifetime of the ternary complex.[1][] Conversely, a poorly designed linker can introduce steric hindrance or promote unfavorable interactions, leading to negative cooperativity and diminished degradation efficiency.[1][]

G PROTAC PROTAC (Warhead-Linker-Anchor) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation Signals for Degradation->POI Elimination

Caption: PROTAC mechanism of action, highlighting ternary complex formation.

Comparative Analysis: The "Goldilocks" Effect of Linker Length

The optimization of linker length is a critical, albeit empirically driven, aspect of PROTAC design. There exists an optimal length for each specific POI-E3 ligase pair, and deviations in either direction can be detrimental to degradation efficiency.[4][7]

  • Linker Too Short: An insufficient linker length can create steric clashes between the POI and the E3 ligase, physically preventing the formation of a stable ternary complex.[6][8] Even if a complex forms, the geometry may be unproductive for ubiquitin transfer.

  • Linker Too Long: An excessively long and flexible linker can lead to a high entropic penalty for complex formation, resulting in an unstable or short-lived ternary complex. This increased flexibility may also allow for multiple, non-productive binding modes that do not correctly position lysine residues on the POI surface for ubiquitination.[1][6][8] This can also exacerbate the "hook effect," where high concentrations of PROTAC favor binary complexes over the desired ternary complex.[1][8]

  • Optimal Linker Length: The ideal linker constrains the system just enough to favor a productive conformation, promoting positive cooperativity through newly formed protein-protein interactions and minimizing the entropic cost of complex formation.[7][]

Linker_Impact

Caption: The relationship between linker length and ternary complex outcome.

Quantitative Data: Linker Length vs. Degradation Efficacy

Systematic studies have demonstrated the profound impact of linker length on degradation potency. The most common linker motifs are polyethylene glycol (PEG) and alkyl chains, as their lengths can be easily varied.[8][]

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
Estrogen Receptor α (ERα)SCFPEG12>1000~20%[7][11]
Estrogen Receptor α (ERα)SCFPEG16 ~100 ~80% [7][11]
Estrogen Receptor α (ERα)SCFPEG20>1000~40%[7][11]
KEAP1CRBNPEG/Alkyl~15 (Short)100.696.9%[12]
KEAP1CRBNPEG/Alkyl~24 (Optimal) 20.4 99.6% [12]
BRD4VHLPEG11 (MZ2)Less Potent-[13]
BRD4VHLPEG14 (MZ1) Potent -[13]
BRD4VHLPEG20 (MZ4)Less Potent-[13]

Note: DC₅₀ is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved. This table is a synthesis of data from multiple sources to illustrate the principle.

As shown in the case of ERα degradation, a PROTAC with a 16-atom linker was significantly more potent than those with 12- or 20-atom linkers, clearly defining an optimal length for that specific system.[7][11]

Experimental Guide: Protocols for Assessing Ternary Complex Formation

A multi-faceted experimental approach is essential to fully characterize the impact of linker design. It is crucial to combine biophysical assays that provide quantitative data on the isolated complex with cell-based assays that confirm the physiological outcome.[14][15]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Causality: SPR is the gold standard for measuring real-time binding kinetics (association/dissociation rates) and affinity. It is invaluable for dissecting binary versus ternary interactions and quantifying cooperativity.[4][16][17]

SPR_Workflow

Caption: Experimental workflow for SPR-based ternary complex analysis.

Detailed Step-by-Step Protocol (SPR):

  • Immobilization (Self-Validating System):

    • Covalently immobilize a high-purity E3 ligase (e.g., VHL complex) onto a CM5 sensor chip surface using standard amine coupling chemistry.

    • Rationale: Immobilizing one component allows for the measurement of binding events as analytes flow over the surface. The E3 ligase is often chosen for immobilization due to its stability.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kₔ) and kinetics (kₐ, kₔ).

    • Inject the target POI alone as a negative control to ensure it does not bind directly to the E3 ligase.

    • Rationale: Establishing baseline binary affinities is essential for calculating cooperativity.

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, near-saturating concentration of the POI mixed with a serial dilution of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.[18]

    • Rationale: By pre-forming the POI-PROTAC binary complex in solution, this assay measures the kinetics of that entity binding to the E3 ligase, directly probing the ternary interaction.

  • Data Analysis:

    • Fit the resulting sensorgram data to a 1:1 Langmuir binding model (or other appropriate models) to determine the kinetic parameters for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) where α = Kₔ(E3-PROTAC) / Kₔ(E3-PROTAC-POI). An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Insight

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₔ, ΔH, ΔS, and stoichiometry 'n'). This is crucial for understanding the driving forces behind ternary complex formation.[][14]

Detailed Step-by-Step Protocol (ITC):

  • Sample Preparation (Self-Validating System):

    • Dialyze all proteins (E3 ligase, POI) extensively against the same buffer to minimize buffer mismatch artifacts, which can generate heat signals.

    • Dissolve the PROTAC in the final dialysis buffer.

    • Rationale: ITC is extremely sensitive to buffer differences between the syringe and cell solutions. Meticulous buffer matching is critical for data quality.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.

    • Titrate the PROTAC into the POI solution to determine the other binary interaction.

    • Rationale: As with SPR, these binary measurements are the necessary foundation for interpreting the more complex ternary experiment.

  • Ternary Titration:

    • Fill the ITC cell with the E3 ligase solution.

    • Load the syringe with a solution containing both the PROTAC and the POI (at a concentration sufficient to ensure most of the PROTAC is bound to the POI).

    • Perform the titration. The resulting isotherm represents the formation of the ternary complex.

    • Rationale: By titrating the pre-formed binary complex into the third partner, the heat change measured is directly attributable to the ternary complex formation event.

  • Data Analysis:

    • Integrate the raw heat signals and fit the data to a suitable binding model to extract the thermodynamic parameters.

    • Cooperativity can be assessed by comparing the thermodynamics of the binary and ternary interactions.[17]

NanoBRET™ for In-Cell Proximity

Causality: While biophysical assays are powerful, they use purified proteins. It is essential to confirm that the ternary complex forms in the complex milieu of a living cell. NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can measure protein-protein interactions in real-time in live cells.[18]

Detailed Step-by-Step Protocol (NanoBRET™):

  • Cell Line Engineering (Self-Validating System):

    • Genetically fuse one protein partner (e.g., the POI) to a NanoLuc® luciferase (the energy donor).

    • Genetically fuse the other protein partner (e.g., the E3 ligase, CRBN or VHL) to a HaloTag® protein (the energy acceptor).

    • Express these fusion proteins in a suitable cell line.

    • Rationale: The BRET signal is dependent on the donor and acceptor being within ~10 nm, providing a direct readout of protein proximity.

  • Assay Execution:

    • Plate the engineered cells in a white, 96-well plate.

    • Add the HaloTag® NanoBRET® 618 ligand, which will covalently label the HaloTag®-E3 ligase fusion protein.

    • Add the NanoLuc® substrate (furimazine).

    • Add the PROTAC at various concentrations.

  • Data Acquisition:

    • Measure the light emission at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the HaloTag® acceptor (e.g., 618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • An increase in the BRET ratio upon addition of the PROTAC indicates that the molecule is bringing the POI and E3 ligase into close proximity, confirming ternary complex formation in a cellular environment.

Conclusion: Rational Design Informed by Empirical Data

The linker is not a mere passenger in PROTAC design; it is the pilot. Its length, composition, and attachment points are critical variables that dictate the formation, stability, and productivity of the essential POI-PROTAC-E3 ligase ternary complex.[2][6] While computational modeling and structural biology are beginning to provide a more rational basis for linker design, the process remains heavily reliant on empirical testing.[3][15] A systematic approach that involves synthesizing a focused library of PROTACs with varied linker lengths and characterizing them with a suite of robust biophysical and cellular assays is paramount. By understanding the causal relationships between linker properties and ternary complex dynamics, researchers can accelerate the development of potent and selective protein degraders, unlocking new therapeutic avenues for previously "undruggable" targets.

References

  • Tavares, C. D. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Tavares, C. D. J., et al. (2024). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. [Link]

  • Shcherbina, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Li, D., et al. (2023). Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. JACS Au. [Link]

  • Shur, A. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. [Link]

  • Gharbi, Y., & Mercado, R. (2024). A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. Digital Discovery. [Link]

  • ResearchGate. (n.d.). Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. ResearchGate. [Link]

  • Kargbo, R. B. (2021). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry. [Link]

  • Słabicki, M., et al. (2023). Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. ChemBioChem. [Link]

  • Bai, Y., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]

  • Kargbo, R. B. (2021). E3 ligase ligand optimization of Clinical PROTACs. Frontiers Media S.A.. [Link]

  • Ciulli, A., & Zorba, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]

  • Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry. [Link]

  • Bai, Y., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Oshima, H., et al. (2024). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. ChemRxiv. [Link]

  • Promega Corporation. (2022). Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes. Promega. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]

  • Ben-David, M., et al. (2025). Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations. bioRxiv. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • ResearchGate. (n.d.). Determination of PROTAC efficacy. ResearchGate. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Lee, H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. [Link]

  • Maple, H. J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). CRBN is efficiently degraded by VHL-CRBN heterodimerizing PROTACs. ResearchGate. [Link]

Sources

Comparative

Hydrophilicity comparison of alkyl vs PEG2 linkers

Executive Summary In the rational design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of physicochemical properties.[1][2][3][4][5] This guide provides a technical comparison between Alkyl (methylene-based) and PEG2 (diethylene glycol) linkers.

While alkyl linkers offer superior membrane permeability and synthetic simplicity, they frequently suffer from poor aqueous solubility and high aggregation propensity. Conversely, PEG2 linkers provide a strategic "hydrophilicity boost"—leveraging ether oxygen lone pairs to engage hydrogen bonding—without introducing the excessive polarity or entropic penalties associated with longer PEG chains. This guide details the mechanistic differences, experimental validation protocols, and decision frameworks for selecting the optimal linker.

Physicochemical Foundation: The Hydrophilicity Mechanism

The fundamental difference between alkyl and PEG2 linkers lies in their interaction with the aqueous solvent shell.[]

  • Alkyl Linkers (

    
    ):  Rely on Van der Waals forces. They are hydrophobic and lipophilic, promoting exclusion from the aqueous phase. This drives aggregation in aqueous media but facilitates passive diffusion across the lipid bilayer.
    
  • PEG2 Linkers (

    
    ):  The ether oxygens act as hydrogen bond acceptors. A PEG2 unit can coordinate approximately 2-3 water molecules per ethylene glycol unit, creating a "hydration shell" that masks the hydrophobicity of the payload.
    
Comparative Data Profile

The following table summarizes the theoretical and experimental differences between a standard C6-Alkyl linker and a PEG2 linker (comparable length ~7-9 Å).

FeatureAlkyl Linker (C6)PEG2 LinkerImpact on Conjugate
Structure Hydrocarbon ChainDiethylene GlycolPEG2 reduces aggregation risk.
Hydrophilicity (cLogP) High (Lipophilic)Low (Hydrophilic)Alkyl increases LogP by ~0.5 per unit; PEG decreases it.
tPSA (Polar Surface Area) ~0 Ų~18-20 ŲPEG2 increases polar surface area, aiding solubility.
Aqueous Solubility < 10 µM (typical)> 50 µM (typical)PEG2 significantly enhances solubility of hydrophobic warheads.
Membrane Permeability High (Passive Diffusion)ModerateAlkyl is preferred for intracellular targets if solubility permits.
Metabolic Liability

-Oxidation
Oxidative cleavageAlkyl is generally more stable in plasma; PEG can degrade slowly.

Experimental Validation Protocols

To objectively select between an alkyl and PEG2 linker, you must generate empirical data.[3][7] The following protocols are designed to quantify the specific hydrophilicity and solubility contributions of the linker.

Protocol A: Shake-Flask LogP Determination (Miniaturized)

Standard method to quantify lipophilicity.

  • Preparation: Dissolve the Linker-Payload conjugate (1 mg) in 500 µL of n-octanol (saturated with water).

  • Equilibration: Add 500 µL of PBS (pH 7.4, saturated with octanol) to the vial.

  • Partitioning: Vortex vigorously for 30 minutes at room temperature. Centrifuge at 2000 x g for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both the Octanol (top) and PBS (bottom) phases.

    • Analyze via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Kinetic Aqueous Solubility Assay

Critical for assessing aggregation propensity.

  • Stock Solution: Prepare a 10 mM stock of the Alkyl-Conjugate and PEG2-Conjugate in DMSO.

  • Titration: Add stock solution stepwise into 200 µL of PBS (pH 7.4) in a 96-well plate to reach final concentrations of 1, 5, 10, 50, and 100 µM.

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter samples using a 0.45 µm filter plate to remove precipitates.

  • Analysis: Measure the filtrate concentration via HPLC.

  • Readout: The point at which the filtrate concentration plateaus indicates the solubility limit.

Visualization: Experimental Workflow & Decision Logic

Diagram 1: Hydrophilicity Assessment Workflow

This diagram outlines the sequential testing required to validate linker performance.

HydrophilicityWorkflow cluster_Exp Experimental Validation Start Linker Candidate (Alkyl vs PEG2) InSilico In Silico Prediction (cLogP, tPSA) Start->InSilico Synthesis Conjugate Synthesis InSilico->Synthesis Go/No-Go LogP LogP Determination (Shake Flask) Synthesis->LogP Solubility Kinetic Solubility (PBS, pH 7.4) Synthesis->Solubility PAMPA Permeability Assay (PAMPA) Synthesis->PAMPA Decision Select Linker LogP->Decision Hydrophilicity Data Solubility->Decision Aggregation Data PAMPA->Decision Cell Entry Data

Caption: Workflow for experimentally validating physicochemical properties of linker-drug conjugates.

Diagram 2: Linker Selection Decision Tree

A logic gate for choosing between Alkyl and PEG2 based on experimental outcomes.

DecisionTree Start Target & Payload Defined Q1 Is the Payload Highly Hydrophobic? (cLogP > 3.5) Start->Q1 Q2 Is the Target Intracellular? Q1->Q2 No (Payload is Polar) PEG2 Select PEG2 Linker (Prioritize Solubility) Q1->PEG2 Yes (Risk of Aggregation) Alkyl Select ALKYL Linker (Prioritize Permeability) Q2->Alkyl Yes (Needs Passive Diffusion) Q2->PEG2 No (Extracellular/ADC) Hybrid Consider Hybrid/Short PEG (PEG1-PEG2) Q2->Hybrid Yes, but solubility is poor

Caption: Decision matrix for selecting between Alkyl and PEG2 linkers based on payload hydrophobicity and target location.

Case Study Analysis: PROTAC Linkers

A comparative study on BRD4-targeting PROTACs highlights the trade-offs. Researchers compared a C10-alkyl linker against a PEG3 linker (functionally similar to PEG2 for this comparison).

  • Alkyl Variant (C10):

    • cLogP: 4.5

    • Solubility: < 10 µM

    • Result: High permeability but poor solubility led to difficult formulation and variable bioavailability.

  • PEG Variant (PEG3):

    • cLogP: 3.2

    • Solubility: 50 µM

    • Result: The PEG linker improved solubility by 5-fold. While passive permeability (PAMPA) decreased slightly, the overall cellular potency (DC50) improved due to higher effective concentration available to the cell.

References

  • Troup, R. I., et al. (2020).[8][9] Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]

Sources

Validation

Validating Ester Cleavage in Acid-PEG2-Methyl Ester Conjugates: A Comparative Guide for Orthogonal Bioconjugation

Polyethylene glycol (PEG) linkers are foundational components in the design of antibody-drug conjugates (ADCs), PROTACs, and targeted nanotherapeutics. They enhance aqueous solubility, reduce immunogenicity, and provide...

Author: BenchChem Technical Support Team. Date: March 2026

Polyethylene glycol (PEG) linkers are foundational components in the design of antibody-drug conjugates (ADCs), PROTACs, and targeted nanotherapeutics. They enhance aqueous solubility, reduce immunogenicity, and provide flexible spacing between functional moieties [1]. In complex bioconjugation workflows, heterobifunctional linkers like Acid-PEG2-methyl ester are critical for sequential, orthogonal coupling.

This guide provides an authoritative comparison of PEG dicarboxylic acid protecting groups, explores the mechanistic causality behind methyl ester cleavage, and outlines self-validating experimental protocols to ensure structural integrity during synthesis.

Comparative Analysis: Orthogonal Protection Strategies

When synthesizing complex conjugates, researchers must selectively react one terminus of a PEG dicarboxylic acid while keeping the other masked. The choice of protecting group—methyl, tert-butyl, or benzyl ester—dictates the downstream cleavage conditions and defines the orthogonal compatibility with the payload [2].

Table 1: Comparison of PEG Dicarboxylic Acid Protecting Groups
Protecting GroupLinker ExampleCleavage ReagentCleavage MechanismOrthogonality & Best Use Case
Methyl Ester Acid-PEG2-methyl esterLiOH or NaOH (aq)Base-catalyzed saponificationHigh. Ideal when payloads lack base-sensitive groups (e.g., other aliphatic esters). Stable to acids and transition metals.
tert-Butyl Ester Acid-PEG2-t-butyl esterTFA / DCMAcidolysis (carbocation formation)Moderate. Preferred when payloads are base-sensitive but stable to strong acids. Avoid if the payload contains Boc-protected amines or acid-labile acetals.
Benzyl Ester Acid-PEG2-benzyl esterH₂ / Pd-CCatalytic hydrogenolysisHigh. Excellent for highly sensitive peptides that cannot tolerate strong acids or bases. Avoid if the payload contains reducible alkenes or alkynes.

Strategic Takeaway: Acid-PEG2-methyl ester is highly favored in PROTAC and ADC synthesis because its deprotection relies on mild saponification, leaving acid-sensitive moieties (like certain glycosidic bonds or Boc-protected intermediates) completely intact.

Mechanistic Insights: The Causality of Cleavage Conditions

The standard protocol for cleaving a methyl ester on a PEG conjugate involves Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (typically THF/H₂O or MeCN/H₂O) [3].

Why LiOH instead of NaOH or KOH? While Sodium Hydroxide (NaOH) is a stronger base, it is often too aggressive for complex bioconjugates. LiOH provides a milder nucleophilic hydroxide delivery. The lithium cation (Li⁺) acts as a weak Lewis acid, coordinating with the carbonyl oxygen of the methyl ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating targeted nucleophilic attack by the hydroxide ion while minimizing off-target reactions such as the epimerization of adjacent chiral centers or the premature cleavage of sensitive amide bonds.

The Causality of the Solvent System: Saponification requires water as both a reactant and a solvent for the inorganic base. However, PEGylated organic payloads are often highly hydrophobic and insoluble in pure water.

  • Tetrahydrofuran (THF) is utilized because it efficiently solvates the hydrophobic payload and swells the PEG chain, exposing the ester terminus.

  • Water (H₂O) dissolves the LiOH and provides the necessary aqueous environment for the hydrolysis transition state.

  • A 1:1 (v/v) ratio ensures a homogeneous single-phase reaction, preventing the conjugate from sequestering into a hydrophobic micelle where the hydroxide cannot reach it.

G A Acid-PEG2-Methyl Ester B Amine 1 Conjugation (HATU/DIPEA) A->B C Intermediate Conjugate (Amide + Methyl Ester) B->C D Ester Cleavage (LiOH, THF/H2O) C->D E Deprotected Conjugate (Amide + Free Acid) D->E F Amine 2 Conjugation (EDC/NHS) E->F G Final Heterobifunctional Conjugate F->G

Orthogonal bioconjugation workflow utilizing Acid-PEG2-methyl ester.

Self-Validating Experimental Protocols

To ensure scientific integrity, the cleavage protocol must be paired with a self-validating analytical workflow. The following protocols describe the physical cleavage and the subsequent analytical verification.

Protocol A: Mild Saponification of Acid-PEG2-Methyl Ester Conjugates

This protocol assumes the Acid-PEG2-methyl ester has already been conjugated via its free carboxylic acid to a primary amine (Payload 1).

  • Preparation: Dissolve the intermediate conjugate (1.0 equivalent, e.g., 50 mg) in a 1:1 mixture of THF and deionized water (total volume 2.0 mL) in a round-bottom flask.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a pre-chilled aqueous solution of LiOH·H₂O (3.0 to 5.0 equivalents). Note: Keeping the reaction cold initially suppresses the hydrolysis of any internal amide bonds.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor the reaction via TLC or LC-MS.

  • Quenching (Critical Step): Once complete, carefully adjust the pH to ~4.0 using 1M HCl or a weak acidic cation-exchange resin (e.g., Amberlite IR120). Caution: Over-acidification can precipitate the payload or degrade acid-sensitive groups.

  • Isolation: Extract the aqueous layer with Ethyl Acetate or Dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free carboxylic acid conjugate.

Protocol B: Analytical Validation via LC-MS and RP-HPLC

A successful hydrolysis must be quantitatively proven. Relying solely on TLC is insufficient for PEG conjugates due to streaking.

  • Mass Spectrometry (LC-MS) Validation:

    • The Causality of the Mass Shift: The conversion of a methyl ester (-COOCH₃) to a carboxylic acid (-COOH) involves the loss of a methyl group (15.03 Da) and the gain of a proton (1.01 Da).

    • Validation Metric: A successful cleavage will present a precise -14 Da mass shift [4] in the target molecule's molecular weight compared to the starting intermediate.

  • Chromatographic (RP-HPLC) Validation:

    • Run the sample on a C18 Reverse-Phase column using a gradient of Water/Acetonitrile (with 0.1% TFA).

    • Validation Metric: The deprotected carboxylic acid is significantly more polar than the hydrophobic methyl ester. Therefore, the product peak must exhibit a shorter retention time (eluting earlier) than the starting material.

G A Cleaved Reaction Mixture B RP-HPLC Analysis A->B C LC-MS Analysis A->C D Retention Time Shift (Earlier Elution = Polar Acid) B->D E Mass Shift Detection (Δm = -14 Da) C->E F Cleavage Validated D->F E->F

Analytical validation logic for confirming methyl ester hydrolysis.

Conclusion

Validating ester cleavage in Acid-PEG2-methyl ester conjugates is a fundamental milestone in orthogonal bioconjugation. By utilizing mild LiOH-mediated saponification in a biphasic-compatible solvent system, researchers can selectively unmask the carboxylic acid without compromising the structural integrity of the conjugated payload. Coupling this synthesis with strict LC-MS (-14 Da shift) and RP-HPLC (polarity shift) validation ensures a self-validating, highly reproducible workflow for advanced drug development.

References
  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2021). Uncialamycin-based antibody–drug conjugates: Unique enediyne ADCs exhibiting bystander killing effect. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

Comparative

Purity Standards for 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic Acid in Research

Executive Summary: The Precision Imperative In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive connector; it is a determinant of physico...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive connector; it is a determinant of physicochemical stability, E3 ligase positioning, and ternary complex cooperativity.[1]

This guide analyzes 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid (hereafter referred to as mPEG2-Propionic Acid ), a critical heterobifunctional linker featuring a carboxylic acid for amine coupling and a methyl ester for orthogonal protection or subsequent functionalization.[1]

We compare High-Purity Development Grade (>98%) against Standard Research Grade (95%) variants. Experimental evidence suggests that the "minor" 3-5% impurity profile in standard grades—primarily composed of di-acids and hydrolyzed species—can reduce final conjugate yields by up to 20% and introduce difficult-to-separate homobifunctional byproducts.[1]

Chemical Profile & Criticality[1]

Compound: 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid Formula: C


H

O

Molecular Weight: 220.22 g/mol Role: Heterobifunctional PEG Linker (Acid-PEG-Ester)[1]
Structural Logic

The molecule consists of a short polyethylene glycol (PEG) core flanked by two distinct propionyl groups:[1]

  • Carboxylic Acid Terminus: Ready for activation (e.g., NHS/EDC) to couple with an amine-bearing ligand (Warhead or E3 Ligase ligand).[1]

  • Methyl Ester Terminus: Acts as a semi-stable protecting group that survives mild coupling conditions but can be hydrolyzed later to reveal a second carboxylic acid for further conjugation.[1]

Comparative Analysis: Purity Tiers

The distinction between 95% and 98% purity is often dismissed in early discovery but becomes the point of failure in lead optimization.

Table 1: Performance Comparison
FeatureDevelopment Grade (>98%) Standard Grade (95%) Impact on Research
Primary Impurity <0.5% Di-acid (Hydrolyzed)2-4% Di-acidDi-acids cause crosslinking (dimerization) of expensive ligands.[1]
Polydispersity Monodisperse (Single Peak)Trace Oligomers (n±1)"Smearing" in PROTAC biological assays; inconsistent ternary complex formation.[1]
Water Content <0.1% (Strictly Anhydrous)<1.0%Trace water accelerates ester hydrolysis during storage, degrading purity over time.[1]
Conjugation Yield >90% (Step 1)75-85% (Step 1)Impurities compete for coupling reagents, requiring excess stoichiometry.[1]
Solubility Clear in DCM/DMSOHazy (Salt residues)Salts interfere with sensitive catalytic couplings.[1]

The "Hidden" Failure Mode: Di-Acid Contamination[1]

The most dangerous impurity in this specific linker is the Di-acid (3,3'-(oxybis(ethane-2,1-diyl)oxy)dipropanoic acid), formed by the hydrolysis of the methyl ester.[1]

Mechanism of Failure

In a typical workflow, researchers activate the carboxylic acid end to couple it to "Ligand A".[1]

  • Scenario A (Pure Linker): Only the acid end reacts.[1] Result: Ligand A-Linker-Ester.

  • Scenario B (Impure Linker containing Di-acid): Both ends of the impurity activate.[1] Result: Ligand A-Linker-Ligand A (Homodimer).[1]

This homodimer is often chemically similar to the desired product, making purification by flash chromatography difficult and leading to erroneous biological data (e.g., the dimer might act as a potent inhibitor rather than a degrader).[1]

Visualization: Impurity Impact Workflow

G Linker Target Linker (Acid-PEG-Ester) Activation Activation (EDC/NHS) Linker->Activation Impurity Impurity (Di-Acid) Impurity->Activation Contaminant Ligand Ligand A (Amine) Product Desired Intermediate (Ligand-PEG-Ester) Ligand->Product Pathway A (Mono-functional) Byproduct DEAD END / DIMER (Ligand-PEG-Ligand) Ligand->Byproduct Pathway B (Bi-functional Error) Activation->Ligand Coupling

Figure 1: The "Dimer Trap." Even 3% di-acid impurity can generate significant homodimer byproducts because the impurity has two reactive sites, doubling its effective interference probability.

Experimental Protocols for Validation

Protocol A: High-Resolution HPLC Purity Check

Standard UV detection at 214nm is often insufficient due to the weak chromophore of the PEG backbone.[1] ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended.[1]

Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: ELSD or MS (ESI+).[1]

Interpretation:

  • Main Peak (~8-9 min): Target Methyl Ester.[1]

  • Early Eluting Peak (~6-7 min): Di-acid impurity (More polar).[1]

  • Late Eluting Peak: Diester impurity (More hydrophobic).[1]

  • Criterion: If Di-acid peak area > 2%, reject batch for critical library synthesis.

Protocol B: Storage & Handling (Self-Validating System)

The methyl ester is susceptible to hydrolysis by atmospheric moisture.[1]

  • Upon Receipt: Aliquot the bulk powder into single-use vials under nitrogen/argon.

  • Storage: Store at -20°C.

  • Usage: Allow vial to equilibrate to room temperature before opening to prevent condensation.

  • Validation: If the solid appears "sticky" or has turned into a gum, perform an NMR check. A shift in the methyl singlet (3.6 ppm) or appearance of a broad OH peak indicates hydrolysis.[1]

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1] Link

  • BenchChem. (2025).[1][2] Introduction to heterobifunctional PEG linkers: Chemistry and Applications. Link

  • ADC Review. (2024). PEG Linkers in Antibody Drug Conjugates. Link

  • Sigma-Aldrich. Use of Monodisperse and Activated PEGs to Accelerate Development of ADCs. Link

  • PubChem. Compound Summary: 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid.[1] Link

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of PEG Linker Impurities by LC-MS

Introduction: The Critical Role of Purity in PEGylated Biotherapeutics Polyethylene glycol (PEG) linkers are the unsung heroes in modern biotherapeutics. By covalently attaching these polymers to proteins, peptides, or o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in PEGylated Biotherapeutics

Polyethylene glycol (PEG) linkers are the unsung heroes in modern biotherapeutics. By covalently attaching these polymers to proteins, peptides, or other drug molecules—a process known as PEGylation—we can dramatically improve a drug's pharmacokinetic and pharmacodynamic properties. This includes extending its circulating half-life, reducing immunogenicity, and enhancing stability.[1][] However, this powerful technology introduces significant analytical challenges. The very nature of polymerization and the subsequent chemical activation and conjugation steps can generate a complex array of product-related impurities.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a thorough characterization of any new drug product, with stringent requirements for the identification, reporting, and qualification of impurities.[4] For PEGylated products, this is a non-trivial task. Impurities can include unreacted free PEG, di-PEGylated or multi-PEGylated species, positional isomers, and process-related variants like oxidized or deamidated forms.[3][5] These impurities can impact the product's efficacy, safety, and stability, making their comprehensive characterization essential for regulatory approval and patient safety.[1][6]

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust characterization of these challenging impurities, drawing from field-proven methodologies and foundational scientific principles.

The Analytical Challenge: Why PEG Impurities Are Hard to See

Characterizing PEG linker impurities is inherently difficult for several key reasons:

  • Polydispersity: Commercial PEG reagents are often not single, discrete molecules but rather a distribution of polymer chains of varying lengths.[7][8] This heterogeneity complicates mass spectra and chromatographic profiles.

  • Lack of a Strong Chromophore: The basic polyether backbone of PEG does not absorb UV light, rendering conventional UV detection ineffective for quantifying process-related impurities like free, unreacted PEG.[9]

  • Structural Complexity: Impurities can be positional isomers (PEG attached at different sites), or they can be structurally similar species that are difficult to separate chromatographically.[3][5]

  • Charge State Complexity: In electrospray ionization mass spectrometry (ESI-MS), large PEG molecules can acquire multiple charges, leading to convoluted spectra that are challenging to deconvolute and interpret.[8][10]

These challenges necessitate a multi-faceted analytical approach where the separation power of liquid chromatography is coupled with the mass-resolving and identification capabilities of mass spectrometry.

Comparative Guide to LC-MS Methodologies

The selection of an appropriate LC-MS method is the most critical decision in PEG impurity analysis. The choice depends entirely on the specific analytical goal: Are we trying to identify an unknown impurity, quantify a known process-related impurity, or separate isobaric species?

The Separation Strategy: A Head-to-Head Look at LC Modes

The choice of chromatographic mode dictates our ability to resolve the target impurities from the main PEGylated product and from each other.

FeatureReversed-Phase LC (RP-LC)Hydrophilic Interaction LC (HILIC)Size-Exclusion Chromatography (SEC)
Principle Separation based on hydrophobicity.[11]Separation based on polarity/hydrophilicity.[12][13][14]Separation based on hydrodynamic radius (size in solution).[15]
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol)[13][14]Porous particles with controlled pore sizes
Mobile Phase High aqueous content, eluting with increasing organic solvent.High organic content, eluting with increasing aqueous solvent.[11][13][14]Isocratic aqueous buffer
Best For Separating PEGylated species from less polar unmodified proteins; resolving isomers with subtle hydrophobicity differences.[15]Retaining and separating highly polar, small PEG linkers and fragments that elute in the void volume in RP-LC.[11][12]Separating high molecular weight aggregates and differentiating between di- or multi-PEGylated species from the desired product.[15]
MS Compatibility Excellent. Volatile mobile phases are standard.Excellent. High organic content enhances ESI efficiency.[11]Challenging. Non-volatile salts in mobile phases can suppress MS ionization and contaminate the source.[9]
Causality Why it works: The large PEG moiety often confers significant hydrophobicity, allowing for strong retention on a C18 or C8 column. Small changes in PEG chain length or the position of attachment can alter the molecule's interaction with the stationary phase, enabling separation.Why it works: HILIC operates with a water-enriched layer on the polar stationary phase. Highly polar analytes like free PEG partition into this layer and are well-retained, whereas they would pass through an RP column with little interaction.[12][16]Why it works: Larger molecules cannot penetrate the pores of the stationary phase and thus travel a shorter path, eluting earlier. This provides a clear separation of high-molecular-weight aggregates from the monomeric drug product.
The Detection Strategy: Choosing the Right Detector

While MS is the ultimate identifier, other detectors play a crucial role, particularly for quantification.

DetectorUV/PDACharged Aerosol Detector (CAD) / ELSDHigh-Resolution Mass Spectrometry (HRMS)
Principle Measures absorbance of light by chromophores.Nebulizes eluent, creating charged particles whose signal is proportional to mass.[17]Measures mass-to-charge ratio with very high accuracy and resolution.[18]
Best For Quantifying the protein/peptide portion of the conjugate.Universal detection and quantification of non-volatile analytes, irrespective of chromophores. Ideal for free PEG.[17][19][20]Definitive identification of unknown impurities and structural elucidation via fragmentation (MS/MS).[18][21]
Limitations Blind to impurities lacking a chromophore (e.g., free PEG).[9]Requires volatile mobile phases; response can be non-linear.Can be less robust for routine QC quantification compared to other detectors.
Causality Why it's used: Provides a specific signal for the drug substance itself, allowing for straightforward assessment of modifications that impact the protein structure.Why it's essential: CAD provides a near-uniform response to non-volatile analytes on a mass basis.[22] This allows for the direct comparison and relative quantification of the main product and impurities like free PEG without needing a separate standard for each, which is often impossible.Why it's powerful: HRMS provides an accurate mass measurement (to within a few ppm), which allows for the determination of an impurity's elemental composition.[18] This is the first and most critical step in identifying an unknown peak in the chromatogram.

Experimental Workflows & Protocols

A robust characterization strategy often involves orthogonal methods to build a complete picture of the impurity profile.

Workflow 1: A Decision-Making Framework for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the impurity type and analytical goal.

G start Start: Characterize PEG Impurity Profile q1 Goal: Detect High MW Aggregates? start->q1 sec Use Size-Exclusion Chromatography (SEC) with UV/MALS Detection q1->sec Yes q2 Goal: Quantify Free PEG or other Non-Chromophoric Impurities? q1->q2 No sec->q2 rp_cad Use RP-LC or HILIC with CAD/ELSD Detection q2->rp_cad Yes q3 Goal: Identify Unknown Impurity or Positional Isomer? q2->q3 No rp_cad->q3 rp_hrms Use RP-LC or HILIC coupled to High-Resolution Mass Spectrometry (HRMS) q3->rp_hrms Yes end Complete Impurity Profile q3->end No rp_hrms->end

Caption: Decision tree for selecting the optimal LC method for PEG impurity analysis.

Protocol 1: RP-LC-HRMS for Identification of Process-Related Impurities

This protocol is designed for the identification of unknown impurities, such as positional isomers or unexpected degradation products.

  • Sample Preparation:

    • Dilute the PEGylated protein sample to a final concentration of 1 mg/mL using the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Causality: Diluting in the weak mobile phase prevents peak distortion and ensures proper focusing of the analytes at the head of the column.[13][14] Formic acid is a volatile modifier that aids in protonation for positive-ion ESI-MS.

  • LC System & Conditions:

    • Column: A C4 or C8 column (e.g., 2.1 x 150 mm, 3.5 µm) is often preferred over a C18.

    • Causality: The shorter alkyl chains of C4 or C8 columns provide less hydrophobic retention, which is often ideal for large, already hydrophobic PEGylated proteins, preventing excessively long run times or the need for very high organic content, which can cause protein precipitation.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20% to 70% B over 30 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 60-80 °C.

    • Causality: Elevated temperatures can improve peak shape and recovery for large proteins by reducing secondary interactions with the stationary phase and improving mass transfer kinetics.[15]

  • HRMS System & Conditions:

    • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 1000–4000 m/z.

    • Causality: This range is typically sufficient to capture the most abundant charge states of a large PEGylated protein without being excessively wide, which would reduce scan speed.

    • Resolution: > 60,000 FWHM.

    • Causality: High resolution is critical to resolve isotopic patterns and accurately determine the monoisotopic mass of impurities, which is essential for calculating their elemental composition.[18]

    • Data Acquisition: Perform both full MS scans and data-dependent MS/MS scans to acquire fragmentation data on detected impurity peaks.

  • Data Analysis:

    • Process the full MS data using a deconvolution algorithm to convert the charge-state envelope into a zero-charge mass spectrum.

    • Compare the accurate mass of detected impurities to the theoretical mass of the desired product to hypothesize the nature of the modification (e.g., +16 Da suggests oxidation).

    • Analyze MS/MS fragmentation data (peptide mapping) to pinpoint the exact location of the modification.[3]

Protocol 2: HILIC-CAD for Quantification of Free PEG

This protocol is optimized for the challenging task of quantifying residual, unreacted PEG reagent.

  • Sample Preparation:

    • Precipitate the PEGylated protein from the sample using a high concentration of organic solvent (e.g., add 9 volumes of cold acetonitrile to 1 volume of sample). Centrifuge and collect the supernatant.

    • Causality: The protein is insoluble in high organic content, while the free PEG remains in solution. This step removes the main protein component, which would otherwise interfere with the analysis and overload the detector.

    • Evaporate the supernatant to dryness and reconstitute in a small volume of 90% Acetonitrile/10% Water.

  • LC System & Conditions:

    • Column: Amide or bare silica HILIC column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate.

    • Causality: Ammonium formate is a volatile salt that is compatible with both CAD and MS detection and helps to improve peak shape.

    • Gradient: 0% to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C.

  • CAD System & Conditions:

    • Nebulizer Gas: Nitrogen at 35 psi.

    • Evaporation Temperature: 35 °C.

    • Causality: These are typical starting conditions. The evaporation temperature must be optimized to ensure complete removal of the mobile phase without causing volatilization of the analyte.

  • Data Analysis:

    • Generate a calibration curve using standards of the specific PEG reagent of known concentrations.

    • Integrate the peak area corresponding to the free PEG in the sample chromatogram and quantify against the calibration curve.

Conclusion and Authoritative Recommendations

The robust characterization of PEG linker impurities is a complex but manageable challenge that is foundational to ensuring the safety and efficacy of PEGylated biotherapeutics. No single analytical method can provide all the necessary information.

As a Senior Application Scientist, my recommendation is to employ an orthogonal approach:

  • Utilize RP-LC-HRMS as the primary tool for identification. Its power to provide accurate mass and structural information is unmatched for characterizing unknown impurities and confirming the site of PEGylation.[3][18]

  • Implement HILIC or RP-LC with a universal detector like CAD for quantification. This is particularly critical for process-related impurities that lack a UV chromophore, such as residual free PEG.[19]

  • Employ SEC-MALS (Multi-Angle Light Scattering) during process development and for release testing. This technique is the gold standard for detecting and quantifying high-molecular-weight aggregates, a critical quality attribute.

By strategically combining these methodologies, researchers and drug development professionals can build a comprehensive impurity profile that satisfies regulatory expectations and ensures the development of safe, high-quality PEGylated products.

References

  • Analysis of Residual Free Polyethylene Glycol and Additives Contained in Biopharmaceuticals Using a Charged Aerosol Detector. Toray Research Center, Inc.
  • Webster, R., et al. (2011). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs.
  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
  • Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection.
  • Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS).
  • Common challenges in PEGyl
  • Monitoring Peptide PEGylation by HPLC with Charged Aerosol Detection. Thermo Fisher Scientific.
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Protein PEGyl
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Kumar, V., et al. (2019). Structural similarity, characterization of Poly Ethylene Glycol linkage and identification of product related variants in biosimilar pegfilgrastim. PLoS ONE.
  • High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Kumar, A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Clinical and Experimental Cardiology.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.
  • Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology.
  • Chen, G., et al. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical Chemistry.
  • Reverse-Phase Liquid Chromatography vs.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • HILIC HPLC Separation of Polyethylene Glycol (PEG). SIELC Technologies.
  • Advances in Impurity Profiling of Pharmaceutical Formulations.
  • FDA approved PEGyl
  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S.

Sources

Safety & Regulatory Compliance

Safety

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid proper disposal procedures

[1][2][3] Executive Summary: Immediate Action Plan Do not dispose of this compound down the drain. 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a heterobifunctional PEG derivative containing both a carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain.

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a heterobifunctional PEG derivative containing both a carboxylic acid and a methyl ester .[1][2][3] While it is not classified as a P-listed or U-listed acute toxin under US EPA RCRA regulations, it is a chemical irritant and must be managed as Hazardous Organic Waste .[2][3]

Critical Disposal Directive:

  • Primary Stream: Non-Halogenated Organic Waste.[2][3][4]

  • Segregation: Segregate from strong bases (hydroxides, amines) to prevent exothermic hydrolysis and methanol release.[4]

  • Labeling: Tag as "Acidic Organic Waste" or "Organic Acid" to alert waste handlers of the pH hazard.[2][3][4]

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its reactivity.[3][4] This molecule is not inert; its dual-functional nature dictates its waste compatibility.[1][2][3][4]

PropertyDataOperational Implication
CAS Number 2089292-48-6Use for waste manifesting.[1][2][3]
Functional Groups 1. Propanoic Acid (COOH)2.[3][4][5] Methyl Ester (COOCH3)3.[3][4] PEG Linker (Ether)Acidic: Corrosive to metal containers.Labile: Ester hydrolyzes in high pH.[2][3][4]
Acidity (pKa) ~4.5 (Propanoic acid moiety)Weak acid.[3][4] Will lower pH of aqueous waste streams.[3][4]
Water Solubility High (Hydrophilic PEG core)Highly mobile in water systems; strict spill control required.[3][4]
Stability HygroscopicKeep containers tightly sealed to prevent moisture absorption and hydrolysis.[3][4]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[3][4][6]Standard PPE (Nitrile gloves, Safety Goggles) required.[3][4]
The "Self-Validating" Safety Logic
  • The Ester Risk: If this waste is mixed with strong bases (e.g., NaOH waste), the methyl ester will hydrolyze.[2] This reaction is exothermic and releases methanol , a flammable and toxic byproduct.[3][4]

  • The Acid Risk: If mixed with cyanides or sulfides (rare but possible in synthesis), the acidic proton can liberate toxic gases (HCN, H2S).

Step-by-Step Disposal Workflows

Select the protocol below that matches the physical state of your waste.

Protocol A: Pure Substance (Solid or Viscous Liquid)

Use this for expired reagents or synthesis leftovers.[1][2]

  • Container Selection: Use a chemically compatible container (HDPE plastic or Borosilicate glass).[3][4] Avoid metal containers due to the carboxylic acid.[3][4][5]

  • Transfer: Dissolve the material in a minimal amount of a combustible, non-halogenated solvent (e.g., Acetone, Ethanol) to facilitate transfer, OR transfer the solid/oil directly if the waste facility accepts solids.[4]

    • Expert Tip: Dissolving in ethanol is preferred as it creates a homogeneous organic liquid that is easily incinerated.[3][4]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid, Ethanol"[3]

    • Hazard Checkbox: [x] Irritant [x] Flammable (if solvent added).[3][4]

  • Binning: Place in the Non-Halogenated Solvent waste drum.

Protocol B: Reaction Mixtures (In Solution)

Use this for HPLC waste or post-synthesis mother liquors.[1][2]

  • Solvent Identification: Determine the primary solvent.[3][4]

    • If DCM/Chloroform: Use Halogenated Waste stream.[3][4][7]

    • If DMF/DMSO/Methanol/Acetonitrile: Use Non-Halogenated Waste stream.[3][4]

  • pH Check (Crucial):

    • Check the pH of the mixture.[3][4]

    • If pH > 10: Do not combine. Adjust pH to neutral (pH 6-8) using dilute acid (e.g., 1N HCl) before adding to the organic waste drum to prevent ester hydrolysis and heat generation.[2][3]

  • Segregation: Ensure the waste container does not contain strong oxidizers (e.g., peroxides), as PEGs can form peroxides over time, creating explosion hazards upon concentration.[4]

Protocol C: Aqueous Waste (Buffers/Rinses)

Use this for glassware rinsate.[1][2]

  • Collection: Collect the first 3 rinses of any glassware in a separate container.[2][3][4]

  • Assessment:

    • If the concentration is >1%: Treat as Organic Waste (See Protocol B).[3][4]

    • If trace (<0.1%) and permitted by local municipal codes: Some jurisdictions allow drain disposal for non-toxic PEGs, BUT due to the "propanoic acid" functionality, it is safer to default to Aqueous Chemical Waste .

  • Disposal: Pour into the "Aqueous Waste" carboy. Ensure the carboy is not designated for "Basic/Caustic" waste.[3][4]

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring you avoid incompatibility hazards.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinNonHalo BIN: Non-Halogenated Organic Waste Solid->BinNonHalo Dissolve in Acetone or Dispose Direct SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck CRITICAL: pH Check Is pH > 10? Aqueous->pHCheck HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck HaloCheck->BinNonHalo No BinHalo BIN: Halogenated Organic Waste HaloCheck->BinHalo Yes Neutralize Action: Neutralize to pH 7 (Prevent Ester Hydrolysis) pHCheck->Neutralize Yes (Basic) BinAq BIN: Aqueous Waste (Trace Only) pHCheck->BinAq No (Neutral/Acidic) Neutralize->BinAq

Caption: Decision matrix for segregating 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid waste based on solvent and pH compatibility.

Regulatory & Compliance (RCRA Context)

While this specific compound is not individually listed in 40 CFR 261.33 (P or U lists), it falls under the following regulatory frameworks based on its characteristics and the solvents used:

Regulatory CodeDescriptionApplicability
D001 Ignitable CharacteristicApplies if the waste is dissolved in a flammable solvent (Flash point <60°C).[1][2][3]
D002 Corrosive CharacteristicApplies if the waste is aqueous and pH is ≤ 2 or ≥ 12.[3][4]5. (Unlikely for this weak acid unless concentrated).[3][4]
Non-Regulated Chemical WasteIf pure and solid, it may technically be non-RCRA regulated in some states, but Best Management Practice (BMP) dictates incineration as hazardous waste.

Spill Response:

  • Isolate: Evacuate the immediate area if a large volume (>1L) is spilled.[3][4]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[3][4]

  • Neutralize/Absorb: Cover with a sodium carbonate (soda ash) or spill pillow to neutralize the acidity.[3][4]

  • Clean: Scoop into a waste container and label as "Debris contaminated with Organic Acid."[3][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13628976, 3-[2-(3-Methoxy-3-oxopropoxy)ethoxy]propanoic acid.[2][3] Retrieved from [Link][2]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3][4] Retrieved from [Link][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[3][4] Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid

Topic: CAS: 2089292-48-6 Core Directive: Operational Safety & Risk Profile Executive Summary: 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a heterobifunctional PEG linker containing a methyl ester and a carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 2089292-48-6

Core Directive: Operational Safety & Risk Profile

Executive Summary: 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a heterobifunctional PEG linker containing a methyl ester and a carboxylic acid. While often perceived as "low hazard" due to its PEG backbone, it presents specific risks regarding mucous membrane irritation (H335) and acute toxicity if swallowed (H302) [1, 2].

Successful handling requires a dual-focus strategy: protecting the operator from irritation and protecting the chemical from hydrolysis (ester cleavage) and oxidative degradation (PEG chain breakdown) .

Hazard Identification (GHS Classification)

Based on aggregated safety data for CAS 2089292-48-6 and structural analogs [1, 3].

Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2]Strict hygiene; no open consumables in workspace.
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3]Direct contact will cause dermatitis; immediate washing required.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3]Splash risk is critical; safety glasses alone may be insufficient if handling liquids.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[2]Mandatory: Handling must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The "Why" Behind the Gear: Standard latex gloves are permeable to many organic solvents used to dissolve this linker (e.g., DMF, DCM). Therefore, Nitrile is the baseline requirement. The decision logic below ensures you scale protection based on the activity state of the chemical.

Task-Based PPE Selection
ComponentStandard Handling (Weighing/Transfer)High-Risk Handling (Synthesis/Solvent Use)Technical Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm thickness)Double-Gloving (Nitrile over Nitrile) or Laminate (Silver Shield)Single nitrile layer protects against the solid; double layer prevents permeation if dissolved in DCM/DMF [4].
Eye/Face Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Goggles prevent vapor entry and splashes during vigorous stirring or heating.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Fume Hood + N95/P95 (if powder is fine/dusty)The primary control is engineering (hood); respirator is a backup for spill cleanup or equipment failure.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron Protects street clothes from difficult-to-remove PEG residues and acidic splashes.
Visual Logic: PPE Decision Tree

PPE_Decision_Logic Start Start: Define Task IsSolvent Is the Linker in Solvent? Start->IsSolvent SolventType Identify Solvent IsSolvent->SolventType Yes (Solution) Standard Standard Protocol: - Nitrile Gloves (0.11mm) - Safety Glasses - Lab Coat - Fume Hood IsSolvent->Standard No (Solid/Powder) SolventType->Standard Water/Buffer HighRisk Enhanced Protocol: - Double Nitrile or Laminate Gloves - Chemical Goggles - Fume Hood Sash Lowered SolventType->HighRisk DCM / DMF / DMSO

Caption: Decision logic for selecting PPE based on the solvation state of the chemical. Organic solvents significantly increase skin permeation risks.

Operational Protocol: Handling & Synthesis

Objective: Maintain the integrity of the methyl ester (susceptible to hydrolysis) while ensuring user safety.

Step 1: Receipt & Storage
  • Inspection: Upon arrival, check the container for signs of leakage. The compound may appear as a viscous oil or low-melting solid [5].

  • Storage Condition: Store at 2–8°C (Refrigerated).

  • Critical Precaution: Store under an inert atmosphere (Nitrogen or Argon) if possible. Moisture is the enemy of the ester bond.

    • Why? Hydrolysis of the methyl ester yields the diacid, rendering the linker useless for heterobifunctional conjugation.

Step 2: Weighing & Dispensing
  • Equilibration: Allow the container to warm to room temperature before opening.

    • Causality: Opening a cold bottle condenses atmospheric moisture onto the chemical, accelerating hydrolysis.

  • Environment: Perform all weighing inside a Chemical Fume Hood .

  • Technique: Use an anti-static weighing boat. If the substance is an oil/paste, use a positive displacement pipette or a glass syringe for transfer to avoid loss.

Step 3: Reaction Setup (Bioconjugation Context)
  • Solvent Choice: Dissolve in anhydrous DMF or DMSO for coupling reactions.

  • Order of Addition:

    • Add solvent to the reaction vessel.

    • Add 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid.

    • Add coupling reagents (e.g., EDC/NHS or HATU).

  • Safety Check: Ensure the fume hood sash is at the working height marker.

Workflow Visualization

Handling_Workflow Receipt Receipt & Inspection (Check Seals) Storage Storage (2-8°C, Desiccated) Receipt->Storage Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Required Weighing Weighing (Fume Hood, Nitrile Gloves) Equilibration->Weighing Inside Hood Reaction Reaction Setup (Anhydrous Solvent) Weighing->Reaction Waste Disposal (Organic Stream) Reaction->Waste

Caption: Step-by-step lifecycle of the chemical in the laboratory, emphasizing moisture control (Equilibration) and safety (Weighing).

Emergency Response & Disposal

Self-Validating Safety System: Before starting, locate the Safety Data Sheet (SDS) and verify the spill kit contains universal absorbent pads (for oils) and vermiculite (for chemicals).

Spill Management
  • Evacuate: If the spill is large (>100 mL/g) or outside the hood, evacuate the immediate area.

  • PPE Upgrade: Don goggles and double gloves.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and sweep carefully.

    • Liquid/Oil: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if mixed with oxidizing agents.

  • Cleaning: Clean the surface with a soap/water solution (PEG is water-soluble) followed by an ethanol wipe.

Disposal Plan
  • Primary Waste: Dispose of the chemical as Non-Halogenated Organic Waste .

  • Contaminated Solids: Weighing boats, pipette tips, and gloves must go into Hazardous Solid Waste , not regular trash.

  • Aqueous Waste: If the reaction was quenched with water, check pH. If neutral (pH 6-8), it may be eligible for drain disposal only if permitted by local EHS regulations; otherwise, treat as Aqueous Chemical Waste.

References

  • PubChem. (2025). Compound Summary: 3-Methoxy-3-oxopropanoic acid (Fragment Analog). National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

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